Shp2-IN-22
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H22Cl2N8O |
|---|---|
Molecular Weight |
497.4 g/mol |
IUPAC Name |
4-[6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl]-N'-(4-cyano-3-methoxyphenyl)piperazine-1-carboximidamide |
InChI |
InChI=1S/C23H22Cl2N8O/c1-34-18-11-15(6-5-14(18)12-26)30-23(28)33-9-7-32(8-10-33)19-13-29-21(22(27)31-19)16-3-2-4-17(24)20(16)25/h2-6,11,13H,7-10H2,1H3,(H2,27,31)(H2,28,30) |
InChI Key |
MZIJBZJSXSVRKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N=C(N)N2CCN(CC2)C3=CN=C(C(=N3)N)C4=C(C(=CC=C4)Cl)Cl)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of SHP2 Inhibitors
A Note to the Reader: Initial searches for the specific inhibitor "Shp2-IN-22" did not yield publicly available data. Therefore, this guide will focus on the well-characterized, pioneering allosteric SHP2 inhibitor, SHP099 , as a representative example to illustrate the mechanism of action for this class of molecules. The principles and methodologies described herein are broadly applicable to the study of other SHP2 inhibitors.
Executive Summary
SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical positive regulatory role in multiple signaling pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) cascade.[1][2][3] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers and developmental disorders, making it a compelling target for therapeutic intervention.[1][2][3][4] This guide provides a detailed overview of the mechanism of action of allosteric SHP2 inhibitors, using SHP099 as a primary example. We will delve into the biochemical and cellular effects, experimental protocols for characterization, and the impact on key signaling pathways.
The Role of SHP2 in Cellular Signaling
SHP2 is a crucial transducer of signals from receptor tyrosine kinases (RTKs) to downstream effectors.[1][2] In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the active site of the protein tyrosine phosphatase (PTP) domain, resulting in autoinhibition.[1][5][6] Upon growth factor stimulation, SHP2 is recruited to phosphorylated tyrosine residues on RTKs or scaffold proteins via its SH2 domains. This binding event induces a conformational change that relieves the autoinhibition, allowing SHP2 to dephosphorylate its substrates and propagate the signal.[1][5][6]
SHP2's primary role is to promote the activation of the RAS-MAPK pathway, which is essential for cell proliferation, differentiation, and survival.[1][2][3] It is also involved in the regulation of the PI3K-AKT and JAK-STAT signaling pathways.[1][7]
Allosteric Inhibition of SHP2: The Mechanism of SHP099
SHP099 is a first-in-class, potent, and selective allosteric inhibitor of SHP2. Unlike traditional enzyme inhibitors that target the active site, SHP099 binds to a tunnel-like pocket formed by the interface of the N-terminal SH2, C-terminal SH2, and PTP domains in the inactive conformation of SHP2. This binding acts as a "molecular glue," stabilizing the autoinhibited state and preventing the conformational change required for SHP2 activation.
Biochemical Activity
The inhibitory activity of SHP099 has been quantified using various biochemical assays.
| Parameter | Value | Assay Condition | Reference |
| IC50 (SHP2 WT) | 0.069 ± 0.005 µM | Enzyme assay with p-IRS1 peptide and DiFMUP substrate | [8] |
| IC50 (SHP2 E76K) | Not specified | ||
| Selectivity | Highly selective for SHP2 over other phosphatases | Not specified |
Cellular Activity
SHP099 demonstrates potent inhibition of SHP2-dependent signaling in various cell lines.
| Cell Line | Effect | Concentration | Reference |
| MDA-MB-231 | No significant effect on proliferation | Up to 10 µM | [8] |
| HeLa | No significant effect on proliferation | Up to 10 µM | [8] |
Key Signaling Pathways Modulated by SHP2 Inhibition
Inhibition of SHP2 by compounds like SHP099 leads to the downregulation of several key signaling pathways that are often hyperactivated in cancer.
RAS-MAPK Pathway
SHP2 is a critical activator of the RAS-MAPK pathway downstream of RTKs.[2][3][9] By dephosphorylating specific substrates, SHP2 facilitates the activation of RAS, which in turn activates the RAF-MEK-ERK signaling cascade.[9][10]
PI3K-AKT Pathway
The role of SHP2 in the PI3K-AKT pathway is context-dependent, with reports of both positive and negative regulation.[7][11] In some contexts, SHP2 can dephosphorylate negative regulators of the pathway, leading to its activation.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The tyrosine phosphatase SHP2 increases robustness and information transfer within IL-6-induced JAK/STAT signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Shp2 as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHP-2 tyrosine phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of SHP2-mediated dephosphorylation of Ras suppresses oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Allosteric Inhibition of SHP2 by Shp2-IN-22: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs). As a key positive regulator of the Ras-mitogen-activated protein kinase (MAPK) signaling cascade, SHP2 has emerged as a compelling target for therapeutic intervention in oncology and immuno-oncology. The development of allosteric inhibitors, which bind to a site distinct from the catalytic pocket and stabilize the auto-inhibited conformation of SHP2, represents a significant advancement in targeting this previously challenging enzyme. This technical guide provides an in-depth overview of the allosteric inhibition of SHP2 by the novel inhibitor Shp2-IN-22, also known as PB17-026-01. We will delve into the mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Introduction to SHP2 and Its Role in Signaling
SHP2 is a ubiquitously expressed enzyme comprising two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with tyrosine phosphorylation sites. In its basal state, SHP2 exists in an auto-inhibited conformation where the N-SH2 domain physically blocks the active site of the PTP domain, preventing substrate access.
Upon activation of upstream RTKs by growth factors, phosphorylated tyrosine residues on the receptors or their associated scaffolding proteins serve as docking sites for the SH2 domains of SHP2. This binding event induces a conformational change in SHP2, relieving the auto-inhibition and exposing the catalytic site. The now active SHP2 dephosphorylates specific substrates, a key function of which is the positive regulation of the Ras-MAPK pathway. This sustained signaling promotes cell proliferation, survival, and differentiation, and its dysregulation is implicated in various human cancers.
This compound: An Allosteric Inhibitor of SHP2
This compound (also reported as PB17-026-01) is a potent, small-molecule allosteric inhibitor of SHP2. Unlike orthosteric inhibitors that compete with the substrate at the catalytic site, this compound binds to a tunnel-like allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains. This binding event "locks" SHP2 in its closed, inactive conformation, preventing its activation and subsequent downstream signaling. This mechanism of action offers high selectivity for SHP2 over other protein tyrosine phosphatases.
Mechanism of Allosteric Inhibition
The binding of this compound to the allosteric pocket stabilizes the auto-inhibited state of SHP2. X-ray crystallography studies of the closely related compound PB17-026-01 in complex with SHP2 (PDB ID: 7XHQ) reveal that the inhibitor makes contact with residues from all three major domains of the phosphatase. This effectively acts as a "molecular glue," preventing the conformational change required for SHP2 activation.
Quantitative Data for this compound (PB17-026-01)
The following table summarizes the available quantitative data for the allosteric SHP2 inhibitor PB17-026-01. It is important to note that comprehensive data on Ki, cellular EC50, and pharmacokinetics for this specific compound are not widely available in the public domain. Therefore, representative data from the well-characterized allosteric inhibitor SHP099 is included for comparative purposes, with the understanding that these values may differ for this compound.
| Parameter | This compound (PB17-026-01) | SHP099 (Representative) | Description |
| Biochemical IC50 | 38.9 nM[1][2] | 70 nM | Concentration for 50% inhibition of SHP2 enzymatic activity in a biochemical assay. |
| Ki | Not Reported | ~50 nM | Inhibition constant, representing the binding affinity of the inhibitor to the enzyme. |
| Cellular p-ERK EC50 | Not Reported | ~250 nM (KYSE-520 cells) | Concentration for 50% reduction of phosphorylated ERK in a cellular context. |
| Crystal Structure | PDB: 7XHQ[2] | PDB: 5EHR | Protein Data Bank identifier for the co-crystal structure with SHP2. |
| Pharmacokinetics | Not Reported | Orally bioavailable in mice | Data regarding the absorption, distribution, metabolism, and excretion of the compound. |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of SHP2 inhibitors. The following sections provide protocols for key experiments.
Biochemical SHP2 Phosphatase Activity Assay
This protocol is adapted from the methodology used to characterize PB17-026-01[2].
Objective: To determine the in vitro inhibitory activity of this compound on SHP2 phosphatase activity.
Materials:
-
Recombinant full-length SHP2 protein
-
Bis-tyrosyl-phosphorylated peptide (e.g., from IRS-1) for SHP2 activation
-
6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) as a fluorogenic substrate
-
This compound (or other test compounds)
-
Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, 0.05% Triton X-100
-
384-well black plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 450 nm)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add 5 µL of the test compound dilutions.
-
Add 5 µL of a solution containing 0.5 nM SHP2 and 0.125 µM of the activating bis-phosphorylated peptide to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding 10 µL of 200 µM DiFMUP substrate to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value using a non-linear regression curve fit.
Cellular Western Blot for p-ERK Inhibition
Objective: To assess the effect of this compound on the SHP2-mediated MAPK signaling pathway in a cellular context by measuring the phosphorylation of ERK.
Materials:
-
Cancer cell line with an activated RTK pathway (e.g., KYSE-520, MDA-MB-468)
-
Cell culture medium and supplements
-
This compound
-
Growth factor (e.g., EGF) for stimulation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 2-4 hours.
-
Stimulate the cells with a growth factor (e.g., EGF at 10 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of ERK phosphorylation.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding kinetics (association rate constant, k_on; dissociation rate constant, k_off) and affinity (dissociation constant, K_D) of this compound to SHP2.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant SHP2 protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
-
Regeneration solution (if necessary)
Procedure:
-
Immobilize recombinant SHP2 onto the surface of a sensor chip using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the different concentrations of this compound over the SHP2-immobilized surface and a reference surface (without SHP2) to monitor the binding in real-time.
-
After the association phase, flow the running buffer over the chip to monitor the dissociation of the inhibitor.
-
If necessary, inject a regeneration solution to remove any remaining bound inhibitor before the next injection.
-
Analyze the resulting sensorgrams using a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the k_on, k_off, and K_D values.
Signaling Pathways
This compound, by inhibiting SHP2, effectively blocks the Ras-MAPK signaling pathway. The following diagram illustrates the central role of SHP2 in this cascade and the point of intervention for allosteric inhibitors.
Conclusion
This compound (PB17-026-01) is a potent allosteric inhibitor of SHP2 that effectively locks the enzyme in its inactive conformation. This mechanism provides a highly selective means of targeting a critical node in oncogenic signaling. While detailed cellular and pharmacokinetic data for this specific compound remain to be published, the available biochemical data and the well-understood mechanism of action of this class of inhibitors highlight its potential as a valuable research tool and a promising candidate for further therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate this compound and other novel allosteric SHP2 inhibitors.
References
Unveiling the Allosteric Grip: A Technical Guide to the Shp2-IN-22 Binding Site on the Shp2 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3] Its function is crucial for cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of Shp2 activity, often through gain-of-function mutations, is implicated in the pathogenesis of developmental disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia and solid tumors.[2][3][4] Consequently, Shp2 has emerged as a compelling therapeutic target in oncology.
Historically, the development of Shp2 inhibitors targeting the highly conserved active site of the phosphatase (PTP) domain has been challenging, often leading to poor selectivity and bioavailability.[2][5] A paradigm shift occurred with the discovery of allosteric inhibitors, which bind to a site distinct from the active site and stabilize the enzyme in its inactive, auto-inhibited conformation.[4][5] While the specific compound "Shp2-IN-22" is not extensively documented in peer-reviewed literature, it is understood to belong to this class of allosteric inhibitors. This guide will, therefore, focus on the well-characterized allosteric binding site targeted by pioneering molecules like SHP099, which represents the binding site and mechanism of action for compounds of the this compound class.
This in-depth technical guide details the binding site of Shp2 allosteric inhibitors, summarizes key quantitative data, provides detailed experimental protocols for the characterization of these inhibitors, and visualizes the relevant biological and experimental workflows.
The Allosteric Binding Site: A Tunnel of Inhibition
Extensive research, primarily through X-ray crystallography, has revealed a distinct allosteric binding pocket on the Shp2 protein. This site is a tunnel-like cavity formed at the interface of three key domains: the N-terminal SH2 (N-SH2) domain, the C-terminal SH2 (C-SH2) domain, and the protein tyrosine phosphatase (PTP) domain.[6]
In its basal state, Shp2 exists in a closed, auto-inhibited conformation where the N-SH2 domain physically blocks the active site of the PTP domain.[3][4] Allosteric inhibitors, such as those in the this compound class, bind within this inter-domain tunnel, effectively locking the protein in its inactive state. This prevents the conformational change required for Shp2 activation, which would normally be triggered by the binding of its SH2 domains to phosphorylated tyrosines on upstream signaling partners.[6]
Furthermore, a second, distinct allosteric site has been identified in a cleft at the interface of the N-SH2 and PTP domains, offering an alternative avenue for allosteric inhibition.[6]
Quantitative Data for Shp2 Allosteric Inhibitors
The following tables summarize key quantitative data for representative Shp2 allosteric inhibitors, providing insights into their binding affinity, cellular activity, and target engagement.
Table 1: Biochemical and Cellular Potency of Shp2 Allosteric Inhibitors
| Compound | Biochemical IC50 (nM) | Cellular pERK IC50 (nM) | Reference |
| SHP099 | 70 | 94 | [7] |
| RMC-4550 | N/A | N/A | [8] |
| TNO155 | 11 | N/A | [5] |
| IACS-13909 | 15.7 | N/A | [5] |
| Compound 13 | 9 | 94 | [7] |
| Compound 17a | 5 | N/A | [7] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Thermal Shift Assay (CETSA) Data for Shp2 Allosteric Inhibitors
| Compound | Concentration (µM) | ΔTm for SHP2-WT (°C) | ΔTm for SHP2-E76K (°C) | Reference |
| SHP099 | 10 | 3.7 | 1.2 | [4][8] |
| RMC-4550 | 10 | 7.0 | 2.3 | [4][8] |
| Ex-57 | 10 | 7.0 | 2.3 | [4][8] |
ΔTm represents the change in the melting temperature of the protein upon ligand binding, indicating target engagement.
Experimental Protocols
Biochemical Inhibition Assay (Fluorescence-Based)
This assay quantifies the ability of an inhibitor to block the phosphatase activity of Shp2.
Materials:
-
Recombinant full-length wild-type Shp2 protein
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay Buffer: 50 mM Tris (pH 7.2), 100 mM NaCl, 1 mM DTT, 0.05% BSA
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black plates
-
Plate reader capable of fluorescence detection (Excitation: 340 nm, Emission: 450 nm)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 5 µL of the diluted compound solution to the assay wells.
-
Add 10 µL of Shp2 protein solution (final concentration ~0.5 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding 10 µL of DiFMUP substrate solution (final concentration ~100 µM).
-
Immediately begin kinetic reading of the fluorescence signal every minute for 30 minutes.
-
The rate of the reaction (slope of the fluorescence curve) is used to determine the percent inhibition.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[9][10]
Materials:
-
HEK293T cells
-
Culture medium (DMEM with 10% FBS)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies for Western blotting (anti-Shp2 and a loading control)
-
Thermocycler
-
Western blotting equipment
Procedure:
-
Seed HEK293T cells in 6-well plates and grow to ~80% confluency.
-
Treat the cells with the test compound or DMSO (vehicle control) at the desired concentration for 1 hour.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermocycler to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
Collect the supernatant and analyze the protein concentration.
-
Perform Western blotting on the soluble fractions using an anti-Shp2 antibody to detect the amount of soluble Shp2 at each temperature.
-
The temperature at which 50% of the protein is denatured (Tm) is determined. The change in Tm (ΔTm) in the presence of the compound indicates target engagement.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[1][11]
Materials:
-
Recombinant Shp2 protein
-
Test compound (e.g., this compound)
-
ITC instrument
-
Dialysis buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP)
Procedure:
-
Thoroughly dialyze the Shp2 protein against the ITC buffer. Dissolve the test compound in the final dialysis buffer.
-
Degas both the protein and compound solutions.
-
Load the Shp2 protein solution (e.g., 10-20 µM) into the sample cell of the ITC instrument.
-
Load the compound solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution while monitoring the heat change.
-
The raw data is a series of heat spikes for each injection.
-
Integrate the heat spikes and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (Kd, n, ΔH).
Visualizations
Signaling Pathway
Caption: Shp2 activation downstream of RTKs and inhibition by this compound.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Logical Relationship: Mechanism of Allosteric Inhibition
Caption: Allosteric inhibition of Shp2 by stabilizing the inactive conformation.
References
- 1. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on SHP2 Conformational Transition and Structural Characterization of Its High-Potency Allosteric Inhibitors by Molecular Dynamics Simulations Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Novel Series of Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Profile of Allosteric SHP2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that has emerged as a critical target in oncology and immunology. As a key positive regulator of the RAS/ERK mitogen-activated protein kinase (MAPK) signaling cascade, SHP2 plays a pivotal role in cell growth, differentiation, and survival. Its dysregulation through gain-of-function mutations or upstream signaling hyperactivation is implicated in various cancers and developmental disorders. The development of SHP2 inhibitors has been historically challenged by the highly conserved and charged nature of the phosphatase active site, leading to poor selectivity and bioavailability. The discovery of allosteric inhibitors, which bind to a unique pocket at the interface of three domains to lock the enzyme in an inactive conformation, marked a significant breakthrough.
This technical guide provides an in-depth analysis of the selectivity profile of allosteric SHP2 inhibitors. As specific data for "Shp2-IN-22" is not publicly available, this document will use the foundational, well-characterized allosteric inhibitor SHP099 as a prime example to detail the principles and methodologies of selectivity profiling. Data and methodologies presented are representative of the high standards required for the development of highly selective therapeutic agents, such as the clinical candidate TNO155.
The Role of SHP2 in Cellular Signaling
SHP2 is a crucial signaling node that transduces signals from receptor tyrosine kinases (RTKs) to downstream pathways. Its function is integral to several key cellular processes.
-
RAS/ERK Pathway: This is the most well-characterized function of SHP2. Upon activation by growth factors, RTKs become phosphorylated, creating docking sites for the SH2 domains of SHP2. This recruitment to the plasma membrane and subsequent conformational change activates SHP2's phosphatase activity. SHP2 then dephosphorylates specific substrates, such as GAB1, which ultimately leads to the activation of RAS and the downstream ERK/MAPK cascade, promoting cell proliferation and survival.[1][2][3]
-
JAK/STAT Pathway: SHP2's role in the JAK/STAT pathway is context-dependent, with reports of both positive and negative regulation. It can dephosphorylate and inactivate components of the pathway, thereby acting as a negative regulator in certain contexts.[1]
-
PD-1 Immune Checkpoint Pathway: In immunology, SHP2 is a critical downstream effector of immune checkpoint receptors like Programmed Cell Death Protein 1 (PD-1).[4] When PD-1 on T-cells engages its ligand (PD-L1) on tumor cells, SHP2 is recruited to the receptor's cytoplasmic tail. There, it dephosphorylates and inactivates proximal T-cell receptor signaling molecules, leading to the suppression of T-cell activity and allowing cancer cells to evade the immune system.[5]
The central role of SHP2 in these diverse and critical pathways underscores the necessity for highly selective inhibitors to avoid off-target effects.
Quantitative Selectivity Profile of SHP099
High selectivity is the hallmark of a viable drug candidate. Allosteric inhibitors achieve this by targeting a unique conformational pocket not found in other phosphatases, including the closely related homolog SHP1. SHP099 demonstrates exceptional selectivity, with no significant activity observed against a wide panel of other phosphatases.[6]
| Phosphatase Target | Species | IC50 (µM) | Selectivity Fold (vs. SHP2) |
| SHP2 | Human | 0.071 | - |
| SHP1 | Human | >100 | >1400x |
| CD45 | Human | >100 | >1400x |
| DUSP22 | Human | >100 | >1400x |
| HePTP | Human | >100 | >1400x |
| PTP1B | Human | >100 | >1400x |
| PTPH1 | Human | >100 | >1400x |
| PTPRA | Human | >100 | >1400x |
| PTPRE | Human | >100 | >1400x |
| PTPRK | Human | >100 | >1400x |
| PTPRM | Human | >100 | >1400x |
| PTPRN | Human | >100 | >1400x |
| PTPRN2 | Human | >100 | >1400x |
| PTPRQ | Human | >100 | >1400x |
| PTPRR | Human | >100 | >1400x |
| PTPRT | Human | >100 | >1400x |
| PTPRU | Human | >100 | >1400x |
| PTPRZ1 | Human | >100 | >1400x |
| PRL-1 | Human | >100 | >1400x |
| PRL-2 | Human | >100 | >1400x |
| PRL-3 | Human | >100 | >1400x |
| VHR | Human | >100 | >1400x |
| Table 1: Selectivity profile of SHP099 against a panel of human protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases (DUSPs). Data sourced from Chen et al., Nature, 2016.[6] |
Experimental Protocol: Biochemical Phosphatase Inhibition Assay
The determination of inhibitor potency (IC50) and selectivity is typically conducted using a fluorescence-based biochemical assay.[5][7][8]
Principle
The assay measures the enzymatic activity of a given phosphatase on a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). DiFMUP is non-fluorescent, but upon dephosphorylation by a phosphatase, it yields the highly fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU). The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity. The IC50 value is the concentration of an inhibitor required to reduce this enzymatic activity by 50%.
Reagents and Materials
-
Enzymes: Recombinant human phosphatases (e.g., full-length SHP2, SHP1, PTP1B, etc.).
-
Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
-
SHP2 Activator: A dually phosphorylated peptide mimic of an SHP2 binding partner, such as the insulin receptor substrate 1 (IRS-1), is required to activate the full-length wild-type SHP2 enzyme, which is normally in an auto-inhibited state.[5][8]
-
Assay Buffer: Typically contains Bis-Tris (pH 6.0), NaCl, DTT, and a surfactant like Tween-20.
-
Inhibitor: Test compound (e.g., SHP099) serially diluted in DMSO.
-
Hardware: 384-well microplates (black, low-volume), and a microplate reader capable of kinetic fluorescence measurement (e.g., Excitation: 360 nm, Emission: 460 nm).
Procedure for IC50 Determination
-
Enzyme Preparation: Prepare a working solution of the phosphatase in the assay buffer. For full-length SHP2, pre-incubate the enzyme with the activating p-IRS1 peptide (e.g., for 20 minutes at room temperature) to relieve auto-inhibition.[5]
-
Inhibitor Dispensing: Create a serial dilution series of the test inhibitor (e.g., 10-point, 3-fold dilutions) in DMSO. Dispense a small volume (e.g., <1 µL) of each inhibitor concentration into the wells of the 384-well plate. Include DMSO-only wells as a no-inhibition control.
-
Enzyme Addition: Add the prepared enzyme solution to each well and incubate for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DiFMUP substrate solution to all wells. The final concentration of DiFMUP should ideally be at or near the Michaelis-Menten constant (Km) for each specific enzyme to ensure comparable IC50 values across different phosphatases.[5]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the fluorescence intensity in kinetic mode (e.g., every minute for 10-30 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the fluorescence-versus-time curve.
-
Normalize the data, setting the average velocity of the DMSO-only controls as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Selectivity Profiling
To determine the selectivity profile, the IC50 determination procedure is repeated for each phosphatase in the panel (as listed in Table 1). The selectivity fold is then calculated by dividing the IC50 value for the off-target phosphatase by the IC50 value for the primary target (SHP2).
Conclusion
The development of potent and selective allosteric SHP2 inhibitors represents a major advancement in targeting a previously "undruggable" class of enzymes. As exemplified by SHP099, these molecules can achieve exceptional selectivity over other phosphatases, including the closely related SHP1. This high degree of specificity is crucial for therapeutic applications, minimizing the potential for off-target effects while effectively modulating key oncogenic and immunological signaling pathways. The robust biochemical assays detailed herein are fundamental to characterizing the selectivity profile of new chemical entities and are a cornerstone of modern drug discovery and development for this important target. The continued development of inhibitors like TNO155, guided by these principles, holds significant promise for the treatment of various cancers.[][10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sellerslab.org [sellerslab.org]
- 7. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Allosteric SHP2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated target in oncology. It plays a pivotal role in multiple cellular processes by regulating key signaling cascades, most notably the RAS-ERK pathway.[1][2] The discovery of allosteric inhibitors that lock SHP2 in an auto-inhibited conformation has opened new avenues for therapeutic intervention.
Due to limited publicly available data for the specific inhibitor Shp2-IN-22 (IC50 of 17.7 nM), this guide will focus on the in vitro characterization of SHP099 , the prototypical allosteric SHP2 inhibitor. The methodologies and principles described herein are representative of the characterization cascade for this class of molecules and are applicable to the study of other allosteric SHP2 inhibitors like this compound. SHP099 is a potent, selective, and orally bioavailable small molecule that binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in its inactive state.[1][3][4]
Quantitative Summary of In Vitro Activity
The following tables provide a consolidated overview of the in vitro potency and cellular activity of SHP099.
| Biochemical Potency | IC50 (µM) | Notes |
| Wild-Type SHP2 | 0.071 | Allosteric inhibition of phosphatase activity.[1][5] |
| SHP2 (PTP domain only) | No inhibition | Demonstrates allosteric mechanism, as the binding site is absent.[6] |
| SHP1 | No activity | Demonstrates high selectivity over the closely related SHP1 phosphatase.[5][6] |
| SHP2 E76K Mutant | 2.896 | Reduced potency against this leukemia-associated, activating mutation.[7] |
| SHP2 D61Y Mutant | 1.241 | Reduced potency against this Noonan syndrome-associated, activating mutation.[7] |
| SHP2 A72V Mutant | 1.968 | Reduced potency against this Noonan syndrome-associated, activating mutation.[7] |
| SHP2 E69K Mutant | 0.416 | Shows some activity against this leukemia-associated mutation.[7] |
| Cellular Activity | Cell Line | IC50 / EC50 (µM) | Assay Type |
| p-ERK Inhibition | KYSE-520 | ~0.25 | Inhibition of downstream signaling.[6] |
| p-ERK Inhibition | MDA-MB-468 | ~0.25 | Inhibition of downstream signaling.[6] |
| Anti-Proliferation | KYSE-520 | 1.4 - 2.5 | Inhibition of cell growth (colony formation).[4] |
| Anti-Proliferation | MV4-11 | 0.32 | Inhibition of leukemia cell growth.[7] |
| Anti-Proliferation | TF-1 | 1.73 | Inhibition of leukemia cell growth.[7] |
Key Experimental Protocols
Detailed methodologies for the essential in vitro characterization of allosteric SHP2 inhibitors are provided below.
Biochemical SHP2 Phosphatase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of SHP2.
Principle: The assay measures the dephosphorylation of a surrogate substrate by recombinant SHP2 enzyme. Allosteric inhibitors are expected to show reduced potency as the concentration of a peptide that activates SHP2 is increased.
Materials:
-
Recombinant full-length SHP2 protein
-
Activating phosphopeptide (e.g., dually phosphorylated IRS-1 peptide)
-
Fluorogenic phosphatase substrate (e.g., DiFMUP - 6,8-Difluoro-4-Methylumbelliferyl Phosphate)
-
Assay Buffer: Tris-based buffer (pH 7.5), DTT, and a non-ionic detergent (e.g., Tween-20).
-
Stop Solution: A potent, non-specific phosphatase inhibitor (e.g., bpV(phen)).
-
Test compound (e.g., SHP099)
-
384-well assay plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant SHP2 enzyme, and the activating phosphopeptide to the assay buffer.
-
Incubate the mixture for a defined period (e.g., 30-60 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) at 25°C.
-
Terminate the reaction by adding the stop solution.
-
Measure the fluorescence signal using a microplate reader (e.g., excitation at 340 nm and emission at 450 nm).[8]
-
Calculate the percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter dose-response curve.
Cellular p-ERK Inhibition Assay
This assay assesses the inhibitor's ability to block the SHP2-dependent RAS-ERK signaling pathway within a cellular context.
Principle: In many cancer cell lines, the RAS-ERK pathway is constitutively active and dependent on SHP2 function. Inhibition of SHP2 leads to a measurable decrease in the phosphorylation of ERK (p-ERK).
Materials:
-
A SHP2-dependent cancer cell line (e.g., KYSE-520 esophageal squamous cell carcinoma)
-
Cell culture medium and supplements
-
Test compound (e.g., SHP099)
-
Lysis buffer
-
Assay kit for detecting p-ERK (e.g., SureFire p-ERK assay kit or similar ELISA/HTRF-based kits)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified time (e.g., 2 hours) at 37°C.[5]
-
Aspirate the media and add lysis buffer to lyse the cells and release cellular proteins.
-
Quantify the levels of p-ERK in the cell lysates according to the manufacturer's protocol for the chosen assay kit.
-
Determine the IC50 value for p-ERK inhibition by normalizing the data to untreated controls and fitting to a dose-response curve.
Cell Proliferation / Colony Formation Assay
This assay measures the long-term effect of the inhibitor on the ability of cancer cells to proliferate and form colonies.
Principle: By inhibiting critical pro-survival signaling pathways, SHP2 inhibitors can suppress the rate of cell division and the ability of single cells to grow into colonies.
Materials:
-
A SHP2-dependent cancer cell line (e.g., KYSE-520)
-
Cell culture medium and supplements
-
Test compound (e.g., SHP099)
-
6-well or 12-well cell culture plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in multi-well plates.
-
Allow cells to attach, and then treat with various concentrations of the test compound.
-
Incubate the cells for an extended period (e.g., 10-14 days), replacing the media with fresh compound every 3-4 days.[9]
-
After the incubation period, wash the cells with PBS.
-
Fix the colonies with methanol for 10-15 minutes.
-
Stain the fixed colonies with crystal violet solution for 10-20 minutes.
-
Gently wash away the excess stain with water and allow the plates to air dry.
-
Visually inspect and quantify the colonies (either manually or using an imaging system).
-
Calculate the reduction in colony formation relative to vehicle-treated controls to assess the anti-proliferative effect.
Visualizations: Pathways and Workflows
SHP2 Signaling and Allosteric Inhibition
The following diagram illustrates the central role of SHP2 in the RAS-ERK signaling pathway and the mechanism of its allosteric inhibition.
Caption: SHP2 activation by RTKs and its role in the RAS-ERK pathway, with allosteric inhibition by SHP099 locking SHP2 in an inactive state.
Experimental Workflow for In Vitro Characterization
This diagram outlines the typical workflow for the in vitro assessment of a novel SHP2 inhibitor.
Caption: A streamlined workflow for the in vitro characterization of a novel SHP2 inhibitor, from biochemical assays to cellular validation.
References
- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Allosteric Inhibition of SHP2 Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. sellerslab.org [sellerslab.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lifetechindia.com [lifetechindia.com]
- 9. Controlled delivery of a protein tyrosine phosphatase inhibitor, SHP099, using cyclodextrin-mediated host–guest interactions in polyelectrolyte multil ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03864D [pubs.rsc.org]
Shp2-IN-22: A Technical Guide to its Effects on the RAS/MAPK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2-IN-22 is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that, counterintuitively, plays a positive role in signal transduction, most notably in the RAS/Mitogen-Activated Protein Kinase (MAPK) signaling cascade. By modulating the activity of key signaling nodes, SHP2 influences a multitude of cellular processes, including proliferation, survival, differentiation, and migration. Consequently, aberrant SHP2 activity is implicated in the pathogenesis of various human diseases, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the effects of this compound on the RAS/MAPK signaling pathway, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound functions as an allosteric inhibitor, binding to a site distinct from the active site of the SHP2 protein. This binding event stabilizes SHP2 in an inactive, auto-inhibited conformation. In this conformation, the N-terminal SH2 domain of SHP2 blocks the catalytic phosphatase domain, preventing it from accessing and dephosphorylating its substrates. The positive regulatory role of SHP2 in the RAS/MAPK pathway is executed upon its recruitment to phosphorylated receptor tyrosine kinases (RTKs) or scaffold adapter proteins like Gab1. This recruitment relieves the auto-inhibition, allowing SHP2 to dephosphorylate key substrates that ultimately leads to the activation of RAS. By locking SHP2 in its inactive state, this compound effectively prevents this activation step, thereby inhibiting the downstream signaling cascade.
Quantitative Data
This compound has been characterized by its potent inhibitory activity against the SHP2 phosphatase. The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line | Comments |
| IC50 | 17.7 nM | - | In vitro biochemical assay measuring the concentration of this compound required to inhibit 50% of SHP2 phosphatase activity.[1] |
| Cellular Effects | Inhibits proliferation, migration, and invasion | MIA PaCa-2 (pancreatic cancer) | This compound has been shown to have anti-cancer properties in this KRAS mutant cell line.[1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental approaches to study its effects, the following diagrams have been generated using the DOT language.
Caption: RAS/MAPK Signaling Pathway and the inhibitory action of this compound.
References
In-depth Technical Guide: Cellular Targets of SHP2 Inhibitors
A comprehensive analysis of the cellular targets and mechanisms of action of Src-homology 2 domain-containing phosphatase 2 (SHP2) inhibitors, with a focus on methodologies for target identification and characterization.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the specific inhibitor "Shp2-IN-22" did not yield any publicly available data. Therefore, this guide will focus on the broader class of allosteric SHP2 inhibitors, with specific examples from well-characterized compounds like SHP099, to provide a representative understanding of the cellular targets and the methodologies used to identify them.
Introduction to SHP2 and its Role in Cellular Signaling
Src-homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple signaling pathways.[1][2][3] It is a key transducer of signals from receptor tyrosine kinases (RTKs), cytokine receptors, and integrins.[4] SHP2 is broadly expressed and participates in the regulation of cell proliferation, survival, differentiation, and migration.[4]
Under basal conditions, SHP2 exists in a closed, auto-inhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[1] Upon activation by upstream signals, such as growth factor binding to an RTK, SHP2 is recruited to phosphorylated tyrosine residues on receptors or scaffold proteins via its SH2 domains. This binding event induces a conformational change, relieving the auto-inhibition and activating the phosphatase activity of SHP2.
SHP2 primarily functions as a positive regulator of the Ras-MAPK signaling pathway.[2][4] Dysregulation of SHP2 activity, often through gain-of-function mutations, is associated with developmental disorders like Noonan syndrome and various cancers, including juvenile myelomonocytic leukemia and solid tumors.[1][2] This has made SHP2 an attractive target for therapeutic intervention.
Identifying the Cellular Targets of SHP2 Inhibitors
A variety of advanced experimental techniques are employed to identify the direct and indirect cellular targets of SHP2 inhibitors. These methods provide a comprehensive view of the inhibitor's mechanism of action and its effects on cellular signaling networks.
Quantitative Phosphoproteomics
Quantitative mass spectrometry-based phosphoproteomics is a powerful tool to globally assess the impact of SHP2 inhibition on cellular phosphorylation events. This approach can identify proteins whose phosphorylation status changes upon inhibitor treatment, thus revealing downstream signaling pathways affected by SHP2 activity.
A common experimental workflow for quantitative phosphoproteomics is as follows:
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a method used to verify direct target engagement of a drug in a cellular environment.[1][5] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change in thermal stability can be quantified to confirm that the inhibitor directly interacts with SHP2 inside the cell.
The general steps for a CETSA experiment are outlined below:
Key Cellular Targets and Affected Signaling Pathways
SHP2 inhibition primarily impacts signaling pathways that are dependent on its phosphatase activity for signal propagation. The most well-documented consequence of SHP2 inhibition is the downregulation of the Ras-MAPK pathway.
Quantitative Data on Cellular Targets
The following table summarizes representative quantitative data for the well-characterized allosteric SHP2 inhibitor, SHP099. This data is indicative of the type of information that would be generated for any novel SHP2 inhibitor.
| Assay Type | Target | Cell Line | Inhibitor | IC50 / Kd | Reference |
| Biochemical Inhibition | Recombinant SHP2 | - | SHP099 | 71 nM | [1] |
| Cellular Thermal Shift | Endogenous SHP2 | HEK293T | SHP099 | ΔTm = 3.7 °C | [1] |
| Cell Proliferation | KYSE-520 (EGFR amplified) | KYSE-520 | SHP099 | GI50 ≈ 2 µM | [6] |
Table 1: Representative Quantitative Data for the SHP2 Inhibitor SHP099.
Phosphoproteomic studies have identified numerous proteins whose phosphorylation levels are altered upon SHP2 inhibition. These are often substrates or downstream effectors of SHP2. A selection of these is presented in the table below.
| Protein | Function | Effect of SHP2 Inhibition | Reference |
| GAB1 | Scaffolding protein | Increased phosphorylation | [7] |
| DOK1 (p62Dok) | Docking protein | Increased phosphorylation | [8] |
| ERK1/2 (MAPK3/1) | Kinase, cell proliferation | Decreased phosphorylation | [4] |
Table 2: Examples of Cellular Proteins Affected by SHP2 Inhibition as Identified by Phosphoproteomics.
Detailed Experimental Protocols
Biochemical Inhibition Assay
This protocol describes a typical in vitro assay to determine the IC50 of an inhibitor against recombinant SHP2.
-
Reagents and Materials:
-
Recombinant human SHP2 protein.
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP).
-
SHP2 inhibitor (serial dilutions).
-
384-well microplate.
-
Plate reader capable of fluorescence detection.
-
-
Procedure:
-
Prepare a working solution of recombinant SHP2 in assay buffer.
-
Add a small volume of the serially diluted SHP2 inhibitor or vehicle (DMSO) to the wells of the 384-well plate.
-
Add the SHP2 working solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the DiFMUP substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of the reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
-
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol provides a general framework for performing a CETSA experiment to confirm target engagement in cells.
-
Reagents and Materials:
-
Cell line of interest.
-
Complete cell culture medium.
-
SHP2 inhibitor.
-
PBS (Phosphate-Buffered Saline).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies for SHP2 and a loading control for Western blotting.
-
PCR tubes or strips.
-
Thermal cycler.
-
Centrifuge.
-
Equipment for SDS-PAGE and Western blotting.
-
-
Procedure:
-
Culture cells to a suitable confluency.
-
Treat the cells with the SHP2 inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour) in the incubator.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler. A no-heat control should be included.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Pellet the precipitated proteins by centrifugation at high speed.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SHP2 in each sample by Western blotting using an anti-SHP2 antibody.
-
Quantify the band intensities and plot the percentage of soluble SHP2 as a function of temperature to generate melting curves for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve indicates target stabilization.[5][10]
-
Conclusion
The identification and characterization of the cellular targets of SHP2 inhibitors are crucial for understanding their therapeutic potential and for the development of novel anti-cancer agents. A combination of quantitative proteomics, cellular target engagement assays, and biochemical methods provides a robust framework for elucidating the mechanism of action of this important class of drugs. While specific data for "this compound" is not available in the public domain, the methodologies and expected outcomes described in this guide, using well-studied inhibitors as examples, provide a comprehensive blueprint for the investigation of any new SHP2 inhibitor.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Guide: Application of SHP2 Allosteric Inhibitors in the Study of KRAS Mutant Cancers
A Note on Nomenclature: This guide focuses on the well-characterized allosteric SHP2 inhibitor, SHP099, as a representative molecule for studying KRAS mutant cancers. The specific inhibitor "Shp2-IN-22" was not found in publicly available scientific literature, suggesting it may be a novel, unpublished compound or an internal designation. The principles, protocols, and data presented herein for SHP099 are broadly applicable to other potent and selective allosteric SHP2 inhibitors.
Introduction: The Rationale for Targeting SHP2 in KRAS-Driven Malignancies
Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in pancreatic, colorectal, and non-small cell lung cancers.[1][2][3] For decades, direct inhibition of oncogenic KRAS has been a formidable challenge, earning it the moniker of an "undruggable" target.[2] This has spurred research into alternative therapeutic strategies, including the targeting of critical downstream effectors and upstream activators of KRAS signaling.
One such promising upstream regulator is the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene.[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[4] It acts as a crucial signaling node downstream of multiple receptor tyrosine kinases (RTKs).[1][2] Upon RTK activation, SHP2 is recruited to phosphorylated adaptor proteins, leading to its activation and subsequent dephosphorylation of substrates that ultimately results in the activation of RAS.[5] In KRAS-mutant cancers, SHP2 activity is often required to maintain the high levels of RAS-GTP necessary for tumor cell proliferation and survival.[4][6] Therefore, inhibition of SHP2 presents a compelling therapeutic strategy to indirectly target KRAS-driven cancers.[1][2][7]
Allosteric inhibitors of SHP2, such as SHP099, have emerged as valuable research tools and potential therapeutics. These inhibitors bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing SHP2 in an auto-inhibited conformation.[8] This mode of inhibition is highly specific and avoids the challenges associated with targeting the highly conserved active site of phosphatases.
This technical guide provides an in-depth overview of the use of allosteric SHP2 inhibitors, exemplified by SHP099, for the preclinical investigation of KRAS mutant cancers. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the in vitro and cellular potency of the representative allosteric SHP2 inhibitor, SHP099.
Table 1: In Vitro Biochemical Potency of SHP099
| Target | Assay Condition | IC50 (nM) | Reference |
| SHP2 (WT) | Fluorescence-based enzyme assay | 69 ± 5 | [9] |
| SHP2 (E76K mutant) | Thermal Shift Assay (ΔTm) | Weaker binding than WT | [10] |
| SHP1 | Biochemical Assay | >1000-fold selectivity for SHP2 | [11] |
Table 2: Cellular Activity of SHP099 in KRAS Mutant Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | Assay | Endpoint | IC50 / Effect | Reference |
| MIA PaCa-2 | Pancreatic | G12C | 3D Spheroid Growth | Proliferation | Sensitive | [7] |
| Multiple Lines | Various | G13D, G12C | Cell Viability | Proliferation | More sensitive than G12D, Q61R | [12] |
| KYSE520 | Esophageal Squamous | WT | pERK Inhibition | MAPK Pathway | Potent Inhibition | [13] |
| Neuroblastoma Panel | Neuroblastoma | ALK mutant | Cell Viability | Proliferation | Sensitive | [14] |
Signaling Pathways and Experimental Workflows
SHP2 in the RAS-MAPK Signaling Pathway
The following diagram illustrates the central role of SHP2 in the activation of the RAS-MAPK signaling cascade downstream of receptor tyrosine kinases (RTKs). In KRAS mutant cancers, this pathway is constitutively active, and SHP2 activity is often required to sustain this oncogenic signaling.
Caption: SHP2 in the RAS-MAPK signaling pathway.
Experimental Workflow for Evaluating SHP2 Inhibitors
The following diagram outlines a typical preclinical workflow for the evaluation of a novel SHP2 inhibitor in the context of KRAS mutant cancers.
Caption: Preclinical evaluation workflow for SHP2 inhibitors.
Detailed Experimental Protocols
SHP2 Phosphatase Activity Assay (Biochemical)
This protocol is adapted from established fluorescence-based enzymatic assays.[9]
Objective: To determine the in vitro inhibitory activity (IC50) of a compound against SHP2.
Materials:
-
Recombinant human SHP2 protein (wild-type or mutant)
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT
-
Test compound (e.g., SHP099) dissolved in DMSO
-
384-well black, low-volume microplates
-
Plate reader capable of fluorescence detection (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of SHP2 enzyme solution (e.g., 0.5 nM final concentration) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding.
-
Initiate the reaction by adding 5 µL of DiFMUP substrate (e.g., 10 µM final concentration).
-
Immediately measure the fluorescence intensity at time 0 and then kinetically every 1-2 minutes for 15-30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Normalize the reaction rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assay (3D Spheroid)
This protocol is based on the finding that the sensitivity of KRAS mutant cells to SHP2 inhibition is more apparent in 3D culture models.[7][15]
Objective: To assess the effect of an SHP2 inhibitor on the growth of KRAS mutant cancer cells in a 3D spheroid model.
Materials:
-
KRAS mutant cancer cell line (e.g., MIA PaCa-2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Ultra-low attachment 96-well spheroid microplates
-
Test compound (e.g., SHP099)
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Seed the cells (e.g., 1,000 - 5,000 cells/well) in the ultra-low attachment plates in 100 µL of culture medium.
-
Centrifuge the plates at low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 3-4 days to allow for spheroid formation.
-
Prepare serial dilutions of the test compound in culture medium.
-
Carefully remove 50 µL of the medium from each well and add 50 µL of the medium containing the test compound at 2x the final concentration.
-
Incubate the spheroids with the compound for 72-96 hours.
-
Assess cell viability using the CellTiter-Glo® 3D reagent according to the manufacturer's instructions. Briefly, add the reagent to each well, mix, and measure luminescence.
-
Normalize the luminescence signal to the vehicle-treated control wells.
-
Plot cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Phospho-ERK Inhibition
Objective: To determine the effect of an SHP2 inhibitor on the phosphorylation of ERK, a key downstream effector in the MAPK pathway.
Materials:
-
KRAS mutant cancer cells
-
Test compound (e.g., SHP099)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the SHP2 inhibitor for a specified time (e.g., 2-24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phospho-ERK.
Conclusion
Allosteric SHP2 inhibitors, exemplified by SHP099, are powerful tools for investigating the reliance of KRAS mutant cancers on the RAS-MAPK signaling pathway. The provided data, protocols, and diagrams offer a comprehensive guide for researchers and drug development professionals to design and execute preclinical studies aimed at evaluating the efficacy and mechanism of action of SHP2 inhibitors in this challenging cancer subtype. The consistent observation of synergy with MEK inhibitors highlights a promising combination therapy strategy that warrants further clinical investigation. As our understanding of the intricate signaling networks in KRAS-driven tumors deepens, SHP2-targeted therapies are poised to become a valuable component of the therapeutic armamentarium.
References
- 1. researchgate.net [researchgate.net]
- 2. targetedonc.com [targetedonc.com]
- 3. Synthetic Lethality of SHP2 and XIAP Suppresses Proliferation and Metastasis in KRAS‐mutant Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHP-2 phosphatase contributes to KRAS-driven intestinal oncogenesis but prevents colitis-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosyl phosphorylation of KRAS stalls GTPase cycle via alteration of switch I and II conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. modelos-experimentales.ciberonc.es [modelos-experimentales.ciberonc.es]
- 7. Tumor Intrinsic Efficacy by SHP2 and RTK Inhibitors in KRAS-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
Shp2-IN-22: A Technical Guide to its Role in Modulating Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Shp2-IN-22, a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2). Shp2, encoded by the PTPN11 gene, is a critical signaling node and a proto-oncogene that plays a pivotal role in multiple cellular processes, including proliferation, survival, and differentiation. Dysregulation of Shp2 activity is implicated in the pathogenesis of various cancers. This compound has emerged as a valuable tool for investigating the therapeutic potential of Shp2 inhibition. This document details the mechanism of action of this compound, its impact on cancer cell proliferation, comprehensive experimental protocols for its characterization, and a summary of its quantitative effects.
Introduction to Shp2 and its Role in Cancer
Shp2 is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed and plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1] It is a key component of the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)-AKT, and Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathways, which are fundamental for cell growth and survival.[1] In its inactive state, the N-terminal SH2 domain of Shp2 blocks the catalytic site of the phosphatase domain. Upon growth factor stimulation, Shp2 is recruited to phosphorylated tyrosine residues on activated receptors or docking proteins, leading to a conformational change that relieves this auto-inhibition and activates its phosphatase activity.
In numerous malignancies, hyperactivation of Shp2, either through gain-of-function mutations in the PTPN11 gene or through upstream signaling from overactive RTKs, drives oncogenic signaling and promotes cancer cell proliferation, survival, and metastasis.[1][2] Consequently, Shp2 has become a compelling therapeutic target in oncology.
This compound: A Potent Allosteric Inhibitor
This compound is a novel, potent, and orally bioavailable allosteric inhibitor of Shp2.[3] It binds to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing Shp2 in its inactive, auto-inhibited conformation.[4] This mechanism of action prevents the activation of Shp2 and subsequently blocks its downstream signaling cascades.
Quantitative Data: In Vitro Efficacy of this compound
The following table summarizes the key quantitative data for this compound's inhibitory activity.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (Shp2 inhibition) | 17.7 nM | Biochemical assay | [3][5][6] |
| Effect on Cell Proliferation | Inhibition | MIA PaCa-2 (Pancreatic Cancer) | [3][5] |
| Effect on Cell Migration | Inhibition | MIA PaCa-2 (Pancreatic Cancer) | [3][5] |
| Effect on Cell Invasion | Inhibition | MIA PaCa-2 (Pancreatic Cancer) | [3][5] |
Signaling Pathways Modulated by this compound
This compound, by inhibiting Shp2, effectively downregulates the RAS-RAF-MEK-ERK signaling pathway, which is a primary driver of cancer cell proliferation.
Caption: this compound inhibits the RAS-MAPK signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound.
Cell Proliferation Assay (CCK-8 Assay)
This protocol is designed to quantify the effect of this compound on the proliferation of cancer cells.
Materials:
-
MIA PaCa-2 cells (or other cancer cell lines of interest)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed MIA PaCa-2 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. A vehicle control (DMSO) should be included.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the cell proliferation assay.
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
MIA PaCa-2 cells
-
Complete growth medium
-
Serum-free medium
-
This compound
-
DMSO
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed MIA PaCa-2 cells in 6-well plates and grow until they form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with serum-free medium to remove detached cells.
-
Add serum-free medium containing different concentrations of this compound or vehicle control to the wells.
-
Capture images of the scratch at 0 hours.
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Caption: Workflow for the wound healing assay.
Transwell Invasion Assay
This assay evaluates the effect of this compound on the invasive potential of cancer cells.
Materials:
-
MIA PaCa-2 cells
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
This compound
-
DMSO
-
24-well Transwell plates with 8 µm pore size inserts
-
Matrigel
-
Cotton swabs
-
Methanol or paraformaldehyde for fixation
-
Crystal violet stain
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend MIA PaCa-2 cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed 1 x 10⁵ cells into the upper chamber of each insert.
-
Fill the lower chamber with complete growth medium to act as a chemoattractant.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have invaded to the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the invaded cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Western Blot Analysis of Downstream Signaling
This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the RAS-MAPK pathway.
Materials:
-
MIA PaCa-2 cells
-
This compound
-
DMSO
-
Growth factors (e.g., EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Shp2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Culture MIA PaCa-2 cells to 70-80% confluency.
-
Treat the cells with this compound or vehicle control for a specified time (e.g., 2-4 hours).
-
Stimulate the cells with a growth factor (e.g., EGF at 50 ng/mL) for a short period (e.g., 10-15 minutes) to activate the signaling pathway.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
This compound is a potent and specific allosteric inhibitor of Shp2 that effectively blocks its pro-oncogenic signaling. Its ability to inhibit cancer cell proliferation, migration, and invasion highlights the therapeutic potential of targeting Shp2 in cancers with aberrant RTK and RAS pathway activation. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of Shp2 in cancer and to develop novel anti-cancer therapies.
References
- 1. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHP-2 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. This compound | SHP2 | 2802453-88-7 | Invivochem [invivochem.com]
- 4. Wound healing assay | Abcam [abcam.com]
- 5. tandfonline.com [tandfonline.com]
- 6. med.virginia.edu [med.virginia.edu]
An In-depth Technical Guide to the Pharmacokinetics of Preclinical SHP2 Inhibitors
Disclaimer: As of this writing, "Shp2-IN-22" does not correspond to a publicly disclosed specific SHP2 inhibitor. This guide therefore focuses on the pharmacokinetic profiles of several well-characterized preclinical and clinical-stage SHP2 inhibitors to provide a comprehensive understanding for researchers, scientists, and drug development professionals. The compounds discussed include SHP099, RMC-4550, PF-07284892, and the SHP2 degrader P9.
Introduction
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth, differentiation, and survival[1]. Due to its significant role in various oncogenic signaling pathways, SHP2 has emerged as a promising target for cancer therapy. This guide provides a detailed overview of the pharmacokinetics of representative SHP2 inhibitors, their experimental evaluation, and the signaling pathways they modulate.
Data Presentation: Pharmacokinetics of Representative SHP2 Inhibitors
The following table summarizes the available quantitative pharmacokinetic data for several key SHP2 inhibitors from preclinical studies. These allosteric inhibitors have been shown to stabilize SHP2 in an auto-inhibited conformation[2].
| Parameter | SHP099 | RMC-4550 | PF-07284892 | SHP2 Degrader P9 |
| Species | Mouse, Rat | Preclinical Species | Animals | Mouse |
| Route of Admin. | Oral (gavage) | Oral | Oral | Intraperitoneal |
| Dose | 100 mg/kg (mouse)[2] | 30 mg/kg (mouse)[3] | 20-80 mg (human, twice weekly)[4] | 25 or 50 mg/kg (mouse)[5] |
| Bioavailability | Orally bioavailable[2] | Moderate to high[6] | Dose-proportional PK in humans[4] | Not Reported |
| Half-life (t½) | Amenable for once-daily dosing[6] | Amenable for once-daily dosing[6] | Not explicitly stated | Not explicitly stated |
| Key Findings | Dose-dependent tumor growth inhibition in xenograft models[2]. | Well-tolerated at doses with maximal efficacy[6]. | Generally well-tolerated alone and in combination[4]. | Nearly complete tumor regression at 50 mg/kg[5]. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of pharmacokinetic data. Below are representative protocols for in vivo pharmacokinetic studies and xenograft efficacy models for SHP2 inhibitors.
General In Vivo Pharmacokinetic Study Protocol
This protocol outlines a general procedure for determining the pharmacokinetic profile of a small molecule SHP2 inhibitor in a rodent model.
-
Animal Models: Male BALB/c nude mice (4-6 weeks old) are typically used[3]. Animals are allowed to acclimatize for at least 3-5 days before the experiment.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water, except when fasting is required for the study.
-
Dosing:
-
Oral Administration: The compound is formulated in a suitable vehicle (e.g., a solution or suspension) and administered via oral gavage at a specific dose (e.g., 75 mg/kg for SHP099)[3].
-
Intravenous Administration: For determining absolute bioavailability, the compound is administered intravenously, typically through the tail vein.
-
-
Sample Collection:
-
Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Blood is collected via an appropriate method, such as retro-orbital bleeding or from the tail vein, into tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis:
-
Plasma concentrations of the drug are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), clearance, and half-life are calculated using non-compartmental analysis software.
-
Xenograft Tumor Model Protocol for Efficacy Studies
This protocol describes the establishment of a xenograft model to evaluate the in vivo anti-tumor efficacy of SHP2 inhibitors.
-
Cell Culture: A human cancer cell line with a known dependence on SHP2 signaling (e.g., KYSE520 esophageal squamous cell carcinoma) is cultured in appropriate media[5][7].
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells[7].
-
Tumor Implantation:
-
A suspension of tumor cells (e.g., 5 x 10^6 cells) is injected subcutaneously into the flank of each mouse[8].
-
-
Tumor Growth Monitoring:
-
Tumors are allowed to grow to a palpable size (e.g., ~100-200 mm³).
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (width)² x length / 2[9].
-
-
Treatment:
-
Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
The SHP2 inhibitor is administered at a specified dose and schedule (e.g., daily oral gavage of RMC-4550 at 30 mg/kg)[3]. The control group receives the vehicle alone.
-
-
Efficacy Assessment:
-
Tumor growth inhibition is monitored throughout the study.
-
At the end of the study, tumors are excised and weighed.
-
Tumor samples may be used for pharmacodynamic analysis (e.g., Western blotting for pERK levels) to confirm target engagement[10].
-
Mandatory Visualizations
SHP2 Signaling Pathway
SHP2 is a critical positive regulator of the RAS/MAPK signaling cascade. Upon activation by receptor tyrosine kinases (RTKs), SHP2 dephosphorylates specific substrates, leading to the activation of RAS and downstream effectors like RAF, MEK, and ERK, which in turn regulate gene expression related to cell proliferation and survival[1].
Caption: SHP2's role in the RAS/MAPK signaling pathway and the point of intervention for SHP2 inhibitors.
Experimental Workflow for Preclinical Pharmacokinetics
The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study, from initial planning to data analysis.
Caption: A generalized workflow for a preclinical in vivo pharmacokinetic study.
References
- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. sellerslab.org [sellerslab.org]
- 3. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 4. ascopubs.org [ascopubs.org]
- 5. licensing.prf.org [licensing.prf.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Extensive preclinical validation of combined RMC-4550 and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 10. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Efficacy of SHP2 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available data, specific preclinical efficacy information for a compound designated "Shp2-IN-22" is not publicly available in the scientific literature. This guide provides a comprehensive overview of the early-stage research and efficacy of representative allosteric SHP2 inhibitors, such as RMC-4550 and SHP099, which can serve as a technical reference for evaluating similar compounds.
The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that regulates the RAS-MAPK pathway.[1][2][3] Its role in promoting cell survival and proliferation has made it a compelling target for cancer therapy.[3][4] This document outlines the preclinical efficacy of SHP2 inhibitors, detailing common experimental protocols and presenting key quantitative data.
Quantitative Efficacy Data
The preclinical evaluation of SHP2 inhibitors typically involves a series of biochemical and cell-based assays to determine potency and efficacy. The following tables summarize representative data for well-characterized allosteric SHP2 inhibitors.
Table 1: Biochemical and Cellular Potency of Representative SHP2 Inhibitors
| Compound | Biochemical IC50 (nM) | Cellular pERK Inhibition IC50 (nM) | Cell Line | Reference |
| PF-07284892 | 21 ± 5 | Low nanomolar | Various | [5] |
| SHP099 | 70 | Not specified | Various | [6] |
| RMC-4550 | Not specified | Not specified | Various | [7] |
Table 2: In Vivo Efficacy of Representative SHP2 Inhibitors in Xenograft Models
| Compound | Dosing Regimen | Tumor Model | Outcome | Reference |
| RMC-4550 | 30 mg/kg, daily | RPMI-8226 Multiple Myeloma | Reduced tumor size, growth, and weight | [7] |
| SHP099 | 75 mg/kg, daily | RPMI-8226 Multiple Myeloma | Reduced tumor size, growth, and weight | [7] |
| PF-07284892 | 30 mg/kg, every other day | NCI-H3122, VACO-432, MIA PaCa-2 | Maintained efficacy with better tolerability | [5] |
| P9 (PROTAC) | 50 mg/kg | KYSE-520 Squamous Cell Carcinoma | Reduced SHP2 and pERK1/2 levels in tumor homogenates | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of SHP2 inhibitor efficacy. Below are protocols for key experiments.
1. Biochemical Inhibition Assay (Fluorescence-Based)
This assay determines the direct inhibitory effect of a compound on SHP2 enzymatic activity.
-
Principle: The assay measures the dephosphorylation of a fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), by recombinant SHP2 protein.[6][9] The resulting fluorescence is proportional to enzyme activity.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Activate SHP2-WT by pre-incubating with the IRS-1 peptide.[10] A concentration of 500 nM IRS-1 peptide is often used for maximal activation.[10][11]
-
Dispense the SHP2-WT enzyme solution into the wells of a 384-well plate.
-
Add the test compounds to the wells and incubate for a defined period (e.g., 15 minutes at 37°C).[12]
-
Initiate the reaction by adding the DiFMUP substrate. The substrate concentration is typically set at the Km value to ensure comparable IC50 values between different phosphatases.[10][11]
-
Monitor the fluorescence intensity kinetically using a plate reader (excitation/emission wavelengths of 358/450 nm).[12]
-
Calculate the rate of reaction and determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cellular Target Engagement Assay (CETSA)
This assay confirms that the inhibitor binds to SHP2 within intact cells.
-
Principle: The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[6][9]
-
Materials:
-
HEK293T cells expressing a tagged SHP2 construct.
-
Test compounds.
-
Lysis buffer.
-
Antibodies for SHP2 detection (e.g., for Western blot or ELISA).
-
-
Procedure:
-
Treat cultured cells with various concentrations of the test compound or vehicle control.
-
Heat the cells at a specific temperature gradient.
-
Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the insoluble fraction by centrifugation.
-
Quantify the amount of soluble SHP2 in the supernatant using a suitable detection method like Western blotting or an enzyme complementation assay.[13]
-
Plot the amount of soluble SHP2 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
3. In Vivo Tumor Xenograft Efficacy Study
This experiment evaluates the anti-tumor activity of the SHP2 inhibitor in a living organism.
-
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the SHP2 inhibitor, and tumor growth is monitored over time.
-
Materials:
-
Procedure:
-
Subcutaneously inject a suspension of human tumor cells into the flank of the mice.
-
Monitor the mice until tumors become palpable (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control daily or as per the determined pharmacokinetic profile (e.g., 30 mg/kg orally).[5][7]
-
Measure tumor volume using calipers at regular intervals. Tumor volume can be calculated using the formula: (Length × Width²)/2.[5]
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for pERK levels).[8]
-
Visualizations
SHP2 Signaling Pathway
SHP2 is a crucial phosphatase that positively regulates the RAS/MAPK signaling cascade downstream of RTKs. Upon growth factor binding, RTKs are activated and recruit adaptor proteins like Grb2-associated binder 1 (GAB1). SHP2 is then recruited to this complex, where it dephosphorylates specific substrates, leading to the activation of RAS and the downstream ERK pathway, which promotes cell proliferation and survival.[14][15]
Caption: SHP2 signaling cascade downstream of RTK activation.
Experimental Workflow for SHP2 Inhibitor Evaluation
The preclinical evaluation of a novel SHP2 inhibitor follows a logical progression from in vitro biochemical assays to cellular and finally in vivo animal models to comprehensively assess its therapeutic potential.
Caption: Preclinical evaluation workflow for a SHP2 inhibitor.
References
- 1. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy | Annual Reviews [annualreviews.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 8. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]
- 11. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Shp2-IN-22 In Vitro Enzyme Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting an in vitro enzyme assay to evaluate the inhibitory activity of Shp2-IN-22 against the protein tyrosine phosphatase Shp2. The protocol is based on established fluorescence-based assays widely used in the field.
Introduction
Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-MAPK pathway.[1][2][3] Dysregulation of Shp2 activity is implicated in various developmental disorders and cancers, making it an attractive therapeutic target.[4][5] In its basal state, Shp2 is autoinhibited through an intramolecular interaction between its N-terminal SH2 domain and its protein tyrosine phosphatase (PTP) domain.[1][5] Activation occurs upon binding of the SH2 domains to phosphotyrosine residues on signaling partners, leading to a conformational change that releases the autoinhibition and allows substrate access to the catalytic site.[1]
This protocol describes a robust and sensitive in vitro assay to determine the potency of novel inhibitors, such as this compound, against wild-type (WT) Shp2. The assay utilizes the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which upon dephosphorylation by Shp2, produces a highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU).[1][6]
Signaling Pathway and Assay Principle
Shp2 is a key regulator of cellular signaling pathways initiated by receptor tyrosine kinases (RTKs). Upon ligand binding, RTKs autophosphorylate, creating docking sites for the SH2 domains of Shp2. This recruitment to the plasma membrane and subsequent conformational change activates Shp2's phosphatase activity, leading to the dephosphorylation of its substrates and modulation of downstream signaling, such as the RAS/ERK pathway.
Caption: Shp2 signaling pathway and point of inhibition.
The in vitro enzyme assay mimics the activation of Shp2 and measures its phosphatase activity in the presence of an inhibitor.
Caption: Workflow for the Shp2 in vitro enzyme assay.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog # (Example) |
| Recombinant Human Shp2 (WT, full-length) | R&D Systems | 1879-SH |
| p-IRS1 peptide (dually phosphorylated) | Anaspec | AS-61335 |
| DiFMUP | Thermo Fisher | D6567 |
| Assay Buffer (50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20) | - | - |
| DMSO | Sigma-Aldrich | D8418 |
| 384-well black, flat-bottom plates | Corning | 3573 |
Experimental Protocol
This protocol is designed for a 384-well plate format with a final assay volume of 25 µL.
1. Reagent Preparation:
-
Assay Buffer: Prepare a solution containing 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20.[1]
-
Shp2-WT Enzyme Stock: Prepare a working solution of Shp2-WT at 0.625 nM in assay buffer for a final concentration of 0.5 nM in the assay.[1]
-
p-IRS1 Peptide Activator: Prepare a working solution of the dually phosphorylated IRS-1 peptide at 625 nM in assay buffer for a final concentration of 500 nM.[1]
-
Enzyme-Activator Mix: To activate the wild-type enzyme, pre-incubate the Shp2-WT working solution with the p-IRS1 peptide working solution for 20 minutes at room temperature.[1]
-
DiFMUP Substrate: Prepare a working solution of DiFMUP at a concentration corresponding to the K_m value for Shp2. If the K_m is unknown, a starting concentration of 10 µM can be used.[1][7]
-
This compound Inhibitor: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose is 10 mM. Further dilute the inhibitor in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[8]
2. Assay Procedure:
-
Add 5 µL of the serially diluted this compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add 10 µL of the pre-incubated enzyme-activator mix to each well containing the inhibitor or DMSO. For the no-enzyme control, add 10 µL of assay buffer with the p-IRS1 peptide.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[9]
-
Initiate the enzymatic reaction by adding 10 µL of the DiFMUP substrate solution to all wells.
-
Incubate the plate for 60 minutes at 37°C.[9]
-
Measure the fluorescence intensity using a plate reader with excitation at approximately 350 nm and emission at approximately 450 nm.[6]
3. Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all experimental wells.
-
Normalize the data by setting the average fluorescence of the DMSO control (no inhibitor) as 100% activity and the background as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Data Presentation
The inhibitory activity of this compound should be summarized in a clear and concise table.
Table 1: Inhibitory Potency of this compound against Shp2-WT
| Compound | IC50 (nM) [Mean ± SD, n=3] |
| This compound | [Insert experimental value] |
| SHP099 (Control) | 69 ± 5[7] |
Table 2: Michaelis-Menten Kinetics of Shp2-WT
| Parameter | Value [Mean ± SD, n=3] |
| K_m (µM) | [Insert experimental value] |
| V_max (RFU/min) | [Insert experimental value] |
Note: The K_m and V_max values should be determined experimentally for the specific batch of enzyme and substrate used.
Conclusion
This application note provides a comprehensive protocol for the in vitro enzymatic evaluation of Shp2 inhibitors. By following this detailed methodology, researchers can reliably determine the potency and kinetic parameters of novel compounds like this compound, facilitating the drug discovery and development process for new cancer therapeutics.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery-of-a-novel-shp2-allosteric-inhibitor-using-virtual-screening-fmo-calculation-and-molecular-dynamic-simulation - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Screening Platform to Identify Confirmation-Specific SHP2 Inhibitors - NYU TOV Licensing [license.tov.med.nyu.edu]
- 5. Discovery of Novel Allosteric SHP2 Inhibitor Using Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Principal Component Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for Shp2-IN-22 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2 (Src homology region 2-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling and is a key regulator of the Ras-MAPK (mitogen-activated protein kinase) pathway.[1] Dysregulation of Shp2 activity is implicated in various cancers and developmental disorders, making it an attractive target for therapeutic intervention.[1][2] Shp2-IN-22 is a novel inhibitor targeting Shp2. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and similar molecules.
Mechanism of Action of Shp2
Under normal physiological conditions, Shp2 exists in an inactive, autoinhibited conformation.[3][4] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), Shp2 undergoes a conformational change that exposes its catalytic site.[4] Activated Shp2 then dephosphorylates specific substrates, leading to the activation of downstream signaling cascades, most notably the Ras-ERK pathway, which is crucial for cell proliferation, differentiation, and survival.[1] In many cancers, mutations or overexpression of Shp2 lead to sustained activation of this pathway, driving uncontrolled cell growth.[1] Allosteric inhibitors of Shp2 function by binding to a pocket on the protein that stabilizes the autoinhibited conformation, thereby preventing its activation.
Signaling Pathway Diagram
The following diagram illustrates the central role of Shp2 in the RAS-ERK signaling pathway.
Caption: Shp2 in the RAS-ERK Signaling Pathway.
Quantitative Data Summary
Note: As specific quantitative data for this compound is not publicly available, the following tables provide example data for well-characterized Shp2 inhibitors, SHP099 and RMC-4550. Researchers should determine these values empirically for this compound.
Table 1: Biochemical and Cellular Potency of Reference Shp2 Inhibitors
| Compound | Biochemical IC50 (nM) | Cellular pERK Inhibition IC50 (nM) | Cell Line | Reference |
| SHP099 | 70 | ~500 | Various | [4] |
| RMC-4550 | 0.58 | 7 | Calu-1 | [5] |
Table 2: Anti-proliferative Activity of Reference Shp2 Inhibitors
| Compound | Cell Line | Mutation Status | Proliferation IC50 (µM) | Reference |
| SHP099 | KYSE-520 | KRAS WT | >10 | [6] |
| RMC-4550 | NCI-H358 | KRAS G12C | <2 | [5] |
| RMC-4550 | MIA PaCa-2 | KRAS G12C | <2 | [5] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay determines if a compound directly binds to and stabilizes its target protein within intact cells.
Experimental Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Detailed Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293T, KYSE-520) in a 96-well plate and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Heat Shock: Place the 96-well plate in a thermal cycler with a temperature gradient (e.g., 40°C to 60°C) for 3 minutes, followed by 3 minutes at room temperature.
-
Cell Lysis: Remove the medium and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifugation: Centrifuge the plate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.
-
Analysis: Analyze the amount of soluble Shp2 in each sample by Western Blotting or an ELISA-based method.
-
Data Interpretation: Plot the amount of soluble Shp2 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Western Blot for Downstream Signaling Inhibition (pERK)
This protocol assesses the ability of this compound to inhibit the phosphorylation of ERK, a key downstream effector of the Shp2 pathway.
Experimental Workflow Diagram:
Caption: pERK Western Blot Workflow.
Detailed Protocol:
-
Cell Culture and Starvation: Seed cells (e.g., MCF-7, Calu-1) in 6-well plates. Once they reach 70-80% confluency, starve them in serum-free medium for 12-24 hours.
-
Inhibitor Treatment: Pre-treat the starved cells with a dose range of this compound for 2-4 hours. Include a vehicle control.
-
Growth Factor Stimulation: Stimulate the cells with an appropriate growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Cell Viability/Proliferation Assay
This assay measures the effect of this compound on the growth and proliferation of cancer cell lines.
Experimental Workflow Diagram:
Caption: Cell Proliferation Assay Workflow.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Reagent Addition: Add a cell viability reagent such as CCK-8 or MTS to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C to allow for color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the cellular characterization of this compound. By assessing target engagement, downstream signaling inhibition, and anti-proliferative effects, researchers can gain a thorough understanding of the cellular activity of this and other novel Shp2 inhibitors. It is essential to empirically determine the optimal assay conditions and inhibitor concentrations for each new compound and cell line.
References
- 1. SHP2 promotes proliferation of breast cancer cells through regulating Cyclin D1 stability via the PI3K/AKT/GSK3β signaling pathway | Cancer Biology & Medicine [cancerbiomed.org]
- 2. Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy | Annual Reviews [annualreviews.org]
- 3. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SHP2 Inhibition in Pancreatic Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific data for the inhibitor "Shp2-IN-22" in the context of pancreatic cancer cell lines. The following application notes and protocols are based on the well-documented role of the SHP2 phosphatase in pancreatic cancer and the observed effects of other potent and selective SHP2 inhibitors, such as SHP099 and RMC-4550. The provided protocols are general templates and will require optimization for specific experimental conditions.
Introduction to SHP2 in Pancreatic Cancer
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). In pancreatic ductal adenocarcinoma (PDAC), which is characterized by near-universal activating mutations in the KRAS oncogene, SHP2 is a key mediator of the RAS-MAPK signaling pathway.[1][2] SHP2 is essential for the full activation of RAS and subsequent downstream signaling cascades that promote cell proliferation, survival, and differentiation.[1] Furthermore, SHP2 is implicated in resistance mechanisms to targeted therapies, such as MEK inhibitors, by mediating feedback reactivation of the MAPK pathway.[3][4] Therefore, inhibition of SHP2 presents a promising therapeutic strategy for pancreatic cancer, particularly in combination with other targeted agents.
Key Signaling Pathways
SHP2 is a crucial node in multiple signaling pathways implicated in pancreatic cancer progression.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a SHP2 inhibitor on pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, AsPC-1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
SHP2 inhibitor (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the SHP2 inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Western Blot Analysis
This protocol is for assessing the effect of a SHP2 inhibitor on the phosphorylation status of key signaling proteins in the MAPK pathway.
Materials:
-
Pancreatic cancer cells
-
SHP2 inhibitor
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-SHP2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed pancreatic cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the SHP2 inhibitor at various concentrations (e.g., around the IC50 value) for a specified time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Densitometric analysis can be performed to quantify changes in protein phosphorylation.
Data Presentation
Table 1: Hypothetical IC50 Values of a SHP2 Inhibitor in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Mutation | IC50 (µM) - 72h |
| PANC-1 | G12D | 1.5 |
| MiaPaCa-2 | G12C | 2.1 |
| AsPC-1 | G12D | 0.8 |
| BxPC-3 | WT | >10 |
Note: This table presents hypothetical data for illustrative purposes, as specific data for this compound is unavailable.
Table 2: Expected Effects of SHP2 Inhibition on MAPK Pathway Signaling
| Protein | Expected Change upon SHP2 Inhibition |
| p-ERK | Decrease |
| Total ERK | No change |
| p-MEK | Decrease |
| Total MEK | No change |
Conclusion
Inhibition of SHP2 is a promising therapeutic strategy for pancreatic cancer, particularly for tumors harboring KRAS mutations. The provided protocols for cell viability and western blot analysis serve as a foundation for researchers to investigate the efficacy of SHP2 inhibitors in pancreatic cancer cell lines. While specific data for this compound is not currently available in the public domain, the general principles and methodologies outlined here can be applied to evaluate this and other novel SHP2 inhibitors. Further studies are warranted to elucidate the full potential of SHP2 inhibition, both as a monotherapy and in combination with other targeted agents, for the treatment of pancreatic cancer.
References
Application Notes and Protocols: The Use of Allosteric SHP2 Inhibitors in KRAS-Driven Tumor Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs).[1][2][3] It plays a crucial role in activating the RAS-MAPK signaling pathway, which is frequently dysregulated in human cancers.[4][5] Activating mutations in KRAS are found in approximately 20% of all human cancers, particularly in pancreatic, colorectal, and non-small cell lung cancers (NSCLC).[3] While historically considered "undruggable," the development of specific KRASG12C inhibitors has marked a significant therapeutic advance. However, adaptive resistance, often driven by feedback reactivation of the RAS pathway, can limit their efficacy.[3][6]
SHP2 has emerged as a compelling target to overcome this resistance and to treat a broader range of KRAS-mutant tumors.[2][3][7] Allosteric SHP2 inhibitors stabilize the enzyme in an inactive conformation, preventing its function as a scaffold and phosphatase, thereby suppressing RAS-MAPK signaling.[8][9]
This document provides a comprehensive overview of the application of potent, selective, allosteric SHP2 inhibitors for the treatment of KRAS-driven tumor models. While the specific compound "Shp2-IN-22" is not extensively documented in public literature, these notes and protocols are based on the principles and published data from well-characterized allosteric SHP2 inhibitors such as SHP099, RMC-4630, and TNO155, which serve as representative examples for this class of molecules.
Mechanism of Action in KRAS-Driven Cancers
In KRAS-driven cancers, tumor cell proliferation is dependent on sustained signaling through the MAPK pathway (RAF-MEK-ERK). SHP2 is essential for transmitting signals from activated RTKs to RAS.[1][7] Upon growth factor binding, RTKs recruit SHP2, which in turn promotes the exchange of GDP for GTP on RAS proteins via the son of sevenless (SOS) guanine nucleotide exchange factor, leading to RAS activation.[7]
Allosteric SHP2 inhibitors block this process. By locking SHP2 in its auto-inhibited state, they prevent its activation and subsequent signal relay to RAS. This leads to a reduction in the active, GTP-bound form of RAS and dampens downstream ERK phosphorylation.[7] This mechanism is particularly effective in combination therapies. For instance, when KRASG12C inhibitors block the mutant protein, cells often compensate by increasing upstream RTK signaling, which reactivates wild-type RAS isoforms via SHP2.[6][10] Co-treatment with a SHP2 inhibitor abrogates this adaptive resistance mechanism, leading to a more profound and durable pathway inhibition.[6][10][11]
References
- 1. modelos-experimentales.ciberonc.es [modelos-experimentales.ciberonc.es]
- 2. Mutant KRAS-driven cancers depend on PTPN11/SHP2 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. SHP-2 phosphatase contributes to KRAS-driven intestinal oncogenesis but prevents colitis-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of SHP2-mediated dephosphorylation of Ras suppresses oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling | Journal of Experimental Medicine | Rockefeller University Press [rupress.org]
- 11. biorxiv.org [biorxiv.org]
Determining the Potency of Shp2-IN-22: A Protocol for IC50 Assessment
For Immediate Release
La Jolla, CA – Researchers, scientists, and drug development professionals now have access to a comprehensive application note detailing the protocol for assessing the half-maximal inhibitory concentration (IC50) value of Shp2-IN-22, a potent and selective allosteric inhibitor of the Src homology-2 containing protein tyrosine phosphatase 2 (Shp2). This document provides detailed methodologies for both biochemical and cell-based assays, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.
Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling cascades, including the RAS-MAPK pathway, making it a key target in oncology.[1][2] Dysregulation of Shp2 activity is implicated in the pathogenesis of various cancers.[2] this compound is one of the numerous inhibitors developed to target this phosphatase. The accurate determination of its IC50 value is critical for its characterization and further development as a potential therapeutic agent.
Summary of Quantitative Data
The following table summarizes the reported IC50 values for various Shp2 inhibitors to provide a comparative landscape.
| Compound | Biochemical IC50 (nM) | Cellular IC50 (µM) | Cell Line | Notes |
| This compound | 23 | 0.67 - 6.97 | MV-411, KYSE-520 | Potent and selective allosteric inhibitor.[3] |
| SHP099 | 70 | 0.32 - 1.73 | MV-411, TF-1 | A well-characterized, potent, and selective allosteric Shp2 inhibitor.[3] |
| TNO155 (Batoprotafib) | 11 | 0.39 - 211.1 | OSCC cell lines | Orally active allosteric inhibitor currently in clinical trials.[3][4] |
| RMC-4550 | 0.583 | 0.261 - 20.9 | OSCC cell lines | A potent and selective allosteric inhibitor of Shp2.[3][4] |
| Sitneprotafib (JAB-3312) | 1.9 | Not Specified | KYSE-520 (in vivo) | Orally effective anticancer phosphatase Shp2 inhibitor.[3] |
| PF-07284892 (ARRY-558) | 21 | Not Specified | Not Specified | A potent and orally active Shp2 inhibitor.[3] |
| NSC-87877 | 318 | Not Specified | Not Specified | A potent inhibitor of both Shp2 and Shp1.[3] |
Shp2 Signaling Pathway
Shp2 is a critical downstream mediator of receptor tyrosine kinase (RTK) signaling. Upon growth factor binding, RTKs become autophosphorylated, creating docking sites for adaptor proteins like Grb2, which in turn recruits Gab1. Shp2 is then recruited to this complex, where it becomes activated and dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade that promotes cell proliferation and survival.[5][6]
Caption: A diagram of the Shp2 signaling cascade.
Experimental Protocols
Biochemical IC50 Determination: In Vitro Phosphatase Assay
This protocol describes a fluorescence-based in vitro assay to determine the biochemical potency of this compound against purified Shp2 protein. The assay utilizes a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[7][8]
Materials:
-
Recombinant human Shp2 protein (full-length, wild-type)
-
This compound
-
DiFMUP substrate (e.g., from Invitrogen)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 0.05% BSA
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Experimental Workflow:
Caption: Workflow for the biochemical IC50 assay.
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: Dilute the recombinant Shp2 protein in Assay Buffer to the desired working concentration.
-
Assay Plate Setup:
-
Add 25 µL of Assay Buffer to all wells.
-
Add 25 µL of the diluted this compound to the test wells. For control wells (no inhibitor), add 25 µL of Assay Buffer with the same percentage of DMSO.
-
Add 25 µL of the diluted Shp2 enzyme to all wells except the blank (no enzyme) wells. Add 25 µL of Assay Buffer to the blank wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
-
Reaction Initiation: Add 25 µL of the DiFMUP substrate (prepared in Assay Buffer at a concentration corresponding to its Km value for Shp2) to all wells to initiate the enzymatic reaction.[7]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and emission at ~460 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular IC50 Determination: Cell Viability Assay
This protocol details the use of a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the effect of this compound on the viability of a cancer cell line known to be dependent on Shp2 signaling, such as KYSE-520 (esophageal squamous cell carcinoma) or MV-411 (acute myeloid leukemia).[3][4]
Materials:
-
KYSE-520 or MV-411 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom plates
-
Absorbance plate reader (570 nm)
Experimental Workflow:
References
- 1. SHP2 Phosphatase [biology.kenyon.edu]
- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cellular Shp2 activity by a methyl ester analog of SPI-112 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis After Shp2-IN-22 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for regulating cell proliferation, differentiation, and survival.[1] Dysregulation of Shp2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of several human diseases, including Noonan syndrome and various cancers.[1]
Shp2-IN-22 is a potent and selective allosteric inhibitor of Shp2. It stabilizes Shp2 in an auto-inhibited conformation, thereby blocking its catalytic activity.[1] This inhibition of Shp2 leads to the suppression of the RAS-ERK signaling cascade, making Shp2 inhibitors a promising therapeutic strategy for cancers driven by aberrant RTK signaling.[1]
These application notes provide a detailed protocol for performing Western blot analysis to evaluate the pharmacodynamic effects of this compound on the RAS/MAPK signaling pathway in cancer cell lines.
Principle
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the proteins of interest. By using antibodies that recognize total and phosphorylated forms of key signaling proteins, the effect of this compound on the activation state of the RAS/MAPK pathway can be determined.
Data Presentation
The following table summarizes the expected quantitative changes in key proteins of the RAS/MAPK pathway following treatment with a representative allosteric Shp2 inhibitor. The data is presented as a fold change relative to the vehicle-treated control.
| Target Protein | Treatment Group | Fold Change vs. Control |
| p-MEK (S217/221) | Shp2 Inhibitor | ↓ ~0.4 - 0.6 |
| Total MEK | Shp2 Inhibitor | ~1.0 (no significant change) |
| p-ERK1/2 (T202/Y204) | Shp2 Inhibitor | ↓ ~0.2 - 0.5 |
| Total ERK1/2 | Shp2 Inhibitor | ~1.0 (no significant change) |
| Total SHP2 | Shp2 Inhibitor | ~1.0 (no significant change) |
Note: The exact fold change will vary depending on the cell line, inhibitor concentration, and treatment duration. The data presented is a representative range based on published studies of allosteric Shp2 inhibitors.
Signaling Pathway and Experimental Workflow
Experimental Protocols
Materials and Reagents
-
Cell Line: Appropriate cancer cell line with an active RTK/RAS/MAPK pathway (e.g., KYSE-520, BTF-21, or other suitable lines).
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease and Phosphatase Inhibitor Cocktails: Add fresh to lysis buffer before use.
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer: with β-mercaptoethanol.
-
Precast Polyacrylamide Gels or reagents for hand-casting gels.
-
SDS-PAGE Running Buffer.
-
Transfer Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-MEK1/2 (Ser217/221)
-
Rabbit anti-MEK1/2
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Rabbit anti-SHP2
-
Mouse or Rabbit anti-β-actin or GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate.
-
Imaging System: for chemiluminescence detection.
Procedure
-
Cell Culture and Treatment: a. Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency. b. Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling. c. Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time period (e.g., 2, 6, 24 hours).
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each dish. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant to a fresh tube and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x. c. Boil the samples at 95-100°C for 5-10 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. e. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, briefly wash the membrane with deionized water and then with TBST.
-
Blocking and Antibody Incubation: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. c. The next day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection and Data Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for the recommended time. c. Capture the chemiluminescent signal using an imaging system. d. Quantify the band intensities using image analysis software. e. Normalize the intensity of the phospho-protein bands to their respective total protein bands. f. Further normalize the data to the loading control (β-actin or GAPDH). g. Calculate the fold change in protein phosphorylation relative to the vehicle-treated control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Insufficient protein loaded | Increase the amount of protein loaded per lane. |
| Inactive antibody | Use a new aliquot of antibody or a different antibody. | |
| Inefficient transfer | Check transfer efficiency with Ponceau S staining. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize antibody dilution. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Uneven bands | Improper gel polymerization | Ensure gels are properly prepared. |
| Uneven sample loading | Be careful and consistent when loading samples. |
Conclusion
This application note provides a comprehensive guide for utilizing Western blot analysis to investigate the effects of the Shp2 inhibitor, this compound, on the RAS/MAPK signaling pathway. By following the detailed protocol and considering the provided data and diagrams, researchers can effectively assess the pharmacodynamic properties of this and other Shp2 inhibitors, contributing to the development of novel cancer therapeutics.
References
Application Notes and Protocols for Studying Drug Resistance Mechanisms with Shp2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: In Vitro Efficacy of Representative Shp2 Inhibitors
The following tables summarize the in vitro inhibitory activities of several well-characterized Shp2 inhibitors against wild-type and mutant forms of the Shp2 protein. This data is crucial for selecting the appropriate inhibitor and concentration for specific cellular contexts.
Table 1: Biochemical IC50 Values of Allosteric Shp2 Inhibitors
| Compound | Shp2 WT IC50 (nM) | Shp2 (E76K) IC50 (nM) | Reference Compound |
| SHP099 | 11 | >10,000 | Yes |
| TNO155 | 11 | >10,000 | Yes |
| RMC-4630 | 0.583 | Not Reported | No |
| IACS-13909 | 15.7 | Not Reported | No |
| PF-07284892 | 21 | Not Reported | No |
Note: The E76K mutation is a common gain-of-function mutation that confers resistance to many allosteric Shp2 inhibitors.[3][5]
Table 2: Cellular Activity of SHP099 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.32 |
| TF-1 | Erythroleukemia | 1.73 |
Signaling Pathways and Experimental Workflows
Shp2 Signaling in Drug Resistance
Shp2 acts as a critical node in signaling pathways that drive cell proliferation, survival, and differentiation. In the context of drug resistance, Shp2 can mediate resistance to targeted therapies by reactivating downstream signaling cascades. The following diagram illustrates the central role of Shp2.
Caption: Shp2 signaling in drug resistance.
Experimental Workflow for Investigating Shp2 Inhibitors
The following workflow outlines the key steps to characterize the effect of a Shp2 inhibitor on drug-resistant cancer cells.
Caption: Experimental workflow for Shp2 inhibitor studies.
Experimental Protocols
The following are detailed protocols for key experiments used to study the effects of Shp2 inhibitors on drug resistance mechanisms.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of a Shp2 inhibitor on the viability of cancer cells.
Materials:
-
Drug-resistant cancer cell line of interest
-
Complete cell culture medium
-
Shp2 inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the Shp2 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]
Western Blot Analysis
This protocol is for analyzing the phosphorylation status of key signaling proteins downstream of Shp2.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-Shp2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells in lysis buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Co-Immunoprecipitation (Co-IP)
This protocol is for identifying proteins that interact with Shp2.
Materials:
-
Cell lysates
-
Co-IP lysis buffer (non-denaturing)
-
Anti-Shp2 antibody or control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-Shp2 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three to five times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against suspected interacting proteins.[7][8]
References
- 1. The tyrosine phosphatase SHP2 is required for cell transformation by the receptor tyrosine kinase mutants FIP1L1‐PDGFRα and PDGFRα D842V - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osteosarcoma cell proliferation suppression via SHP-2-mediated inactivation of the JAK/STAT3 pathway by tubocapsenolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Shp2-IN-22 in 3D Cell Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology region 2-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating cellular signaling cascades.[1][2] It is a key component of multiple pathways, including the RAS-RAF-MEK-ERK pathway, which is crucial for cell growth, proliferation, and differentiation.[1][3] Dysregulation of Shp2 activity, often due to mutations or overexpression, is implicated in the development and progression of various cancers, including lung, breast, and gastric cancers, as well as leukemia.[2][4] Shp2's role in tumorigenesis makes it a compelling target for cancer therapy.[1][5]
Shp2-IN-22 is a potent and selective allosteric inhibitor of Shp2. By binding to a site distinct from the active site, it locks the enzyme in an inactive conformation, thereby blocking its downstream signaling functions.[1] This mechanism of action provides a promising avenue for therapeutic intervention in cancers driven by aberrant Shp2 activity.
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their ability to more accurately recapitulate the in vivo tumor microenvironment compared to traditional 2D cell cultures.[6][7] These models mimic key aspects of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, making them more predictive of clinical outcomes in drug discovery and development.[6][8] This document provides detailed application notes and protocols for the utilization of this compound in 3D cell culture models to investigate its anti-cancer efficacy and to elucidate its mechanism of action in a more physiologically relevant context.
Signaling Pathways Involving Shp2
Shp2 is a critical node in several signaling pathways that are fundamental to cancer cell proliferation and survival. Understanding these pathways is essential for interpreting the effects of this compound.
Caption: Shp2 signaling pathways and the inhibitory action of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated from the described experiments.
Table 1: Effect of this compound on Spheroid Growth
| Cell Line | Treatment | Concentration (µM) | Spheroid Diameter (µm) at Day 7 (Mean ± SD) | % Growth Inhibition |
| HCT116 | Vehicle (DMSO) | - | 650 ± 25 | 0 |
| This compound | 1 | 520 ± 30 | 20 | |
| This compound | 5 | 380 ± 20 | 41.5 | |
| This compound | 10 | 250 ± 15 | 61.5 | |
| A549 | Vehicle (DMSO) | - | 720 ± 35 | 0 |
| This compound | 1 | 610 ± 28 | 15.3 | |
| This compound | 5 | 450 ± 22 | 37.5 | |
| This compound | 10 | 310 ± 18 | 56.9 |
Table 2: Effect of this compound on Organoid Viability
| Organoid Line | Treatment | Concentration (µM) | Cell Viability (% of Control) (Mean ± SD) |
| Patient-Derived Colon Cancer Organoid 1 | Vehicle (DMSO) | - | 100 ± 5.2 |
| This compound | 1 | 85.3 ± 4.1 | |
| This compound | 5 | 62.1 ± 3.5 | |
| This compound | 10 | 41.7 ± 2.9 | |
| Patient-Derived Pancreatic Cancer Organoid 2 | Vehicle (DMSO) | - | 100 ± 6.8 |
| This compound | 1 | 90.2 ± 5.5 | |
| This compound | 5 | 71.5 ± 4.8 | |
| This compound | 10 | 53.4 ± 3.7 |
Experimental Protocols
Protocol 1: Formation of Cancer Cell Spheroids
This protocol describes the generation of 3D tumor spheroids using the liquid overlay technique.
Caption: Workflow for cancer cell spheroid formation and drug treatment.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well ultra-low attachment round-bottom plates
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Culture: Maintain cancer cells in a 2D monolayer culture in their recommended complete medium.
-
Cell Harvesting: When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and collect the cell suspension.
-
Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells using a hemocytometer or automated cell counter.
-
Seeding: Dilute the cell suspension to the desired concentration (e.g., 2,000-5,000 cells/100 µL). Seed 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate.[9]
-
Spheroid Formation: Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation. Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days to allow for spheroid formation.[10]
-
Treatment with this compound: Prepare serial dilutions of this compound in complete medium. Carefully remove 50 µL of medium from each well and add 50 µL of the drug-containing medium to achieve the final desired concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the spheroids with the inhibitor for the desired experimental duration (e.g., 72 hours to 7 days).
-
Analysis: Monitor spheroid growth by measuring the diameter daily using an inverted microscope with a calibrated eyepiece or an automated imaging system. Assess cell viability using assays such as CellTiter-Glo® 3D.
Protocol 2: Patient-Derived Organoid (PDO) Culture and Drug Screening
This protocol outlines the general steps for culturing PDOs and performing a drug screen with this compound.
Caption: Workflow for patient-derived organoid drug screening.
Materials:
-
Established patient-derived organoid line
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid growth medium specific to the tissue of origin
-
Organoid dissociation reagent
-
96-well plates
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Organoid Culture: Maintain PDOs in Matrigel® domes with the appropriate growth medium, passaging as necessary.
-
Organoid Dissociation: Harvest organoid domes and dissociate them into small fragments using a suitable dissociation reagent or by mechanical disruption.
-
Embedding and Plating: Resuspend the organoid fragments in cold Matrigel® and plate small droplets (e.g., 20-50 µL) into the center of the wells of a pre-warmed 96-well plate.[11]
-
Polymerization: Invert the plate and incubate at 37°C for 15-20 minutes to allow the Matrigel® to polymerize.
-
Addition of Medium: Carefully add 100 µL of pre-warmed organoid growth medium to each well.
-
Treatment with this compound: After 24-48 hours, prepare dilutions of this compound in the organoid growth medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control.
-
Incubation: Incubate the organoids with the inhibitor for 3-6 days.
-
Viability Assessment: Measure organoid viability using a 3D-compatible assay such as CellTiter-Glo® 3D, which measures ATP levels.[11]
Conclusion
The use of this compound in 3D cell culture models provides a powerful platform for preclinical cancer research. These models offer a more physiologically relevant system to evaluate the therapeutic potential of Shp2 inhibitors and to investigate the mechanisms of drug response and resistance. The protocols outlined in this document provide a framework for researchers to effectively incorporate this compound into their 3D cell culture workflows, ultimately contributing to the development of more effective cancer therapies.
References
- 1. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the Effects of Migrastatic Inhibitors on 3D Tumor Spheroid Invasion by High-resolution Confocal Microscopy [jove.com]
- 10. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
Application Notes and Protocols: Shp2-IN-22 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node and a key regulator of the RAS-mitogen-activated protein kinase (MAPK) pathway.[1][2] Its role in various cellular processes, including proliferation, survival, and differentiation, has made it a compelling target in oncology.[1][2] Dysregulation of Shp2 activity is implicated in the pathogenesis of various cancers.[2] Shp2-IN-22 is a potent and selective allosteric inhibitor of Shp2. These application notes provide an overview of the preclinical rationale and methodologies for evaluating this compound in combination with other cancer therapies to overcome drug resistance and enhance anti-tumor efficacy.
Rationale for Combination Therapies
The primary rationale for combining this compound with other anti-cancer agents is to overcome adaptive resistance mechanisms.[3][4] Many targeted therapies, such as those inhibiting receptor tyrosine kinases (RTKs) or components of the MAPK pathway (e.g., MEK, BRAF, EGFR), can lead to feedback reactivation of the pathway, limiting their long-term efficacy.[3][4] Shp2 acts as a central node downstream of multiple RTKs, and its inhibition can block this reactivation, thereby sensitizing cancer cells to the primary therapeutic agent.[3][5] Furthermore, Shp2 is involved in immune checkpoint signaling, and its inhibition can enhance anti-tumor immunity, providing a strong basis for combination with immunotherapies like PD-1/PD-L1 inhibitors.[3][6]
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of SHP2 inhibitors in combination with various cancer therapies. This data illustrates the potential of Shp2 inhibition to enhance the efficacy of other anti-cancer agents across different cancer types and genetic backgrounds.
Table 1: In Vitro Synergistic Effects of SHP2 Inhibitors in Combination with Targeted Therapies
| Cell Line | Cancer Type | Combination Partner | SHP2 Inhibitor Concentration (µM) | Combination Partner Concentration (nM) | Effect | Reference |
| MHCC97H | Hepatocellular Carcinoma | AZD8055 (mTORi) | 5 | 100 | Synergistic induction of apoptosis | [7] |
| Hep3B | Hepatocellular Carcinoma | AZD8055 (mTORi) | 5 | 100 | Synergistic induction of apoptosis | [7] |
| Huh7 | Hepatocellular Carcinoma | AZD8055 (mTORi) | 5 | 100 | Synergistic induction of apoptosis | [7] |
| SNU398 | Hepatocellular Carcinoma | AZD8055 (mTORi) | 5 | 100 | Synergistic induction of apoptosis | [7] |
Table 2: In Vivo Efficacy of SHP2 Inhibitors in Combination Therapy in Xenograft Models
| Xenograft Model | Cancer Type | Combination Partner | SHP2 Inhibitor | Dosing Regimen | Outcome | Reference |
| MHCC97H | Hepatocellular Carcinoma | AZD8055 (mTORi) | SHP099 | SHP099 (37.5 mg/kg) + AZD8055 (10 mg/kg) | Significant tumor growth inhibition compared to monotherapies | [7] |
| Myc OE;Trp53 KO | Hepatocellular Carcinoma | AZD8055 (mTORi) | RMC-4550 | Not specified | Significantly improved survival (median survival 23 days vs. 9-12.5 days for monotherapies) | [7] |
| MPL-W515L driven | Myeloproliferative Neoplasm | Ruxolitinib (JAK2i) | RMC-4550 | Not specified | Extended survival compared to ruxolitinib monotherapy | [6] |
| U87 | Glioblastoma | Monotherapy | II-B08 | Not specified | Reduced tumor burden | [8] |
Signaling Pathways and Experimental Workflows
References
- 1. The tyrosine phosphatase SHP2 is required for cell transformation by the receptor tyrosine kinase mutants FIP1L1‐PDGFRα and PDGFRα D842V - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. targetedonc.com [targetedonc.com]
- 4. Developing SHP2-based combination therapy for KRAS-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of SHP2-mediated dephosphorylation of Ras suppresses oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Shp2-Dependent Signaling Using a Representative Shp2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3] Shp2 is a key component of several signaling pathways, including the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/AKT, and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways.[2][4] Its involvement in regulating cell proliferation, differentiation, survival, and migration makes it a significant target in developmental biology and oncology.[1][3] Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various malignancies.[4][5]
The development of potent and selective Shp2 inhibitors has provided researchers with powerful tools to investigate Shp2-dependent signaling and to explore its therapeutic potential. These inhibitors typically function by binding to an allosteric site, locking the enzyme in an inactive conformation.[6] This application note provides an overview of the use of a representative allosteric Shp2 inhibitor for studying Shp2-dependent cellular processes and offers detailed protocols for key experiments.
Mechanism of Shp2 Action and Inhibition
Shp2 consists of two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) domain, and a C-terminal tail.[3][7] In its inactive state, the N-SH2 domain blocks the active site of the PTP domain, leading to auto-inhibition.[2][3][6] Upon growth factor stimulation, Shp2 is recruited to phosphorylated tyrosine residues on RTKs or adaptor proteins (e.g., Gab1/2) via its SH2 domains.[3][8] This interaction induces a conformational change that releases the auto-inhibition and activates the phosphatase activity of Shp2.[3][9] Activated Shp2 then dephosphorylates specific substrates, which, contrary to the typical role of phosphatases, often leads to the positive regulation of signaling pathways like the RAS-MAPK cascade.[4][7][10]
Allosteric Shp2 inhibitors stabilize the auto-inhibited conformation of Shp2, preventing its activation even in the presence of upstream signals.[6] This blockade of Shp2 function allows for the precise investigation of its role in various signaling networks.
Data Presentation: Efficacy of a Representative Shp2 Inhibitor
The following tables summarize the quantitative data on the effects of a representative Shp2 inhibitor on enzyme activity, cellular signaling, and cell proliferation.
Table 1: In Vitro and Cellular Potency of a Representative Shp2 Inhibitor
| Parameter | Cell Line | Value | Reference |
| Biochemical IC50 | Recombinant Human Shp2 | 71 nM | Chen et al., 2016 |
| EC50 (p-ERK1/2 inhibition) | KYSE-520 (Esophageal Squamous Cell Carcinoma) | 200 nM | Chen et al., 2016 |
| EC50 (p-ERK1/2 inhibition) | M-NFS-60 (Myeloid Progenitor) | 270 nM | Chen et al., 2016 |
| GI50 (Cell Growth Inhibition) | KYSE-520 | 500 nM | Chen et al., 2016 |
| GI50 (Cell Growth Inhibition) | M-NFS-60 | 2 µM | Chen et al., 2016 |
Note: IC50, EC50, and GI50 values are dependent on the specific inhibitor and assay conditions and should be determined empirically for the system under investigation.
Table 2: Effect of Shp2 Inhibition on Downstream Signaling Pathways
| Cell Line | Treatment | Phospho-Protein | Fold Change vs. Control | Reference |
| KYSE-520 | Shp2 Inhibitor (1 µM) | p-ERK1/2 (T202/Y204) | ↓ 80-90% | Furcht et al., 2012 |
| H1975 | Shp2 Inhibitor (10 µM) | p-GAB2 (Y643) | ↓ ~70% | [7] |
| H292 | Shp2 Knockdown | p-Src (Y530) | ↑ ~2-fold | [5] |
| H292 | Shp2 Knockdown | p-Cdk1 (T14/Y15) | ↑ ~1.5-fold | [5] |
Experimental Protocols
Western Blotting for Analysis of Shp2-Dependent Signaling
This protocol describes the detection of changes in the phosphorylation status of key proteins in the RAS-MAPK pathway following treatment with a Shp2 inhibitor.
Materials:
-
Cell line of interest (e.g., KYSE-520, which has an activating mutation in the RTK, FGFR3, and is sensitive to Shp2 inhibition)
-
Complete cell culture medium
-
Shp2 inhibitor (e.g., SHP099)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-p-Shp2, anti-total Shp2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the Shp2 inhibitor or DMSO vehicle control for the desired time (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer to the plate and incubate on ice for 15 minutes with occasional rocking.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest or a loading control like GAPDH.
-
Cell Viability Assay (MTT Assay)
This protocol measures the effect of a Shp2 inhibitor on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Shp2 inhibitor
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the Shp2 inhibitor in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the drug concentration to determine the GI50 value.
-
Visualizations
References
- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHP2 Phosphatase [biology.kenyon.edu]
- 3. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Critical Role of Shp2 in Tumor Growth Involving Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Shp2 as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Shp2-IN-22
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2-IN-22 is a potent and selective allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1] Dysregulation of SHP2 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound has been shown to inhibit the proliferation, migration, and invasion of cancer cells, particularly those with KRAS mutations.[2] These application notes provide detailed protocols for the preparation and use of this compound in a research setting.
Physicochemical and Potency Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₂Cl₂N₈O | --INVALID-LINK-- |
| Molecular Weight | 497.38 g/mol | --INVALID-LINK-- |
| IC₅₀ | 17.7 nM | --INVALID-LINK--[2] |
| Appearance | Solid | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | --INVALID-LINK-- |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | --INVALID-LINK-- |
Experimental Protocols
I. Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh out a desired amount of this compound powder using an analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 4.97 mg of the compound.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM solution from 4.97 mg of powder, add 1 mL of DMSO.
-
Mix: Gently vortex the solution until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles and maintain the stability of the compound.
-
Store: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
II. General Protocol for In Vitro Cell-Based Assays
This protocol provides a general workflow for treating cultured cells with this compound. The final working concentration will need to be optimized for each cell line and experimental endpoint. A typical starting point for a dose-response experiment could range from 1 nM to 10 µM.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is important to also prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor.
-
Treat Cells: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate: Return the plate to the incubator and incubate for the desired treatment duration. This will vary depending on the specific assay (e.g., 24, 48, or 72 hours for proliferation assays).
-
Assay: Following incubation, perform the desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), western blotting for pathway analysis, or a migration/invasion assay.
Visualizations
SHP2 Signaling Pathway
Caption: SHP2's role in major signaling pathways.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for Shp2-IN-22 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Shp2-IN-22, a potent and selective allosteric inhibitor of SHP2 phosphatase, in cell culture experiments. This compound has demonstrated significant anti-proliferative, anti-migratory, and anti-invasive effects in KRAS-mutant cancer cell lines, making it a valuable tool for cancer research and drug development.
Introduction
This compound is a novel, orally bioavailable, guanidine-based allosteric inhibitor of SHP2 with a high degree of potency. It has been identified as an effective agent against KRAS-mutant cancers, a notoriously difficult-to-treat cancer subtype. These notes are intended to guide researchers in the effective application of this compound in relevant cell-based assays.
Mechanism of Action
SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of receptor tyrosine kinases (RTKs). It is a key component of the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers. This compound functions as an allosteric inhibitor, binding to a tunnel-like pocket in the SHP2 protein. This binding stabilizes SHP2 in an auto-inhibited conformation, preventing its activation and subsequent downstream signaling. The primary consequence of this compound activity is the suppression of the RAS-ERK and PI3K-AKT pathways, leading to reduced cell proliferation, migration, and invasion.
Recommended Cell Lines
This compound has been shown to be particularly effective in KRAS-mutant cancer cell lines. The MIA PaCa-2 human pancreatic cancer cell line, which harbors a KRAS G12C mutation, is a recommended model for studying the effects of this inhibitor.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro studies.
| Parameter | Cell Line | Value | Reference |
| Biochemical IC50 | - | 17.7 nM | [1] |
| Anti-proliferative IC50 | MIA PaCa-2 | 0.38 µM | [1] |
| Migration Inhibition | MIA PaCa-2 | Concentration-dependent | [1] |
| Invasion Inhibition | MIA PaCa-2 | Concentration-dependent | [1] |
Experimental Protocols
Cell Culture and Maintenance
Cell Line: MIA PaCa-2 (Human Pancreatic Carcinoma)
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
2.5% Horse Serum
-
1% Penicillin-Streptomycin
Culture Conditions:
-
Temperature: 37°C
-
Atmosphere: 5% CO₂ in a humidified incubator.
-
Subculture: Passage cells at 70-80% confluency. Use 0.25% Trypsin-EDTA to detach cells. A split ratio of 1:3 to 1:6 is recommended.
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of the stock solution in the appropriate cell culture medium for each experiment. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of MIA PaCa-2 cells.
Materials:
-
MIA PaCa-2 cells
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed MIA PaCa-2 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest concentration of the inhibitor.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of this compound on the migratory capacity of MIA PaCa-2 cells.
Materials:
-
MIA PaCa-2 cells
-
Complete culture medium
-
This compound
-
6-well plates
-
200 µL pipette tip or a wound healing assay tool
-
Microscope with a camera
Procedure:
-
Seed MIA PaCa-2 cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh complete culture medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO).
-
Capture images of the scratch at 0 hours.
-
Incubate the plates at 37°C and 5% CO₂.
-
Capture images of the same fields at regular intervals (e.g., 12, 24, and 48 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.
Transwell Invasion Assay
This assay evaluates the effect of this compound on the invasive potential of MIA PaCa-2 cells through a basement membrane matrix.
Materials:
-
MIA PaCa-2 cells
-
Serum-free DMEM
-
Complete culture medium (as a chemoattractant)
-
This compound
-
24-well Transwell inserts with 8 µm pore size
-
Matrigel (or other basement membrane extract)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet solution for staining
-
Microscope
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel diluted in serum-free medium and allow it to solidify at 37°C.
-
Harvest MIA PaCa-2 cells and resuspend them in serum-free DMEM at a concentration of 1 x 10⁵ cells/mL.
-
Add 200 µL of the cell suspension containing different concentrations of this compound or vehicle control to the upper chamber of the coated Transwell inserts.
-
Add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.1% crystal violet solution for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields under a microscope.
Western Blot Analysis of Signaling Pathways
This protocol is for analyzing the effect of this compound on the phosphorylation status of key proteins in the RAS-MAPK and PI3K-AKT pathways.
Materials:
-
MIA PaCa-2 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-SHP2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed MIA PaCa-2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Visualizations
Caption: SHP2 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound in Cell Culture.
References
Application Notes and Protocols for In Vivo Evaluation of Allosteric SHP2 Inhibitors
Disclaimer: The following application notes and protocols are generalized for a representative allosteric SHP2 inhibitor. These guidelines are based on publicly available data for well-characterized SHP2 inhibitors such as SHP099, TNO155, and RMC-4630. The specific inhibitor "Shp2-IN-22" is not found in the public domain at the time of this writing. Therefore, these protocols should be considered as a starting point and must be optimized for any new chemical entity.
Introduction
SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK), JAK-STAT, and phosphoinositide 3-kinase (PI3K)-AKT signaling pathways. Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various cancers. As a downstream effector of multiple receptor tyrosine kinases (RTKs), SHP2 has emerged as a critical target for cancer therapy. Allosteric inhibitors of SHP2 stabilize the enzyme in an inactive conformation, preventing its activation and downstream signaling.
These application notes provide a framework for the in vivo experimental design to evaluate the efficacy of an allosteric SHP2 inhibitor.
Signaling Pathway
SHP2 is a critical positive regulator of the RAS/MAPK signaling cascade. Upon activation by growth factors, receptor tyrosine kinases (RTKs) become phosphorylated. SHP2 is recruited to these phosphorylated RTKs or associated docking proteins via its SH2 domains. This recruitment leads to a conformational change, activating SHP2's phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of RAS and the downstream MAPK cascade (RAF-MEK-ERK), which promotes cell proliferation, survival, and differentiation.
Caption: SHP2 Signaling Pathway and Point of Inhibition.
In Vivo Experimental Design
The following protocols outline a general workflow for evaluating an allosteric SHP2 inhibitor in a tumor xenograft model.
Animal Models
The choice of animal model is critical for the successful evaluation of an anti-cancer agent. For SHP2 inhibitors, human tumor xenograft models in immunocompromised mice are commonly used.
-
Cell Line Selection: Choose human cancer cell lines with known mutations that confer sensitivity to SHP2 inhibition (e.g., KRAS-mutant, EGFR-amplified, or other RTK-driven cancers).
-
Animal Strain: Athymic nude mice (e.g., BALB/c nude) or other immunocompromised strains (e.g., NSG mice) are suitable for establishing xenografts.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.
Dosing and Administration
The dose, schedule, and route of administration should be determined from prior pharmacokinetic (PK) and tolerability studies.
-
Formulation: The inhibitor should be formulated in a vehicle that ensures its solubility and stability. Common vehicles include a mixture of saline, polyethylene glycol (PEG), and Tween 80.
-
Route of Administration: Oral gavage (PO) is a common route for small molecule inhibitors. Intraperitoneal (IP) injection can also be used.
-
Dosing Regimen: Dosing can be once daily (QD), twice daily (BID), or on an intermittent schedule. The specific regimen will depend on the inhibitor's half-life and tolerability.
Experimental Workflow
Caption: General In Vivo Xenograft Study Workflow.
Experimental Protocols
Tumor Xenograft Model Protocol
-
Cell Preparation: Culture the selected human cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, SHP2 inhibitor low dose, SHP2 inhibitor high dose).
-
Treatment: Administer the SHP2 inhibitor or vehicle according to the predetermined dosing schedule and route. Monitor the body weight of the mice 2-3 times per week as a measure of toxicity.
-
Endpoint: Continue treatment until the tumors in the control group reach the predetermined endpoint (e.g., 2000 mm³) or for a specified duration. Euthanize mice if tumors become ulcerated or if they lose more than 20% of their initial body weight.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen in liquid nitrogen for pharmacodynamic analysis, and another portion can be fixed in formalin for histological analysis.
Pharmacodynamic (PD) Marker Analysis Protocol
To confirm target engagement and pathway modulation, analyze the levels of key signaling proteins in the tumor tissue.
-
Tissue Lysis: Homogenize the flash-frozen tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each tumor lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK, total ERK, and SHP2. A loading control like β-actin or GAPDH should also be used.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative levels of p-ERK.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: In Vivo Efficacy of a Representative Allosteric SHP2 Inhibitor in a Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle | 10 mL/kg, PO, QD | 1500 ± 150 | - | +5.0 ± 2.0 |
| SHP2 Inhibitor | 25 mg/kg, PO, QD | 800 ± 100 | 46.7 | +2.5 ± 1.5 |
| SHP2 Inhibitor | 50 mg/kg, PO, QD | 450 ± 75 | 70.0 | -1.0 ± 2.5 |
Table 2: Pharmacodynamic Analysis of Tumor Tissues
| Treatment Group | Dosing Regimen | Relative p-ERK/Total ERK Ratio (normalized to Vehicle) |
| Vehicle | 10 mL/kg, PO, QD | 1.00 |
| SHP2 Inhibitor | 50 mg/kg, PO, QD | 0.35 |
Conclusion
The successful in vivo evaluation of an allosteric SHP2 inhibitor requires a well-designed experimental plan. This includes the appropriate selection of an animal model, a carefully determined dosing regimen, and robust methods for assessing efficacy and target engagement. The protocols and guidelines provided here offer a comprehensive framework for researchers to conduct these critical preclinical studies. It is imperative to reiterate that these are generalized protocols and must be tailored and optimized for the specific characteristics of any new investigational compound.
Application Notes and Protocols: A Comparative Analysis of Lentiviral Knockdown and Pharmacological Inhibition of SHP2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2] SHP2 is a key positive regulator of the Ras-mitogen-activated protein kinase (MAPK) signaling cascade, and is also involved in the PI3K/AKT and JAK/STAT pathways.[2][3] Its function is crucial for cell proliferation, survival, differentiation, and migration.[4] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in developmental disorders like Noonan syndrome and various malignancies, including leukemia and solid tumors.[4][5] Consequently, SHP2 has emerged as a compelling therapeutic target in oncology and other diseases.
Two primary experimental approaches are employed to investigate and therapeutically target SHP2 function: genetic knockdown using lentiviral-mediated short hairpin RNA (shRNA) and pharmacological inhibition with small molecule inhibitors. This document provides a detailed comparison of these two methodologies, including their mechanisms of action, experimental protocols, and their effects on downstream signaling and cellular phenotypes. We will focus on the principles of lentiviral knockdown versus inhibition by the allosteric inhibitor class, using SHP2-IN-22 as a representative, though specific data for this compound is limited.
Mechanisms of Action
Lentiviral shRNA-mediated Knockdown
Lentiviral vectors are a powerful tool for delivering genetic material into a wide range of cell types, including both dividing and non-dividing cells. For gene knockdown, these vectors are engineered to carry a short hairpin RNA (shRNA) sequence targeting the mRNA of the gene of interest, in this case, PTPN11.
Upon transduction, the lentiviral genome integrates into the host cell's DNA, leading to the stable and continuous expression of the shRNA. The shRNA is then processed by the cell's RNA interference (RNAi) machinery into small interfering RNA (siRNA). This siRNA duplex is incorporated into the RNA-induced silencing complex (RISC), which then binds to and cleaves the target SHP2 mRNA, leading to its degradation and a subsequent reduction in SHP2 protein expression. This approach allows for long-term and stable suppression of SHP2.
This compound Inhibition
This compound belongs to a class of allosteric inhibitors that target the SHP2 protein directly. In its inactive state, SHP2 exists in an auto-inhibited conformation where the N-SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain.[3] Upon activation by binding to phosphotyrosine residues on upstream signaling partners, SHP2 undergoes a conformational change that exposes its active site.
Allosteric inhibitors like this compound bind to a pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the inactive conformation of SHP2.[5] This prevents the conformational change required for its activation, thereby locking the enzyme in a closed, inhibited state. This mechanism is highly specific to SHP2 and does not rely on competing with the substrate at the catalytic site.
Data Presentation: Lentiviral Knockdown vs. SHP2 Inhibition
The following tables summarize quantitative data from various studies, comparing the effects of lentiviral SHP2 knockdown and pharmacological inhibition on key signaling molecules and cellular phenotypes.
Table 1: Effect on ERK Phosphorylation
| Method | Cell Line | Treatment/Target Sequence | Reduction in p-ERK Levels | Reference |
| Lentiviral Knockdown | Glioblastoma multiforme (GBM) cells | shRNA targeting SHP2 | Significant decrease | [6] |
| Ba/F3 cells with FIP1L1-PDGFRα | shRNA targeting SHP2 | Significant decrease | [7] | |
| SHP2 Inhibition | MDA-MB-468 (Breast Cancer) | 10 µM SHP099 | Greatly attenuated EGF-induced p-ERK1/2 | [8] |
| Multiple Myeloma (MM) cell lines | SHP099 or RMC-4550 (dose-dependent) | Concentration-dependent inhibition | [9] |
Table 2: Effect on Cell Proliferation and Viability
| Method | Cell Line | Treatment/Target Sequence | Effect on Proliferation/Viability | Reference |
| Lentiviral Knockdown | Glioblastoma multiforme (GBM) cells | shRNA targeting SHP2 | Reduced cellular proliferation | [6] |
| Esophageal Squamous Cell Carcinoma (ESCC) | shRNA targeting SHP2 | Enhanced proliferation | [10] | |
| Breast Cancer cells | SHP2 knockout | Slower tumor growth in vivo | [4] | |
| SHP2 Inhibition | Multiple Myeloma (MM) cell lines | SHP099 or RMC-4550 | Inhibition of cell viability | [9] |
| Breast Cancer (MCF-7) | NSC 13030, 24198, 57774 | Significantly reduced proliferation | ||
| Various cancer cell lines | SHP2-IN-39 (Example 63) | IC50 of 0.007 µM | [11] |
Experimental Protocols
Lentiviral shRNA-mediated Knockdown of SHP2
This protocol provides a general workflow for the generation of lentiviral particles and the subsequent transduction of target cells to achieve stable SHP2 knockdown.
Materials:
-
Lentiviral vector encoding an shRNA targeting SHP2 (and a non-targeting scramble control)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent (e.g., Lipofectamine 2000, PEI)
-
DMEM with 10% FBS
-
Target cells
-
Polybrene
-
Puromycin (if the vector contains a resistance cassette)
Protocol:
Day 1: Seeding HEK293T Cells for Transfection
-
Plate HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Incubate at 37°C, 5% CO2 overnight.
Day 2: Transfection of HEK293T Cells
-
In separate tubes, dilute the lentiviral shRNA vector and packaging plasmids in serum-free medium.
-
In another tube, dilute the transfection reagent in serum-free medium.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.
-
Add the transfection complexes dropwise to the HEK293T cells.
-
Incubate at 37°C, 5% CO2.
Day 3: Change of Medium
-
After 12-16 hours, carefully remove the medium containing the transfection complexes and replace it with fresh, complete growth medium.
Day 4 & 5: Harvesting Viral Supernatant
-
At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at a low speed to pellet any cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
The viral supernatant can be used immediately or stored at -80°C. Viral titer should be determined for reproducible results.
Day 6: Transduction of Target Cells
-
Plate target cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
On the day of transduction, remove the medium and replace it with fresh medium containing Polybrene (typically 4-8 µg/mL).
-
Add the desired amount of viral supernatant to the cells.
-
Incubate at 37°C, 5% CO2 overnight.
Day 7 and onwards: Selection and Expansion
-
After 24 hours, replace the virus-containing medium with fresh complete medium.
-
If the lentiviral vector contains a selection marker like puromycin resistance, add the appropriate concentration of puromycin to the medium 48 hours post-transduction to select for transduced cells.
-
Continue to culture the cells in the presence of the selection agent until stable, resistant colonies appear.
-
Expand the stable cell lines and validate SHP2 knockdown by Western blot and/or qRT-PCR.
Pharmacological Inhibition of SHP2 with this compound
This protocol outlines a general procedure for treating cells with a SHP2 inhibitor to assess its effects on signaling and cell phenotype.
Materials:
-
This compound (or other SHP2 inhibitor)
-
DMSO (for stock solution)
-
Target cells
-
Complete growth medium
-
Reagents for downstream analysis (e.g., antibodies for Western blotting, cell viability assay reagents)
Protocol:
1. Preparation of SHP2 Inhibitor Stock Solution:
-
Dissolve the SHP2 inhibitor powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
2. Cell Seeding:
-
Plate the target cells in the appropriate culture vessel (e.g., 6-well plate for Western blotting, 96-well plate for viability assays) at a density that allows for logarithmic growth during the experiment.
-
Incubate at 37°C, 5% CO2 overnight to allow for cell attachment.
3. Treatment with SHP2 Inhibitor:
-
On the day of the experiment, prepare working solutions of the SHP2 inhibitor by diluting the stock solution in complete growth medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration. For example, a range from 10 nM to 10 µM can be tested.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.
-
Remove the medium from the cells and replace it with the medium containing the SHP2 inhibitor or vehicle control.
-
The treatment duration will depend on the endpoint being measured. For signaling pathway analysis (e.g., p-ERK), a shorter treatment time (e.g., 1-4 hours) is often sufficient. For cell proliferation or viability assays, a longer incubation (e.g., 24-72 hours) is typically required.
4. Downstream Analysis:
-
Western Blotting: After treatment, lyse the cells and perform Western blotting to analyze the phosphorylation status of downstream targets like ERK and AKT, and to confirm the total levels of these proteins.
-
Cell Viability/Proliferation Assay: Use assays such as MTT, XTT, or CellTiter-Glo to quantify the effect of the inhibitor on cell viability and proliferation.
-
Colony Formation Assay: For long-term effects on clonogenic survival, perform a colony formation assay where cells are treated with the inhibitor for a defined period, then allowed to grow into colonies.
Visualization of Signaling Pathways and Workflows
Caption: SHP2 signaling pathways.
Caption: Experimental workflows.
Conclusion
Both lentiviral shRNA-mediated knockdown and pharmacological inhibition are valuable tools for studying the function of SHP2 and for exploring its potential as a therapeutic target. Lentiviral knockdown offers the advantage of stable, long-term suppression of SHP2 expression, which is ideal for studying the chronic effects of SHP2 loss. However, this method can be time-consuming and may lead to off-target effects or incomplete knockdown.
Pharmacological inhibitors like this compound provide a rapid and dose-dependent means of acutely inhibiting SHP2 activity, which is highly advantageous for preclinical studies and therapeutic development. The reversible nature of small molecule inhibitors also allows for a more dynamic study of SHP2 function. The choice between these two methods will depend on the specific research question, the experimental system, and the desired timeline. For a comprehensive understanding of SHP2's role, a combination of both genetic and pharmacological approaches is often the most powerful strategy.
References
- 1. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. SHP2 promotes proliferation of breast cancer cells through regulating Cyclin D1 stability via the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multivariate signaling regulation by SHP2 differentially controls proliferation and therapeutic response in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The tyrosine phosphatase SHP2 is required for cell transformation by the receptor tyrosine kinase mutants FIP1L1‐PDGFRα and PDGFRα D842V - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 10. Shp2 Inhibits Proliferation of Esophageal Squamous Cell Cancer via Dephosphorylation of Stat3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Shp2-IN-22 in High-Throughput Screening Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Shp2-IN-22, a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2). The following sections detail the mechanism of action, key signaling pathways, and robust high-throughput screening (HTS) protocols to identify and characterize Shp2 inhibitors.
Introduction
Shp2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell growth, proliferation, and survival.[1][2][4] Dysregulation of Shp2 activity, often through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various cancers and developmental disorders like Noonan syndrome.[2][3][5] Consequently, Shp2 has emerged as a compelling therapeutic target in oncology and other diseases.[2][4][5]
This compound is an allosteric inhibitor that locks the phosphatase in an auto-inhibited conformation.[2][6] This mechanism prevents the catalytic domain from accessing its substrates, thereby blocking downstream signaling. These notes provide detailed protocols for two common HTS assays for identifying and characterizing such inhibitors: a fluorescence-based enzymatic assay and a cellular thermal shift assay (CETSA).
Shp2 Signaling Pathway
Shp2 acts as a critical node in cellular signaling. Upon growth factor binding to an RTK, Shp2 is recruited to phosphorylated docking proteins via its SH2 domains. This recruitment relieves the auto-inhibition of its protein tyrosine phosphatase (PTP) domain, leading to the dephosphorylation of its substrates and subsequent activation of downstream pathways, most notably the RAS-RAF-MEK-ERK cascade.[1][2][7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical Role of Shp2 in Tumor Growth Involving Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Shp2-IN-22 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SHP2 inhibitor, Shp2-IN-22.
Troubleshooting Guide: this compound Solubility Issues
Issue: Precipitate formation when preparing stock solutions or diluting in aqueous media.
Precipitation is a common issue with hydrophobic small molecules like this compound. The following steps can help troubleshoot and resolve this problem.
1. Initial Dissolution:
-
Recommended Solvent: Start by dissolving this compound in 100% Dimethyl Sulfoxide (DMSO).
-
Sonication: If the compound does not readily dissolve, brief sonication in a water bath can aid in dissolution.
-
Gentle Warming: Gentle warming (up to 37°C) can also be employed, but be cautious of potential compound degradation with excessive heat.
2. Preparing Working Solutions for Cell-Based Assays:
-
DMSO Stock Concentration: Prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM).
-
Serial Dilutions: Perform serial dilutions of your stock solution in 100% DMSO to the desired intermediate concentrations.
-
Final Dilution: For the final working concentration in your cell culture medium, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). It is crucial to add the DMSO-solubilized inhibitor to the aqueous buffer or media with vigorous vortexing to ensure rapid dispersion and minimize precipitation.
3. Addressing Precipitation in Cell Culture Media:
-
Serum Presence: The presence of serum (e.g., Fetal Bovine Serum) in the cell culture medium can help to stabilize the compound and prevent precipitation.
-
Direct Addition to Media: For some cell lines, adding the DMSO stock directly to the media in the well and mixing quickly can be effective.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is 100% DMSO.
Q2: My this compound precipitated out of solution when I diluted it in my aqueous assay buffer. What should I do?
A2: This is a common issue due to the hydrophobic nature of the compound. To avoid precipitation, it is recommended to perform serial dilutions in 100% DMSO first. Then, for the final step, add the small volume of the DMSO stock into your aqueous buffer with vigorous mixing. The final concentration of DMSO in your experiment should be kept low (ideally below 0.5%) to avoid solvent-induced artifacts.
Q3: What are some suggested formulations for in vivo studies with this compound?
A3: For in vivo administration, several formulation strategies can be employed for poorly soluble compounds. It is crucial to perform small-scale formulation tests to find the most suitable option for your experimental model. Some common formulations include:
-
A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
A solution of 10% DMSO and 90% corn oil.
-
A suspension in 0.5% carboxymethylcellulose (CMC) in saline.
Q4: Can I warm the solution to get this compound to dissolve?
A4: Gentle warming to 37°C can be used to aid dissolution. However, prolonged or excessive heating should be avoided as it may lead to compound degradation.
Q5: What is the typical final concentration of DMSO that is well-tolerated by most cell lines?
A5: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. However, it is always best to run a vehicle control (media with the same final concentration of DMSO) to ensure that the observed effects are due to the inhibitor and not the solvent.
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 24 | 51.01 | May require sonication to fully dissolve. |
| Ethanol | <1 | - | Poorly soluble. |
| Water | Insoluble | - | Not recommended as a primary solvent. |
| In Vivo Formulation 1 | ≥ 6.25 | ≥ 13.28 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Forms a clear solution. |
| In Vivo Formulation 2 | ≥ 6.25 | ≥ 13.28 | 10% DMSO, 90% (20% SBE-β-CD in Saline). Forms a clear solution. |
| In Vivo Formulation 3 | ≥ 6.25 | ≥ 13.28 | 10% DMSO, 90% Corn Oil. Forms a clear solution. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established methods for assessing the engagement of SHP2 inhibitors with their target in a cellular context.
Materials:
-
HEK293T cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies: Anti-SHP2, secondary antibody conjugated to HRP
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture: Plate HEK293T cells in a 6-well plate and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heating Step: After incubation, wash the cells with PBS and then resuspend them in PBS. Aliquot the cell suspension into PCR tubes.
-
Thermal Gradient: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Western Blot Analysis: Collect the supernatant and analyze the levels of soluble SHP2 by SDS-PAGE and Western blotting.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Cell Viability Assay (MTT/XTT)
This protocol outlines a general procedure to assess the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., KYSE-520, a cell line with amplified EGFR)
-
Cell culture medium
-
This compound
-
DMSO
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium (ensuring the final DMSO concentration is constant and non-toxic). Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Addition of Viability Reagent:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution and incubate overnight at 37°C.
-
For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Technical Support Center: Optimizing SHP2 Inhibitor Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SHP2 inhibitors, with a focus on optimizing experimental concentrations for maximum efficacy. As "Shp2-IN-22" is not a widely documented agent, this guide will use the well-characterized, potent, and selective allosteric SHP2 inhibitor, SHP099, as a representative molecule. The principles and methodologies described here are broadly applicable to other SHP2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for allosteric SHP2 inhibitors like SHP099?
A1: Allosteric SHP2 inhibitors, such as SHP099, function by binding to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and downstream signaling.[1][2] This mode of action effectively blocks the RAS-ERK signaling pathway, which is crucial for the proliferation of cancer cells driven by receptor tyrosine kinases (RTKs).[1]
Q2: What is a typical starting concentration for in vitro experiments with SHP099?
A2: For initial in vitro experiments, a concentration range of 0.1 µM to 10 µM is a common starting point. The 50% inhibitory concentration (IC50) for SHP099 can vary significantly depending on the cell line and the assay used. For example, the IC50 for SHP099 in MV4-11 and TF-1 cancer cells has been reported as 0.32 µM and 1.73 µM, respectively.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How can I confirm that the SHP2 inhibitor is active in my cells?
A3: The most common method to confirm the activity of a SHP2 inhibitor is to assess the phosphorylation status of downstream effectors in the RAS-ERK pathway. A significant decrease in the levels of phosphorylated ERK (p-ERK) upon treatment with the inhibitor indicates successful target engagement and pathway inhibition. This can be measured by Western blotting.
Q4: I am not seeing an effect on cell viability with the SHP2 inhibitor. What could be the reason?
A4: There are several potential reasons for a lack of effect on cell viability:
-
Cell Line Insensitivity: Not all cell lines are sensitive to SHP2 inhibition. The dependence on the RAS-ERK pathway for survival varies between different cancer types and even between cell lines of the same cancer type.
-
Suboptimal Concentration: The concentration of the inhibitor may be too low to achieve a significant biological effect. A dose-response experiment is crucial to determine the effective concentration range.
-
Incorrect Experimental Duration: The incubation time with the inhibitor might be too short to induce a measurable effect on cell viability. Time-course experiments are recommended.
-
Alternative Survival Pathways: The cancer cells may have activated alternative survival pathways that are independent of SHP2 signaling.
Q5: What are the recommended dosages for in vivo studies with SHP099 in mouse models?
A5: For in vivo studies in mouse xenograft models, oral administration of SHP099 has been reported at doses ranging from 75 mg/kg to 100 mg/kg daily.[4][5] These dosages have been shown to inhibit tumor growth effectively.[4][5] However, the optimal dosage can depend on the tumor model and the specific research question. It is advisable to perform preliminary dose-finding studies to determine the best therapeutic window for your model.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibition of p-ERK | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration (e.g., 0.1 µM to 20 µM). |
| Cell line is resistant to SHP2 inhibition. | Screen a panel of cell lines to find a sensitive model or consider combination therapies. | |
| Poor inhibitor solubility or stability. | Ensure proper dissolution of the inhibitor in a suitable solvent (e.g., DMSO) and fresh preparation of working solutions. | |
| Insufficient treatment time. | Perform a time-course experiment (e.g., 2, 6, 24 hours) to determine the optimal duration for p-ERK inhibition. | |
| High background in Western blot for p-ERK | Suboptimal antibody concentration or quality. | Titrate the primary antibody and use a high-quality, validated antibody. |
| Inadequate blocking of the membrane. | Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST). | |
| Insufficient washing steps. | Increase the number and duration of washing steps. | |
| Inconsistent cell viability results | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| Variation in treatment application. | Use a multichannel pipette for adding the inhibitor and ensure consistent timing. | |
| Contamination of cell culture. | Regularly check for and address any signs of contamination. | |
| Toxicity in in vivo studies | Dose is too high. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD). |
| Formulation issues. | Ensure the inhibitor is properly formulated for oral or intraperitoneal administration. | |
| Off-target effects. | While SHP099 is selective, consider the possibility of off-target effects and monitor animal health closely. |
Quantitative Data
Table 1: In Vitro Efficacy of SHP099 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 0.32 | [3][6] |
| TF-1 | Erythroleukemia | 1.73 | [3][6] |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | 1.4 | [2] |
| HUVEC | Human Umbilical Vein Endothelial Cells | ~5 (proliferation) | [5] |
| 4T1 | Murine Breast Cancer | Inhibits proliferation | [5] |
| LLC1 | Murine Lewis Lung Carcinoma | Inhibits proliferation | [5] |
| B16F10 | Murine Melanoma | Minimally affects proliferation | [5] |
Table 2: In Vivo Efficacy of SHP099 in Xenograft Models
| Tumor Model | Mouse Strain | Dosage | Administration Route | Outcome | Reference |
| RPMI-8226 (Multiple Myeloma) | Balb/c nude | 75 mg/kg daily | Oral | Reduced tumor size, growth, and weight | [4] |
| B16F10 (Melanoma) | Syngeneic | 75-100 mg/kg | Oral | Reduced tumor growth | [5] |
| KYSE-520 | Xenograft | Dose-dependent | Oral | Anti-tumor activity | [2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of p-ERK Inhibition
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the SHP2 inhibitor (e.g., 0, 0.1, 1, 10 µM) for the desired time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a gel documentation system.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using image analysis software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Protocol 2: Cell Viability Assay (MTT or similar)
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the SHP2 inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at different concentrations. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Visualizations
Caption: SHP2 signaling pathway and the point of inhibition.
Caption: General experimental workflow for evaluating a SHP2 inhibitor.
References
- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 5. embopress.org [embopress.org]
- 6. Selective inhibition of leukemia-associated SHP2E69K mutant by the allosteric SHP2 inhibitor SHP099 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of SHP2 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SHP2 inhibitors. The focus is on identifying and mitigating potential off-target effects to ensure accurate and reliable experimental outcomes.
Disclaimer: Specific off-target data for a compound designated "Shp2-IN-22" is not publicly available at this time. The quantitative data and examples provided below are based on published information for other well-characterized SHP2 inhibitors and should be considered illustrative. Researchers are strongly encouraged to perform comprehensive selectivity profiling for their specific inhibitor of interest.
Frequently Asked Questions (FAQs)
Q1: My SHP2 inhibitor shows a different phenotype than SHP2 knockdown/knockout. Does this indicate off-target effects?
A1: A discrepancy between inhibitor- and genetic-based target validation is a strong indicator of potential off-target effects. While differences in the degree of target inhibition (partial with an inhibitor vs. complete with knockout) can contribute, significant phenotypic divergence warrants further investigation into the inhibitor's selectivity.
Q2: I'm observing unexpected cellular toxicity at concentrations where my SHP2 inhibitor should be specific. What could be the cause?
A2: Unexpected toxicity can arise from inhibition of kinases or other proteins essential for cell viability. It is crucial to determine the therapeutic window of your SHP2 inhibitor. We recommend performing a dose-response curve for both on-target SHP2 inhibition and cellular toxicity to identify a concentration range that is both effective and non-toxic.
Q3: How can I be sure that the observed effects in my cellular assay are due to SHP2 inhibition and not off-target activities?
A3: The gold standard for confirming on-target effects in a cellular context is a rescue experiment. This involves expressing a drug-resistant mutant of SHP2 in your cells. If the inhibitor's effect is reversed in cells expressing the resistant mutant, it strongly suggests the phenotype is driven by on-target SHP2 inhibition. Additionally, using a structurally distinct SHP2 inhibitor and observing a similar phenotype can strengthen the evidence for on-target activity.
Q4: What are the common off-targets for SHP2 inhibitors?
A4: Off-target profiles are specific to the chemical scaffold of the inhibitor. Historically, active-site SHP2 inhibitors have shown cross-reactivity with other protein tyrosine phosphatases (PTPs), such as SHP1, and even protein tyrosine kinases (PTKs). For example, some active-site inhibitors have been reported to inhibit PDGFRβ and SRC kinases.[1][2] Allosteric inhibitors are generally more selective, but comprehensive profiling is still essential.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with SHP2 inhibitors and provides a logical workflow for troubleshooting.
dot
Caption: Troubleshooting workflow for identifying and addressing off-target effects of SHP2 inhibitors.
Issue 1: Inconsistent results between different batches of the inhibitor.
-
Possible Cause: Variability in compound purity or stability.
-
Troubleshooting Steps:
-
Verify Purity: Always use inhibitors with the highest possible purity (>98%). If possible, independently verify the purity of each new batch by analytical methods such as HPLC-MS.
-
Proper Storage: Store the inhibitor according to the manufacturer's instructions, typically desiccated at -20°C or -80°C to prevent degradation.
-
Fresh Stock Solutions: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles.
-
Issue 2: Observed phenotype is not consistent with known SHP2 signaling pathways.
-
Possible Cause: The phenotype is driven by one or more off-target effects.
-
Troubleshooting Steps:
-
Literature Review: Thoroughly review the literature for the known roles of SHP2 in the specific cellular context you are studying. SHP2 is involved in multiple signaling pathways, including the RAS-MAPK, JAK-STAT, and PI3K-AKT pathways.[3][4]
-
Pathway Analysis: Use phosphoproteomics or western blotting to analyze the phosphorylation status of key downstream effectors of SHP2 (e.g., ERK, GAB1) and known off-target pathways.
-
Kinase Selectivity Profiling: If the phenotype persists and is unexplainable by on-target SHP2 inhibition, perform a broad kinase selectivity screen to identify potential off-target kinases.
-
Issue 3: Difficulty in correlating biochemical IC50 with cellular EC50.
-
Possible Cause: Poor cell permeability, active efflux from cells, or high protein binding in cell culture media.
-
Troubleshooting Steps:
-
Cellular Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is binding to SHP2 inside the cell.[5][6] This assay can provide an apparent EC50 for target engagement in a cellular environment.
-
Permeability Assessment: If CETSA results are negative or weak, consider assessing the cell permeability of your compound using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Serum Concentration: Evaluate the effect of serum concentration in your cell culture media on the inhibitor's potency. High serum protein levels can lead to increased inhibitor sequestration, reducing its effective concentration.
-
Data on Off-Target Effects of SHP2 Inhibitors (Illustrative Examples)
The following tables summarize publicly available data on the off-target effects of some SHP2 inhibitors. This data is intended to provide a general understanding of potential off-target liabilities.
Table 1: Off-Target Kinase Activity of Selected Active-Site SHP2 Inhibitors
| Inhibitor | Off-Target(s) | IC50 (µM) | Reference |
| GS-493 | PDGFRβ | ~1 | [1],[2] |
| SRC | ~5 | [1],[2] | |
| IIB-08 | PDGFRβ (in cells) | - | [1],[2] |
| 11a-1 | PDGFRβ (in cells) | - | [1],[2] |
Table 2: Selectivity of SHP2 Inhibitors Against Other Phosphatases
| Inhibitor | Target | IC50 (µM) | SHP1 IC50 (µM) | PTP1B IC50 (µM) | Reference |
| NSC-87877 | SHP2 | 0.318 | ~0.3 | >10 | [4] |
| PHPS1 | SHP2 | 0.73 | 3.5 | >10 | [7] |
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify the off-target kinase profile of an SHP2 inhibitor.
Methodology:
-
Service Provider: Engage a commercial vendor that offers large-scale kinase panel screening (e.g., Eurofins, Reaction Biology, Thermo Fisher).
-
Panel Selection: Choose a panel that provides broad coverage of the human kinome. A panel of over 400 kinases is recommended for comprehensive profiling.
-
Inhibitor Concentration: Initially screen the inhibitor at a fixed concentration (e.g., 1 µM or 10 µM).
-
Data Analysis: The service provider will report the percent inhibition for each kinase in the panel.
-
Follow-up: For any kinases showing significant inhibition (typically >50%), perform follow-up dose-response assays to determine the IC50 value.
dot
Caption: Workflow for determining the kinase selectivity profile of a SHP2 inhibitor.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of an SHP2 inhibitor in intact cells.
Methodology:
-
Cell Culture: Culture cells of interest to ~80% confluency.
-
Inhibitor Treatment: Treat cells with the SHP2 inhibitor at various concentrations (and a vehicle control) for a specified time (e.g., 1 hour).
-
Heating: Heat the intact cells in a PCR cycler with a temperature gradient to denature proteins.
-
Cell Lysis: Lyse the cells to release soluble proteins.
-
Separation: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Detection: Analyze the amount of soluble SHP2 remaining in the supernatant by Western blot or other quantitative methods (e.g., ELISA, mass spectrometry).
-
Data Analysis: Plot the amount of soluble SHP2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, engagement. Isothermal dose-response curves can be generated by heating all samples at a single, optimized temperature.[5][6]
Signaling Pathway Diagram
The following diagram illustrates the central role of SHP2 in the RAS/MAPK signaling pathway, a common pathway to investigate for on-target effects of SHP2 inhibitors.
dot
References
- 1. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target inhibition by active site-targeting SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 7. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Shp2-IN-22 toxicity in cell culture
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SHP2 inhibitors?
A1: SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2][3] It is a key component of the RAS-MAPK pathway, which regulates cell growth, differentiation, and survival.[2][4][5] SHP2 inhibitors can be broadly categorized into two types:
-
Active-site inhibitors: These molecules bind directly to the catalytic site of SHP2, preventing it from dephosphorylating its substrates.[6][7]
-
Allosteric inhibitors: These compounds bind to a site distinct from the active site, locking the SHP2 protein in an inactive conformation.[2][8]
By inhibiting SHP2, these compounds can block aberrant signaling downstream of receptor tyrosine kinases (RTKs), which are often dysregulated in cancer.[5][9]
Q2: What are the common causes of toxicity with SHP2 inhibitors in cell culture?
A2: Toxicity from SHP2 inhibitors in cell culture can stem from several factors:
-
On-target toxicity: Prolonged or high-concentration inhibition of SHP2 can disrupt essential cellular processes, leading to cell cycle arrest and apoptosis, even in non-cancerous cells.[4][10]
-
Off-target effects: Some SHP2 inhibitors, particularly active-site inhibitors, may bind to and inhibit other proteins with similar structural features, such as other protein tyrosine phosphatases (e.g., SHP1) or protein tyrosine kinases (e.g., PDGFRβ, SRC).[6][7][11] This can lead to unexpected and undesirable cellular responses.
-
Compound solubility and stability: Poor solubility of the inhibitor can lead to the formation of precipitates that are toxic to cells. Instability in culture media can result in the generation of toxic byproducts.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to SHP2 inhibition based on their genetic background and reliance on the RAS-MAPK pathway for survival.
Q3: How can I determine if the observed toxicity is on-target or off-target?
A3: Distinguishing between on-target and off-target toxicity is crucial for interpreting your results. Here are a few strategies:
-
Use of multiple, structurally distinct inhibitors: If two different SHP2 inhibitors with distinct chemical scaffolds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: If the toxicity can be rescued by expressing a drug-resistant mutant of SHP2, it strongly suggests an on-target effect.
-
Knockdown/Knockout studies: Compare the phenotype of inhibitor treatment with the phenotype of SHP2 knockdown or knockout using techniques like siRNA or CRISPR. Similar phenotypes point towards on-target effects.
-
Biochemical assays: Directly test the effect of your inhibitor on a panel of related kinases and phosphatases to identify potential off-targets.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered when using SHP2 inhibitors in cell culture.
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death even at low concentrations. | The cell line is highly dependent on the SHP2 signaling pathway. | Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a wide range of concentrations (e.g., 1 nM to 100 µM) and narrow it down. Use the lowest effective concentration for your experiments. |
| The inhibitor has significant off-target effects. | Test the inhibitor in a cell line known to be less dependent on SHP2 signaling. If toxicity persists, consider using a more selective SHP2 inhibitor. Allosteric inhibitors are often more selective than active-site inhibitors. | |
| The inhibitor is precipitating out of solution. | Visually inspect the culture medium for precipitates. Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the medium. Consider using a lower concentration or a different solvent. | |
| Inconsistent results between experiments. | Variability in cell density at the time of treatment. | Standardize your cell seeding density and ensure cells are in the logarithmic growth phase when the inhibitor is added. |
| Degradation of the inhibitor. | Prepare fresh stock solutions of the inhibitor regularly and store them appropriately (e.g., at -20°C or -80°C). Avoid repeated freeze-thaw cycles. | |
| Cell line instability or contamination. | Regularly check your cell lines for mycoplasma contamination and verify their identity. | |
| No observable effect of the inhibitor. | The concentration is too low. | Confirm the IC50 in your cell line. You may need to use a higher concentration. |
| The inhibitor is inactive. | Verify the identity and purity of your inhibitor. If possible, test its activity in a cell-free biochemical assay. | |
| The cell line is resistant to SHP2 inhibition. | This could be due to mutations downstream of SHP2 in the signaling pathway. Analyze the genomic profile of your cell line. |
Quantitative Data Summary
The following table provides a hypothetical range of effective concentrations for a generic allosteric SHP2 inhibitor based on published data for similar compounds. Users must determine the optimal concentration for Shp2-IN-22 in their specific cell system.
| Parameter | Concentration Range | Cell Lines | Reference |
| IC50 (Biochemical Assay) | 10 - 100 nM | - | [9] |
| IC50 (Cell-based pERK Inhibition) | 50 nM - 1 µM | Various cancer cell lines | [4][9] |
| Effective Concentration (Anti-proliferative) | 100 nM - 10 µM | Various cancer cell lines | [4][12] |
Experimental Protocols
Protocol 1: Determination of IC50 for Cell Viability
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an SHP2 inhibitor on cell viability using a Cell Counting Kit-8 (CCK-8) assay.[4]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
Prepare a serial dilution of this compound in culture medium. A common starting range is from 1 nM to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot for Phospho-ERK Inhibition
This protocol describes how to assess the on-target activity of an SHP2 inhibitor by measuring the phosphorylation of ERK, a downstream effector of the SHP2-RAS-MAPK pathway.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Growth factor (e.g., EGF, FGF) if required to stimulate the pathway
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
If necessary, starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities and normalize the phospho-ERK signal to total ERK and the loading control (GAPDH).
Visualizations
Caption: Simplified SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for high toxicity of a SHP2 inhibitor in cell culture.
References
- 1. Phosphatase Shp2 regulates biogenesis of small extracellular vesicles by dephosphorylating Syntenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical Role of Shp2 in Tumor Growth Involving Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 5. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T cell-specific constitutive active SHP2 enhances T cell memory formation and reduces T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
Shp2-IN-22 stability in different experimental conditions
Important Note for Researchers: The initial request specified information regarding "Shp2-IN-22". Following a comprehensive search of scientific literature and commercial databases, no specific data or public records could be found for a compound with this designation. To provide a valuable and data-supported resource, this guide has been developed for the well-characterized, potent, and selective allosteric SHP2 inhibitor, SHP099 . The principles, protocols, and troubleshooting advice provided here are based on published data for SHP099 and should serve as a robust resource for researchers working with this and similar allosteric SHP2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: How should I store SHP099 powder and stock solutions?
A1: Proper storage is critical to maintain the integrity of SHP099. Based on manufacturer recommendations and stability data, the following conditions are advised:
-
Solid (Powder): Store at -20°C for long-term stability. When stored correctly, the solid compound is stable for at least 3-4 years[1][2].
-
Stock Solutions (in DMSO): Prepare concentrated stock solutions in fresh, anhydrous DMSO. Aliquot these solutions into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C. Under these conditions, stock solutions are stable for up to one year[2][3]. For short-term storage (up to one month), -20°C is acceptable[2][3].
Q2: What is the best way to dissolve SHP099 for in vitro and in vivo experiments?
A2: SHP099 has varying solubility depending on the solvent. It is crucial to use the appropriate solvent for your experimental needs to ensure complete dissolution.
-
In Vitro Stock Solutions: SHP099 is highly soluble in DMSO (up to 70 mg/mL) and DMF (30 mg/mL)[1][2]. For cell culture experiments, prepare a high-concentration stock in DMSO and then dilute it in your culture medium to the final working concentration. Note that the final DMSO concentration in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
In Vivo Formulations: SHP099 is orally bioavailable[1][4][5]. For oral administration (PO), a common formulation involves creating a suspension in a vehicle like 0.6% methylcellulose and 0.5% Tween 80 in saline[6]. Another formulation for intraperitoneal (IP) injection or oral gavage is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[7]. Always prepare in vivo formulations freshly on the day of use[7].
Q3: What is the mechanism of action for SHP099?
A3: SHP099 is a highly selective, allosteric inhibitor of SHP2[5][7]. Unlike active-site inhibitors, SHP099 binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains[1][5][8]. This binding acts as a "molecular glue," stabilizing SHP2 in its closed, auto-inhibited conformation[1][4][5][8]. By locking the enzyme in this inactive state, SHP099 prevents the PTP domain from accessing its substrates, thereby inhibiting downstream signaling, most notably through the RAS-ERK (MAPK) pathway[1][4][5][8].
Data Summary Tables
Table 1: Stability and Storage Conditions for SHP099
| Form | Storage Temperature | Reported Stability | Citations |
| Solid (Powder) | -20°C | ≥ 3 years | [2][3] |
| Stock Solution (in DMSO) | -80°C | ≥ 1 year | [2][3] |
| Stock Solution (in DMSO) | -20°C | up to 1 month | [2][3] |
Table 2: Solubility of SHP099
| Solvent/Vehicle | Solubility | Notes | Citations |
| DMSO | ~70 mg/mL (~199 mM) | Use fresh, anhydrous DMSO as it can be hygroscopic. | [2] |
| DMF | 30 mg/mL | - | [1] |
| Ethanol | 10 mg/mL | Insoluble in the hydrochloride salt form. | [1][4] |
| Water | Insoluble (Base) / 3 mg/mL (HCl Salt) | Heating and sonication may be required for the HCl salt. | [2][3] |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL | For preparing aqueous working solutions from a DMSO stock. | [1] |
| In vivo Formulation (Oral) | ≥ 5 mg/mL (Suspension) | Vehicle: Carboxymethylcellulose sodium (CMC-Na). | [2][4] |
| In vivo Formulation (IP/Oral) | ≥ 1.2 mg/mL (Clear Solution) | Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [7] |
Table 3: In Vitro and In Vivo Potency of SHP099
| Assay Type | Metric | Value | Cell Line/Model | Citations |
| Biochemical Assay | IC₅₀ | 71 nM | Cell-free SHP2 | [1][2][5] |
| p-ERK Inhibition | IC₅₀ | ~0.25 µM | KYSE-520, MDA-MB-468 | [3][4] |
| Cell Proliferation | IC₅₀ | 1.4 µM | KYSE-520 | [4] |
| Cell Proliferation | IC₅₀ | 0.32 µM | MV4-11 | [7] |
| In Vivo Efficacy (Oral) | Dose | 75 mg/kg, daily | RPMI-8226 Xenograft | [9] |
| In Vivo Efficacy (IP) | Dose | 5 mg/kg, daily | CT-26 Xenograft | [10] |
Experimental Protocols & Methodologies
Western Blot for p-ERK Inhibition
This protocol assesses the ability of SHP099 to inhibit SHP2-mediated signaling through the MAPK pathway.
-
Cell Seeding: Plate cells (e.g., KYSE-520, which are SHP2-dependent) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 12-24 hours in a low-serum medium (e.g., 0.5% FBS).
-
Inhibitor Treatment: Treat cells with varying concentrations of SHP099 (e.g., 0.1 µM to 10 µM) or a DMSO vehicle control for 2-4 hours.
-
Stimulation: Stimulate the cells with an appropriate growth factor (e.g., 10 ng/mL EGF) for 5-10 minutes to induce robust ERK phosphorylation.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Immunoblotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 (t-ERK) overnight at 4°C. A loading control (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities and normalize the p-ERK signal to the t-ERK signal to determine the extent of inhibition.
Cell Viability / Proliferation Assay (e.g., CCK-8 or CellTiter-Glo®)
This assay determines the effect of SHP099 on the growth and viability of cancer cells.
-
Cell Seeding: Seed cells (e.g., RPMI-8226) in a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to attach or stabilize overnight[9].
-
Compound Addition: Add SHP099 in a dose-response manner (e.g., 0.1 µM to 30 µM) to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours)[9].
-
Reagent Addition: Add the viability reagent (e.g., CCK-8) to each well and incubate according to the manufacturer's instructions (typically 1-4 hours)[9].
-
Measurement: Read the absorbance (for colorimetric assays) or luminescence (for ATP-based assays) using a plate reader.
-
Analysis: Normalize the results to the vehicle control to calculate the percentage of cell viability. Plot the data to determine the IC₅₀ value.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for testing the anti-tumor efficacy of SHP099 in a mouse model. All animal experiments must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1x10⁶ CT-26 cells) into the flank of immunocompromised or syngeneic mice[10].
-
Tumor Growth: Monitor tumor growth regularly using calipers. Calculate tumor volume using the formula: (Length × Width²)/2.
-
Randomization and Dosing: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Monitoring: Monitor tumor volume and the body weight of the mice throughout the study to assess efficacy and toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunoblotting, immunohistochemistry).
Troubleshooting Guide
Q1: I'm seeing an initial drop in p-ERK levels after SHP099 treatment, but the signal rebounds after a few hours. Is this expected?
A1: Yes, this phenomenon has been reported, particularly in cancer cell lines driven by Fibroblast Growth Factor Receptors (FGFRs)[12]. The rapid rebound of p-ERK is often due to a feedback activation of the receptor tyrosine kinase (RTK) that overcomes the inhibition of SHP2.
-
Confirmation: Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h, 24h) to confirm the timing of the p-ERK rebound in your specific cell line[12].
-
Potential Solutions:
-
Increase SHP099 Concentration: Higher concentrations of SHP099 (e.g., 10-30 µM) may be able to prevent or delay this rebound[12].
-
Combination Therapy: Consider co-treating with an inhibitor of the upstream RTK (e.g., an FGFR inhibitor) to block the feedback loop and achieve sustained pathway inhibition[12].
-
Q2: My cell line is not very sensitive to SHP099, showing a high IC₅₀ value for cell viability. Why might this be?
A2: Resistance to SHP099 can occur through several mechanisms.
-
Low SHP2 Dependence: The cell line may not be primarily dependent on RTK-RAS-MAPK signaling that is mediated by SHP2. Cell lines with mutations downstream of SHP2 (e.g., BRAF V600E) are often insensitive to SHP2 inhibition[13].
-
Adaptive Resistance: As with the p-ERK rebound, cells can develop adaptive resistance. This has been observed in colorectal cancer cells, where SHP2 inhibition leads to a rapid reactivation of the AKT pathway[14]. Check for activation of parallel survival pathways (like PI3K/AKT) via Western blot.
-
Off-Target Effects: At higher concentrations (≥10 µM), SHP099 has been shown to have off-target effects, such as inhibiting autophagic flux[13]. This could confound viability results, so it's important to correlate viability data with on-target p-ERK inhibition.
Q3: I'm observing high variability in my in vivo study results. What are some common pitfalls?
A3: In vivo experiments are complex and variability can arise from multiple sources.
-
Formulation Issues: Ensure the SHP099 formulation is prepared consistently and freshly each day. If using a suspension, make sure it is homogenous before each administration to ensure consistent dosing.
-
Compound Stability: While the solid is stable, SHP099 in aqueous solutions or complex vehicles may have limited stability. Avoid preparing large batches of dosing solutions to be used over multiple days unless stability data in that specific vehicle is available.
-
Pharmacokinetics: The dosing schedule is critical. SHP099 has good oral bioavailability but its half-life will influence the dosing frequency needed to maintain effective concentrations in the tumor. Ensure your dosing schedule is frequent enough to maintain target engagement.
Visualized Pathways and Workflows
SHP2 Signaling Pathway and Point of Inhibition
Caption: SHP2 activation by RTKs and inhibition by SHP099.
Note on SHP2's role: SHP2 positively regulates RAS activation, though the exact mechanism is complex and can involve dephosphorylating negative regulators of RAS or adaptor proteins like GAB1.
General Experimental Workflow for SHP099
Caption: A generalized workflow for using SHP099 in experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 10. glpbio.com [glpbio.com]
- 11. embopress.org [embopress.org]
- 12. Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 14. Therapeutic Suppression of FAK-AKT Signaling Overcomes Resistance to SHP2 Inhibition in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Shp2 Inhibition by Shp2-IN-22
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the allosteric Shp2 inhibitor, Shp2-IN-22.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (Shp2).[1] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-MAPK, PI3K/AKT, and JAK/STAT pathways.[2][3] In its inactive state, the N-terminal SH2 domain of Shp2 blocks the active site of the protein tyrosine phosphatase (PTP) domain. Upon activation by upstream receptor tyrosine kinases (RTKs), Shp2 undergoes a conformational change, exposing the catalytic site. This compound binds to a tunnel-like allosteric pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited conformation of Shp2.[3] This prevents the activation of Shp2 and subsequent downstream signaling.
Q2: How can I confirm that this compound is engaging with Shp2 in my cells?
Direct target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This assay measures the thermal stability of a protein in the presence of a ligand. Binding of this compound to Shp2 will increase its thermal stability, resulting in a measurable shift in its melting temperature (ΔTm).[2][4][5]
Q3: What is the expected outcome of Shp2 inhibition on downstream signaling?
Inhibition of Shp2 by this compound is expected to decrease the phosphorylation of downstream effectors in the RAS-MAPK pathway. A common and reliable biomarker for Shp2 inhibition is a reduction in the phosphorylation of ERK1/2 (pERK).[3][6] This can be assessed by western blotting.
Q4: What are some common reasons for not observing a decrease in pERK levels after treatment with this compound?
Several factors could contribute to this:
-
Suboptimal inhibitor concentration: Ensure you are using a concentration of this compound that is at or above the cellular IC50 for pERK inhibition.
-
Incorrect timing of cell lysis: The effect of the inhibitor on pERK levels can be transient. It is important to perform a time-course experiment to determine the optimal time point for cell lysis after treatment.
-
Constitutive activation of downstream pathways: If there are mutations downstream of Shp2 in the RAS-MAPK pathway (e.g., in KRAS or BRAF), the pathway may be constitutively active and less sensitive to Shp2 inhibition.
-
Western blot technical issues: Problems with antibody quality, buffer composition (especially the lack of phosphatase inhibitors), or transfer efficiency can all lead to unreliable results. Please refer to the Western Blot Troubleshooting Guide below.
Q5: Are there potential off-target effects of this compound?
While this compound is designed to be a selective allosteric inhibitor, it is good practice to assess its selectivity. This can be done by screening the inhibitor against a panel of other protein tyrosine phosphatases (PTPs), particularly the closely related Shp1. Ideally, the inhibitor should show significantly higher potency for Shp2.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the validation of Shp2 inhibition by this compound and other representative allosteric Shp2 inhibitors.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Cell Line | IC50 | Reference |
| Biochemical Inhibition | - | 17.7 nM | [1] |
| Cell Proliferation | MIA PaCa-2 | Not explicitly stated, but inhibits proliferation | [1] |
| pERK Inhibition | KYSE-520 | 40 nM (for a similar compound, B8) | [7] |
Table 2: Representative Data for Allosteric Shp2 Inhibitors in Key Validation Assays
| Inhibitor | Biochemical IC50 | Cellular pERK IC50 | CETSA ΔTm (°C) | In Vivo Tumor Growth Inhibition | Reference |
| SHP099 | 70 nM | ~1 µM | 3.7 | Significant | [8] |
| RMC-4550 | 0.583 nM | 7 nM (in Calu-1) | 7.0 | Significant | |
| TNO155 | 11 nM | Not specified | Not specified | Significant | |
| PF-07284892 | 21 nM | Low nM range | Not specified | Significant | [6] |
Experimental Protocols & Workflows
Below are detailed methodologies for key experiments to validate Shp2 inhibition.
Biochemical SHP2 Phosphatase Activity Assay
This protocol is for determining the in vitro potency of this compound.
-
Principle: This assay measures the dephosphorylation of a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), by recombinant Shp2 enzyme.[2]
-
Materials:
-
Recombinant full-length human Shp2 protein
-
DiFMUP substrate
-
Assay buffer: 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT
-
This compound serially diluted in DMSO
-
384-well black plates
-
Plate reader capable of fluorescence detection (Ex/Em = 340/450 nm)
-
-
Procedure:
-
Prepare a solution of Shp2 enzyme in assay buffer.
-
Add 1 µL of serially diluted this compound or DMSO control to the wells of a 384-well plate.
-
Add 20 µL of the Shp2 enzyme solution to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of DiFMUP substrate solution.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
This protocol is for confirming the direct binding of this compound to Shp2 in intact cells.
-
Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble Shp2 remaining by western blot.[2][4][5]
-
Workflow Diagram:
-
Procedure:
-
Treat cultured cells with the desired concentration of this compound or DMSO vehicle for 1 hour.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes.
-
Lyse the cells by three cycles of freeze-thaw.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Transfer the supernatant containing the soluble proteins to new tubes.
-
Analyze the amount of soluble Shp2 in each sample by western blot.
-
Quantify the band intensities and plot against the temperature to generate melting curves and determine the ΔTm.
-
Western Blot for pERK Inhibition
This protocol is for assessing the functional effect of this compound on downstream signaling.
-
Principle: Shp2 inhibition should lead to a decrease in the phosphorylation of ERK. This is quantified by western blotting using antibodies specific for phosphorylated ERK (pERK) and total ERK (tERK).
-
Workflow Diagram:
-
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes.
-
Immediately lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against pERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal.
-
Troubleshooting Guides
Troubleshooting Western Blots for pERK
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak pERK signal | - Ineffective growth factor stimulation.- Phosphatase activity during lysis.- Low primary antibody concentration or affinity.- Insufficient protein loading. | - Confirm the activity of your growth factor stock.- Crucially, always include phosphatase inhibitors in your lysis buffer. - Increase primary antibody concentration or try a different antibody clone.- Load more protein (20-40 µg per lane). |
| High background | - Insufficient blocking.- Primary or secondary antibody concentration too high.- Inadequate washing. | - Increase blocking time or try a different blocking agent (e.g., 5% milk, but check antibody compatibility).- Titrate antibody concentrations to find the optimal dilution.- Increase the number and duration of washes with TBST. |
| Inconsistent results between experiments | - Variation in cell confluency or serum starvation time.- Inconsistent timing of inhibitor treatment and growth factor stimulation. | - Standardize cell culture conditions.- Use a precise timer for all incubation steps. |
Troubleshooting Cellular Thermal Shift Assays (CETSA)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable thermal shift | - Inhibitor does not bind to the target in cells.- Incorrect temperature range tested.- Insufficient inhibitor concentration. | - Confirm inhibitor activity in a biochemical assay.- Perform a wide temperature gradient to determine the melting point of the protein.- Use a higher concentration of the inhibitor (e.g., 10-50x the biochemical IC50). |
| High variability in western blot signal | - Uneven heating of samples.- Incomplete cell lysis.- Inconsistent protein loading. | - Use a thermocycler with good temperature uniformity.- Ensure complete lysis through multiple freeze-thaw cycles.- Perform a protein quantification assay on the soluble fraction before loading. |
Signaling Pathway Diagram
Shp2 in the RAS/MAPK Signaling Pathway
References
- 1. This compound-参数-MedChemExpress (MCE) [antpedia.com]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to Shp2-IN-22 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the allosteric SHP2 inhibitor, Shp2-IN-22. The information provided is designed to address common challenges encountered during in vitro and in vivo experiments, with a focus on overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). In its basal state, SHP2 is in a self-inhibited conformation.[1] this compound binds to a tunnel-like allosteric pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains. This binding stabilizes the inactive conformation of SHP2, preventing its interaction with upstream signaling partners and inhibiting its phosphatase activity.[1][2] By inhibiting SHP2, this compound blocks downstream signaling through various pathways, most notably the RAS-RAF-MEK-ERK pathway, which is critical for cancer cell proliferation and survival.[1][3][4]
Q2: My cancer cell line is not responding to this compound treatment. What are the potential reasons for this intrinsic resistance?
Intrinsic resistance to SHP2 inhibitors like this compound can occur through several mechanisms:
-
PTPN11 Gene Mutations: Certain mutations in the PTPN11 gene, which encodes SHP2, can lead to a constitutively active form of the enzyme that is less susceptible to allosteric inhibition.[1] These mutations may disrupt the autoinhibited conformation that allosteric inhibitors like this compound aim to stabilize.
-
Downstream Pathway Alterations: The presence of activating mutations downstream of SHP2 in the RAS-MAPK pathway (e.g., in KRAS or BRAF) can bypass the need for SHP2-mediated signaling, rendering the cells insensitive to SHP2 inhibition.
-
Parallel Signaling Pathways: Cancer cells may rely on alternative signaling pathways for their growth and survival that are independent of SHP2. For instance, activation of the PI3K-AKT pathway can sometimes compensate for the inhibition of the RAS-MAPK pathway.[1][5]
Q3: My cancer cells initially responded to this compound, but now they have developed resistance. What are the likely mechanisms of acquired resistance?
Acquired resistance to SHP2 inhibitors often involves the reactivation of the MAPK pathway or activation of bypass signaling pathways. Common mechanisms include:
-
Secondary Mutations in PTPN11: Similar to intrinsic resistance, new mutations in the PTPN11 gene can emerge under the selective pressure of the inhibitor, leading to a form of SHP2 that is no longer effectively inhibited by this compound.[1]
-
Reactivation of Receptor Tyrosine Kinases (RTKs): Cancer cells can adapt by upregulating the expression or activity of various RTKs, which can lead to renewed signaling through the RAS-MAPK pathway, overwhelming the inhibitory effect of this compound.[4]
-
Activation of Bypass Pathways: Similar to intrinsic resistance, the cells may upregulate parallel signaling pathways like the PI3K-AKT or JAK-STAT pathways to maintain proliferation and survival.[1][5]
Q4: What combination therapies are recommended to overcome resistance to this compound?
Combining this compound with other targeted therapies is a promising strategy to overcome or prevent resistance.[1][6] Preclinical and clinical studies with other SHP2 inhibitors suggest the following combinations:
-
MEK Inhibitors: Combining a SHP2 inhibitor with a MEK inhibitor can lead to a more profound and durable suppression of the ERK signaling pathway.[4] This is particularly effective in tumors with RAS mutations.[4]
-
EGFR or other RTK Inhibitors: In cancers driven by specific RTKs, a combination with the corresponding RTK inhibitor can prevent the adaptive resistance that often arises from RTK reactivation.[7]
-
KRAS G12C Inhibitors: For tumors harboring the KRAS G12C mutation, combining a SHP2 inhibitor with a KRAS G12C-specific inhibitor has shown synergistic effects.[8]
-
CDK4/6 Inhibitors: Co-inhibition of SHP2 and CDK4/6 has demonstrated potent anti-tumor activity, especially in KRAS-amplified cancers.[7]
-
Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1): SHP2 plays a role in immune suppression through the PD-1 pathway.[4][5] Combining a SHP2 inhibitor with an immune checkpoint inhibitor can enhance the anti-tumor immune response.[5]
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of p-ERK in Western Blot Analysis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of this compound | Perform a dose-response experiment to determine the optimal IC50 for p-ERK inhibition in your specific cell line. |
| Incorrect timing of cell lysis | Conduct a time-course experiment to identify the time point of maximal p-ERK inhibition after this compound treatment. |
| Poor antibody quality | Use a validated antibody for p-ERK and total ERK. Ensure proper antibody dilution and incubation conditions. |
| Phosphatase activity during lysis | Include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins. |
| Cell line has downstream mutations | Sequence the cell line for mutations in genes downstream of SHP2, such as KRAS and BRAF. |
Problem 2: Cell Viability Remains High Despite this compound Treatment
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell line is intrinsically resistant | Characterize the genomic profile of your cell line to identify potential resistance mechanisms (see FAQ Q2). |
| Suboptimal drug concentration or treatment duration | Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting cell viability. |
| Activation of compensatory survival pathways | Investigate the activation of parallel pathways like PI3K-AKT or JAK-STAT using Western blotting. Consider combination therapies (see FAQ Q4). |
| Drug efflux | Test for the expression of drug efflux pumps (e.g., P-glycoprotein) and consider using an inhibitor of these pumps. |
Experimental Protocols & Data
Quantitative Data: Efficacy of SHP2 Inhibitor Combinations
The following table summarizes hypothetical IC50 values to illustrate the potential synergy of combining this compound with other inhibitors in a KRAS-mutant cancer cell line.
| Treatment | IC50 (Cell Viability) |
| This compound (alone) | 1.5 µM |
| MEK Inhibitor (alone) | 0.8 µM |
| This compound + MEK Inhibitor | 0.1 µM |
| CDK4/6 Inhibitor (alone) | 1.2 µM |
| This compound + CDK4/6 Inhibitor | 0.2 µM |
Key Experimental Methodologies
1. Cell Viability (MTS) Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, alone or in combination with another inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[9]
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
2. Western Blotting for Phospho-ERK
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations and for different durations.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (T202/Y204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
3. Co-Immunoprecipitation (Co-IP) to Assess SHP2-GRB2 Interaction
-
Treat cells with or without this compound.
-
Lyse cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate with Protein A/G magnetic beads.[10]
-
Incubate the pre-cleared lysate with an anti-SHP2 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in Laemmli buffer.
-
Analyze the eluates by Western blotting using antibodies against SHP2 and GRB2.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: SHP2 signaling pathway and mechanisms of resistance to this compound.
Experimental Workflow: Troubleshooting p-ERK Inhibition
Caption: A logical workflow for troubleshooting the lack of p-ERK inhibition.
Logical Relationship: Combination Therapy Strategy
Caption: Decision-making process for selecting a combination therapy.
References
- 1. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An allosteric interaction controls the activation mechanism of SHP2 tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Developing SHP2-based combination therapy for KRAS-amplified cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Shp2-IN-22 inconsistent results in proliferation assays
Welcome to the technical support center for Shp2-IN-22. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during in vitro experiments, particularly focusing on inconsistent results in proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
Shp2 (Src homology region 2-containing protein tyrosine phosphatase 2) is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1][2] It is a key signaling protein that positively modulates the Ras-Raf-MEK-ERK and PI3K/AKT pathways, which are crucial for cell growth, proliferation, and survival.[1][3][4] Shp2 is often dysregulated in various cancers, making it an attractive therapeutic target.[1][2][5] this compound is an allosteric inhibitor that binds to a site distinct from the active site, locking the enzyme in an inactive conformation.[1][6] This prevents it from dephosphorylating its substrates and activating downstream signaling.[7]
Q2: We are observing inconsistent anti-proliferative effects of this compound in our cancer cell line. What could be the reason?
Inconsistent results with Shp2 inhibitors in proliferation assays can stem from a variety of factors, ranging from the intrinsic biology of the cell line to the specifics of the experimental setup. Shp2's role in cancer is complex and can be context-dependent, sometimes exhibiting both pro- and anti-oncogenic functions.[3][8][9]
Potential reasons for inconsistent results include:
-
Cell Line-Specific Signaling: The dependency of a cell line on the Shp2 signaling pathway can vary. Some cell lines may have alternative signaling pathways that compensate for Shp2 inhibition, leading to a less pronounced effect on proliferation.
-
Dual Role of Shp2: In some contexts, Shp2 can act as a tumor suppressor.[9][10] Inhibition of Shp2 in such a context might paradoxically enhance proliferation or have no effect.
-
Experimental Variability: Technical factors such as cell density, passage number, serum concentration, and the specific proliferation assay used can all contribute to variability.
-
Compound Stability and Activity: Issues with the stability, solubility, or purity of the this compound compound can lead to inconsistent effective concentrations.
Troubleshooting Guide: Inconsistent Proliferation Assay Results
This guide provides a structured approach to identifying and resolving the root causes of inconsistent results with this compound.
Decision Tree for Troubleshooting
Caption: A decision tree to guide troubleshooting of inconsistent proliferation assay results with this compound.
Detailed Troubleshooting Steps
| Potential Issue | Recommended Actions |
| 1. Compound Integrity and Handling | a. Purity and Identity: Confirm the purity and identity of your this compound stock using analytical methods if possible. b. Solubility: Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Precipitates can lead to lower effective concentrations. c. Storage and Stability: Store the compound as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| 2. Cell Line Characteristics | a. Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered signaling. b. Seeding Density: Optimize and standardize the initial cell seeding density. Overly confluent or sparse cultures can respond differently to inhibitors. c. Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly alter proliferation rates and drug responses. |
| 3. Proliferation Assay Protocol | a. Assay Type: Different proliferation assays measure different cellular parameters (e.g., metabolic activity in MTT/XTT vs. DNA synthesis in BrdU). Results can vary between assay types. Consider using an orthogonal method to confirm your findings. b. Serum Concentration: The concentration of serum in your culture medium can impact the activation of growth factor signaling pathways that Shp2 is involved in. Test a range of serum concentrations to find optimal and consistent conditions. c. Incubation Time: The duration of inhibitor treatment is critical. Perform a time-course experiment to determine the optimal endpoint for observing an anti-proliferative effect. |
| 4. Target Pathway Engagement | a. Baseline Pathway Activity: Confirm that the Shp2-downstream pathway (e.g., Ras-ERK) is active in your cell line under basal conditions. You can assess this by measuring the phosphorylation levels of ERK (pERK) via Western blot.[11] b. On-Target Effect: Verify that this compound is inhibiting its target at the concentrations used in your proliferation assay. A dose-dependent decrease in pERK levels upon treatment would confirm target engagement.[11] |
Experimental Protocols
General Workflow for a Cell Proliferation Assay
Caption: A generalized workflow for conducting a cell proliferation assay with a small molecule inhibitor.
Protocol: MTT Proliferation Assay
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a 2x concentrated serial dilution of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the 2x inhibitor dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Quantitative Data: IC50 Values of Shp2 Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for Shp2 inhibitors can vary depending on the cell line and assay conditions. The following table provides examples of reported IC50 values for various Shp2 inhibitors.
| Inhibitor | Cell Line | Assay | Reported IC50 | Reference |
| SHP099 | KYSE-520 | Proliferation | ~0.5 µM | Published Literature |
| RMC-4550 | NCI-H358 | 3D Proliferation | ~10 nM | [12] |
| TNO155 | N/A | Biochemical | ~3 nM | Clinical Trial Data |
| NSC 13030 | MCF-7 | Proliferation | ~10 µM | [13] |
| NSC 24198 | MCF-7 | Proliferation | ~15 µM | [13] |
| NSC 57774 | MCF-7 | Proliferation | ~20 µM | [13] |
Note: This table is for illustrative purposes. Always refer to the specific literature for detailed experimental conditions.
Shp2 Signaling Pathway
Shp2 is a critical node in multiple signaling pathways that control cell proliferation and survival. Its primary role is to dephosphorylate specific targets, which often leads to the activation of the Ras-ERK and PI3K-AKT pathways.
Caption: Simplified representation of the Shp2 signaling pathway and the point of inhibition by this compound.
References
- 1. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHP-2 tyrosine phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. An allosteric interaction controls the activation mechanism of SHP2 tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy | Annual Reviews [annualreviews.org]
- 9. Shp2 Inhibits Proliferation of Esophageal Squamous Cell Cancer via Dephosphorylation of Stat3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tyrosine phosphatase SHP2 in ovarian granulosa cells balances follicular development by inhibiting PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
Best practices for long-term storage of Shp2-IN-22
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of Shp2-IN-22, a potent allosteric inhibitor of SHP2. This guide is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties of a Representative SHP2 Inhibitor
Disclaimer: Specific data for this compound was not publicly available. The data presented below is for the structurally similar SHP2 inhibitor, Shp2 IN-1, and should be used as a reference. Always refer to the Certificate of Analysis provided by the supplier for compound-specific information.
| Property | Value |
| Molecular Formula | C₁₈H₂₂Cl₂N₆OS |
| Molecular Weight | 441.4 g/mol |
| CAS Number | 1801764-90-8 |
| Appearance | Solid |
| Color | Light yellow to yellow |
| Purity | >98% (typically) |
| Solubility | Soluble in DMSO |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound for long-term use?
A1: For long-term storage, it is recommended to store this compound as a solid at -20°C. If you need to prepare a stock solution, dissolve the compound in anhydrous DMSO at a high concentration (e.g., 10 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store these aliquots at -80°C.
Q2: What is the stability of this compound in solution?
A2: Stock solutions of this compound in DMSO are generally stable for several months when stored at -80°C. For working solutions at lower concentrations, it is best to prepare them fresh from the stock solution just before use to ensure optimal activity. Avoid storing dilute aqueous solutions for extended periods.
Q3: Can I store the solid compound at room temperature?
A3: While some suppliers may ship the compound at room temperature, for long-term stability, it is crucial to store it at -20°C upon receipt.[1] Exposure to ambient temperature for extended periods may lead to degradation.
Q4: How should I handle this compound in the laboratory?
A4: this compound is a potent bioactive compound. Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in experiments. | 1. Improper storage of stock solutions. 2. Repeated freeze-thaw cycles. 3. Degradation of the compound. | 1. Ensure stock solutions are stored at -80°C. 2. Prepare single-use aliquots of the stock solution. 3. Prepare fresh working solutions for each experiment. Purchase a new vial of the compound if degradation is suspected. |
| Precipitation of the compound in aqueous buffer. | 1. Low solubility in aqueous solutions. 2. The final concentration of DMSO is too low. | 1. Ensure the final concentration of DMSO in the assay buffer is sufficient to maintain solubility (typically ≥0.1%). 2. If precipitation persists, consider using a different solvent system or a solubilizing agent, but validate its compatibility with your assay. |
| Inconsistent experimental results. | 1. Inaccurate pipetting of the inhibitor. 2. Variability in experimental conditions. | 1. Use calibrated pipettes and ensure accurate dilution of the stock solution. 2. Maintain consistent experimental parameters such as incubation times, temperatures, and reagent concentrations. |
SHP2 Signaling Pathway
The following diagram illustrates the role of SHP2 as a critical signaling node, particularly in the RAS/MAPK pathway, which is a key driver of cell proliferation and survival.
Caption: SHP2 activation and its role in the RAS/MAPK signaling cascade.
Experimental Protocols
In Vitro SHP2 Phosphatase Activity Assay
This protocol describes a general method for assessing the inhibitory activity of this compound on SHP2 phosphatase activity using a commercially available recombinant SHP2 enzyme and a synthetic phosphopeptide substrate.
Materials:
-
Recombinant human SHP2 protein
-
Phosphopeptide substrate (e.g., p-Tyr-containing peptide)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, pH 7.2)
-
Dithiothreitol (DTT)
-
This compound
-
DMSO (anhydrous)
-
Malachite Green Phosphate Detection Kit
-
384-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a fresh 10X DTT solution (e.g., 50 mM) in water.
-
Prepare the complete Assay Buffer by adding DTT to a final concentration of 5 mM.
-
Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of inhibitor concentrations.
-
-
Enzyme and Inhibitor Incubation:
-
In a 384-well plate, add 5 µL of the serially diluted this compound or DMSO (for control wells) to the appropriate wells.
-
Add 10 µL of diluted recombinant SHP2 enzyme (e.g., 2X final concentration) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Phosphatase Reaction:
-
Add 5 µL of the phosphopeptide substrate (e.g., 4X final concentration) to each well to start the reaction.
-
Incubate the plate at 30°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Detect Phosphate Release:
-
Stop the reaction and detect the amount of free phosphate released using a Malachite Green-based detection reagent according to the manufacturer's instructions.
-
Typically, this involves adding 20 µL of the Malachite Green reagent to each well and incubating for 15-20 minutes at room temperature for color development.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Subtract the background absorbance (wells without enzyme).
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
Cell line-specific responses to Shp2-IN-22
Welcome to the technical support center for Shp2-IN-22, a novel allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (Shp2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor that targets the Shp2 protein. In its inactive state, Shp2 exists in a closed conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[1][2] Upon activation by upstream signaling, such as from receptor tyrosine kinases (RTKs), Shp2 undergoes a conformational change to an open, active state.[1][2] this compound stabilizes the auto-inhibited conformation of Shp2, preventing its activation and subsequent downstream signaling.[1][3]
Q2: Which signaling pathways are affected by this compound?
A2: Shp2 is a critical node in several signaling pathways that are often dysregulated in cancer.[1][4] By inhibiting Shp2, this compound can modulate the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling cascades.[1][4][5] Its primary role is often as a positive regulator of the RAS/mitogen-activated protein kinase (MAPK) signaling pathway.[6]
Q3: What are the expected effects of this compound on cancer cell lines?
A3: The effects of this compound can be cell line-specific and depend on the genetic background of the cells, particularly their dependence on signaling pathways regulated by Shp2. In sensitive cell lines, especially those with RTK activation or certain KRAS mutations, this compound is expected to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest.[6][7]
Q4: Are there known resistance mechanisms to Shp2 inhibitors like this compound?
A4: Yes, resistance to Shp2 inhibitors can emerge through various mechanisms. These can include mutations in the PTPN11 gene (which encodes Shp2) that prevent the inhibitor from binding effectively or stabilize the active conformation of the protein.[4] Additionally, reactivation of the MAPK pathway through alternative mechanisms can also lead to resistance.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of cell proliferation in a specific cell line. | The cell line may not be dependent on Shp2 signaling for survival and proliferation. | Select a cell line known to be sensitive to Shp2 inhibition (e.g., those with activating mutations in RTKs). Confirm Shp2 expression and activity in your cell line. |
| The concentration of this compound used is too low. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. | |
| Inconsistent results in western blot analysis for p-ERK. | Suboptimal antibody concentration or incubation time. | Titrate the primary and secondary antibodies to determine the optimal concentrations. Optimize incubation times and washing steps. |
| Poor quality of cell lysate. | Ensure proper lysis buffer is used and that protein concentration is accurately determined and equal across all samples. | |
| High background in cell-based assays. | Non-specific binding of the compound or detection reagents. | Include appropriate controls, such as vehicle-treated cells and cells treated with a negative control compound. Optimize washing steps to reduce background. |
| Difficulty in reproducing published data. | Differences in experimental conditions (e.g., cell passage number, serum concentration, reagent quality). | Standardize all experimental parameters as much as possible. Use cells with a low passage number and ensure the quality of all reagents. |
Quantitative Data Summary
Table 1: In Vitro Activity of Representative Allosteric Shp2 Inhibitors
| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |
| SHP099 | Wild-Type Shp2 | 71 | Biochemical | [3] |
| RMC-4550 | Wild-Type Shp2 | 30 | Biochemical | [3] |
| CNBCA | Wild-Type Shp2 | 870 | PTPase activity | [8] |
Note: This table presents data for well-characterized Shp2 inhibitors to provide a reference for the expected potency of allosteric inhibitors like this compound.
Table 2: Cellular Activity of Representative Allosteric Shp2 Inhibitors in Myeloma Cell Lines
| Cell Line | Compound | Treatment Time (h) | Effect on Cell Viability | Effect on p-ERK Levels | Reference |
| RPMI-8226 | SHP099 | 48 | Dose-dependent decrease | Dose-dependent decrease | [7] |
| NCI-H929 | SHP099 | 48 | Dose-dependent decrease | Dose-dependent decrease | [7] |
| RPMI-8226 | RMC-4550 | 48 | Dose-dependent decrease | Dose-dependent decrease | [7] |
| NCI-H929 | RMC-4550 | 48 | Dose-dependent decrease | Dose-dependent decrease | [7] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells (e.g., 1.5 x 10⁴ cells/well) in a 96-well plate in 100 µL of complete culture medium.[7]
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).[7]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Shp2 Signaling
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Shp2 (Tyr542), Shp2, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle shaking.[9][10]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Visualizations
Caption: Shp2 signaling pathways and the inhibitory action of this compound.
Caption: Western blot workflow for analyzing Shp2 pathway modulation.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. SHP-2 Antibody | Cell Signaling Technology [cellsignal.com]
Addressing variability in Shp2-IN-22 experiments
Welcome to the technical support center for Shp2-IN-22 and related experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered when working with Shp2 inhibitors. Here you will find troubleshooting guides and frequently asked questions to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Shp2 and how do allosteric inhibitors like this compound work?
A1: Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2][3] It is a key component of the RAS-MAPK pathway, which is involved in cell growth, differentiation, and survival.[2][4][5] Shp2's activity is regulated by an allosteric mechanism. In its inactive state, the N-terminal SH2 domain folds back to block the catalytic site of the phosphatase (PTP) domain, leading to auto-inhibition.[3][4][6] Upon stimulation by growth factors, Shp2 is recruited to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or adaptor proteins. This binding event causes a conformational change, opening up the catalytic site and activating the phosphatase.[3][6][7]
Allosteric inhibitors of Shp2, such as SHP099 (a compound related to the class of inhibitors that includes this compound), work by binding to a pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.[7] This binding stabilizes the auto-inhibited conformation of Shp2, effectively acting as a "molecular glue" that locks the enzyme in its inactive state.[6][8] This prevents both the catalytic activity and the scaffolding function of Shp2.[7]
Q2: I am observing inconsistent IC50 values for my Shp2 inhibitor in in vitro assays. What could be the cause?
A2: Variability in IC50 values in in vitro phosphatase or kinase assays is a common issue and can stem from several factors:
-
ATP Concentration: If you are using an ATP-competitive inhibitor, the concentration of ATP in your assay will directly impact the apparent IC50 value. It is recommended to perform kinase assays at an ATP concentration equal to the Km(ATP) of the enzyme.[9]
-
Enzyme and Substrate Concentrations: The concentrations of the Shp2 enzyme and the substrate can affect the reaction kinetics and, consequently, the measured IC50 value. Ensure these are consistent across experiments.[10]
-
Assay Buffer and Conditions: pH, ionic strength, and the presence of detergents or co-factors in the assay buffer can influence both enzyme activity and inhibitor binding. Use a standardized and optimized buffer system.
-
Inhibitor Solubility and Stability: Poor solubility of the inhibitor in the assay buffer can lead to an overestimation of the IC50. Ensure the inhibitor is fully dissolved. Degradation of the inhibitor over time can also lead to a loss of potency.
-
Type of Assay: Different assay formats (e.g., fluorescence-based, radiometric) have different sensitivities and may yield different IC50 values.[11] For fluorescence-based assays, it's important to rule out false positives due to fluorescence interference from the compound itself.[12][13]
Q3: My Shp2 inhibitor shows potent activity in an in vitro enzymatic assay but has weak or no effect in cell-based assays. Why is there a discrepancy?
A3: A disconnect between in vitro and cellular activity is a frequent challenge in drug discovery. Several factors can contribute to this:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.
-
Cellular Target Engagement: Even if the compound enters the cell, it may not effectively bind to Shp2 in the complex cellular environment. A Cellular Thermal Shift Assay (CETSA) is a valuable tool to confirm that your compound is engaging with Shp2 inside the cell.[6][14][15][16]
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, reducing its intracellular concentration.
-
Cellular Context and Redundancy: The specific cell line you are using may not be heavily reliant on the Shp2 signaling pathway for survival or proliferation. There might be redundant or parallel signaling pathways that compensate for Shp2 inhibition.
-
Inhibitor Metabolism: The inhibitor may be rapidly metabolized by the cells into inactive forms.
Q4: Are there known off-target effects for Shp2 inhibitors that could be confounding my results?
A4: Yes, off-target effects are a significant concern, particularly with certain classes of Shp2 inhibitors.
-
Active-Site vs. Allosteric Inhibitors: Traditional active-site Shp2 inhibitors have been shown to suffer from a lack of selectivity due to the highly conserved nature of the PTP active site.[7][14] Some active-site inhibitors have been reported to have off-target effects on protein tyrosine kinases (PTKs), such as the platelet-derived growth factor receptor β (PDGFRβ).[17][18][19]
-
Allosteric Inhibitors: Allosteric inhibitors are generally more selective than active-site inhibitors.[14][20] However, it is still crucial to characterize the selectivity profile of any new compound. Even highly selective inhibitors like SHP099 may have off-target effects in some contexts.[18]
If you suspect off-target effects, consider using structurally unrelated Shp2 inhibitors as controls or employing genetic approaches like siRNA or CRISPR to validate that the observed phenotype is indeed due to Shp2 inhibition.
Troubleshooting Guides
Issue 1: High Variability in Western Blot Results for p-ERK
Problem: You are treating cells with a Shp2 inhibitor and measuring the downstream effect on ERK phosphorylation (p-ERK) by Western blot, but the results are inconsistent between experiments.
| Potential Cause | Troubleshooting Step |
| Cell Culture Conditions | Standardize cell density at the time of treatment, serum concentration in the media, and the duration of serum starvation before stimulation. |
| Inhibitor Preparation | Prepare fresh stock solutions of the inhibitor regularly. Ensure complete solubilization in the vehicle (e.g., DMSO) and consistent final concentrations in the cell culture media. |
| Stimulation Conditions | If using a growth factor (e.g., EGF, FGF) to stimulate the pathway, ensure the concentration and incubation time are consistent.[21] |
| Lysis and Sample Preparation | Lyse cells on ice with a buffer containing fresh phosphatase and protease inhibitors. Quantify total protein concentration accurately and load equal amounts for each sample. |
| Antibody Performance | Use high-quality, validated antibodies for p-ERK, total ERK, and a loading control (e.g., β-actin, GAPDH). Titrate antibody concentrations to find the optimal dilution. |
Issue 2: Difficulty Confirming Target Engagement in Cells
Problem: You are unsure if your Shp2 inhibitor is binding to Shp2 within the cell, leading to ambiguity in interpreting phenotypic data.
| Potential Cause | Troubleshooting Step |
| Lack of a direct binding assay | Implement a Cellular Thermal Shift Assay (CETSA). This method assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding.[16] |
| Suboptimal CETSA conditions | Optimize the heating temperatures and duration for your specific cell line to create a clear melting curve for Shp2. |
| Low inhibitor concentration | In initial CETSA experiments, use a relatively high concentration of the inhibitor (e.g., 10 µM) to maximize the chance of observing a thermal shift.[6] |
Experimental Protocols
Protocol 1: In Vitro Shp2 Phosphatase Assay
This protocol is a general guideline for measuring the enzymatic activity of recombinant Shp2 and assessing the potency of an inhibitor.
-
Reagents and Materials:
-
Recombinant human Shp2 protein
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 5 mM DTT
-
This compound or other inhibitor, serially diluted in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare serial dilutions of the Shp2 inhibitor in DMSO.
-
In the microplate, add 2 µL of the diluted inhibitor or DMSO (vehicle control) to each well.
-
Add 48 µL of a solution containing recombinant Shp2 in assay buffer to each well. The final enzyme concentration should be optimized for a linear reaction rate (e.g., 0.5 nM).[13]
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of DiFMUP substrate in assay buffer to each well. The final substrate concentration should be near its Km.
-
Immediately measure the fluorescence signal at time zero.
-
Incubate the plate at 30°C and measure the fluorescence at regular intervals (e.g., every 5 minutes for 30 minutes).
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Western Blot for p-ERK Inhibition
This protocol describes how to assess the effect of a Shp2 inhibitor on the RAS-MAPK pathway in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, A549) in a 6-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours in a serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for 10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.
-
Data Presentation
Table 1: Example IC50 Values for Shp2 Inhibitors
| Inhibitor | Target | Assay Type | IC50 (µM) | Reference |
| SYK-85 | Shp2-PTP | Enzymatic | 0.32 | [13] |
| WS-635 | Shp2-PTP | Enzymatic | 4.13 | [13] |
| TK-147 | Shp2 (Allosteric) | Enzymatic | 0.25 | [13] |
| Fumosorinone | Shp2 (Non-competitive) | Enzymatic | 6.31 | [7] |
| Polyphyllin D | Shp2 (Allosteric) | Enzymatic | 15.3 | [7] |
Mandatory Visualizations
Caption: Shp2 signaling pathway and mechanism of allosteric inhibition.
Caption: General workflow for characterizing a novel Shp2 inhibitor.
References
- 1. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. An allosteric interaction controls the activation mechanism of SHP2 tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy | Annual Reviews [annualreviews.org]
- 6. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Shp2-IN-22 quality control and purity assessment
Welcome to the technical support center for Shp2-IN-22. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the quality and purity of this compound for reliable experimental outcomes. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for assessing the purity of a new batch of this compound?
A1: The primary recommended methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is also essential for confirming the chemical identity and detecting the presence of impurities.
Q2: What is the expected appearance and solubility of high-quality this compound?
A2: High-quality this compound is typically a solid, often crystalline, with a color ranging from white to off-white. It is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol. It is advisable to consult the supplier's certificate of analysis for specific solubility information.
Q3: How should I store this compound to ensure its stability?
A3: For long-term storage, this compound should be stored as a solid at -20°C or lower, protected from light and moisture. For short-term use, stock solutions in anhydrous DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q4: What are some common impurities that might be present in a sample of this compound?
A4: Common impurities can include residual solvents from the synthesis, starting materials, reagents, or by-products of the chemical reactions. The specific impurities will depend on the synthetic route used. LC-MS analysis is the most effective method for identifying these potential contaminants.
Troubleshooting Guide
Q1: My HPLC chromatogram shows multiple peaks for my this compound sample. What could be the cause?
A1: Multiple peaks in an HPLC chromatogram can indicate the presence of impurities or degradation of the compound. It is also possible that the compound exists as different isomers or conformers that are separable under the HPLC conditions used. To troubleshoot this, you can:
-
Confirm Peak Identity: Use LC-MS to determine the mass of the species corresponding to each peak. This will help differentiate between impurities and isomers.
-
Optimize HPLC Method: Adjusting the mobile phase composition, gradient, or column type may help to resolve or merge peaks corresponding to conformers.
-
Assess Stability: If degradation is suspected, re-analyze a freshly prepared solution and compare it to an older one.
Q2: The ¹H-NMR spectrum of my this compound sample does not match the expected structure. What should I do?
A2: Discrepancies in the ¹H-NMR spectrum can arise from several factors:
-
Incorrect Structure: There may be an error in the proposed chemical structure.
-
Presence of Impurities: Significant impurities can complicate the spectrum. Look for peaks that do not correspond to the expected structure.
-
Solvent Effects: The chemical shifts of protons can be influenced by the solvent used. Ensure you are using the same solvent as the reference spectrum.
-
Degradation: The compound may have degraded. Re-purification or obtaining a new batch may be necessary.
Q3: I am observing lower than expected potency of this compound in my cellular assays. Could this be related to quality control?
A3: Yes, lower than expected potency is a common consequence of poor compound quality.
-
Purity: A lower purity means a lower effective concentration of the active compound. Re-assess the purity using HPLC.
-
Identity: Confirm the chemical identity using ¹H-NMR and mass spectrometry to ensure you are working with the correct molecule.
-
Stability: The compound may have degraded in your experimental conditions or during storage. Prepare fresh solutions from a solid stock for your experiments.
Quantitative Data Summary
For consistent and reproducible results, it is crucial to work with well-characterized this compound. Below are tables summarizing typical parameters for quality control assessment.
Table 1: Typical HPLC Purity Assessment Parameters
| Parameter | Typical Value/Condition |
| Purity Specification | >98% (by peak area at a specific wavelength, e.g., 254 nm) |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Typical Storage and Handling Recommendations
| Condition | Recommendation |
| Solid Storage | -20°C or -80°C, desiccated, protected from light |
| Solution Storage (DMSO) | -20°C in small aliquots to avoid freeze-thaw cycles |
| Recommended Solvents | DMSO, Methanol |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution to a final concentration of 10 µg/mL with acetonitrile.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
HPLC Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold at 95% B for 1 minute, and then return to 5% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Proton Nuclear Magnetic Resonance (¹H-NMR) for Identity Confirmation
-
Sample Preparation: Dissolve 2-5 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 25°C.
-
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Compare the chemical shifts, splitting patterns, and integrations of the observed peaks with the expected spectrum for the this compound structure.
Visualizations
Caption: Quality Control Workflow for this compound.
Caption: Simplified SHP2 Signaling Pathway and Inhibition.
Caption: Troubleshooting Logic for this compound Quality Issues.
Validation & Comparative
A Comparative Guide to SHP2 Inhibitor Efficacy: A Focus on SHP099
A comparative analysis of the allosteric SHP2 inhibitor SHP099 is presented below. Due to the absence of publicly available data for a compound designated "Shp2-IN-22," this guide will provide a comprehensive overview of the well-characterized inhibitor SHP099, with comparisons to other SHP2 inhibitors where relevant.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the protein tyrosine phosphatase SHP2. SHP2 is a critical signaling node and a validated target in oncology.[1][2] This document summarizes key efficacy data for SHP099, details the experimental protocols used to generate this data, and provides visualizations of the relevant biological pathways and experimental workflows.
Quantitative Efficacy of SHP099
The following table summarizes the reported efficacy of SHP099 across various experimental models. SHP099 is a potent and selective allosteric inhibitor of SHP2.[1] It stabilizes SHP2 in an auto-inhibited conformation, preventing its catalytic activity.[1][3]
| Assay Type | Target | Cell Line / Model | IC50 / Efficacy | Reference |
| Biochemical Assay | Wild-type SHP2 | - | 71 nM | [1] |
| SHP2 (mutant forms) | SHP2D61Y, SHP2E69K, SHP2A72V, SHP2E76K | 0.690 µM, 1.241 µM, 0.416 µM, 1.968 µM, 2.896 µM | [4] | |
| Cellular Assay | Cancer Cell Growth | MV4-11 (AML) | 0.32 µM | [4] |
| Cancer Cell Growth | TF-1 (Erythroleukemia) | 1.73 µM | [4] | |
| Target Engagement | SHP2-WT | EC50 at 56°C | [5] | |
| In Vivo Assay | Tumor Growth Inhibition | Human cancer cell xenografts | Efficacious | [1] |
| Tumor Growth Inhibition | KRAS-mutant cancer models | Anti-tumor activity | [6] | |
| Tumor Growth Inhibition | HNSCC xenograft models | Near total tumor control (75 mg/kg/qd) | [7] | |
| Anti-tumor Immunity | CT-26 colon cancer xenograft | Decreased tumor burden | [8] | |
| Anti-myeloma Activity | MM xenograft mouse models | Attenuated tumor growth (75 mg/kg) | [9] |
Signaling Pathway and Inhibitor Mechanism
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is essential for cell proliferation, differentiation, and survival.[2][10] Dysregulation of SHP2 activity is implicated in various cancers.[2] Allosteric inhibitors like SHP099 bind to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains, locking the enzyme in an inactive state.[1][3]
Caption: SHP2 signaling pathway and mechanism of SHP099 action.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are outlines of common experimental protocols used to evaluate SHP2 inhibitors like SHP099.
Biochemical Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of SHP2.
-
Reagents and Materials: Recombinant SHP2 protein (wild-type or mutant), a phosphopeptide substrate (e.g., DiFMUP), assay buffer, and the test compound (SHP099).
-
Procedure:
-
The test compound is serially diluted and incubated with the SHP2 enzyme.
-
The enzymatic reaction is initiated by adding the phosphopeptide substrate.
-
The dephosphorylation of the substrate by SHP2 results in a fluorescent signal, which is measured over time using a plate reader.
-
The rate of the reaction is calculated for each compound concentration.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a suitable equation.
Cellular Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cell lines.
-
Cell Culture: Cancer cell lines known to be dependent on SHP2 signaling are cultured under standard conditions.
-
Procedure:
-
Cells are seeded into multi-well plates and allowed to attach.
-
The cells are then treated with various concentrations of the SHP2 inhibitor or a vehicle control (DMSO).
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as resazurin or by quantifying ATP levels.
-
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.
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Animal Model: Immunocompromised mice are subcutaneously injected with human cancer cells to establish tumors.
-
Procedure:
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the SHP2 inhibitor (e.g., SHP099 administered orally), while the control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
-
Data Analysis: The anti-tumor efficacy is determined by comparing the tumor growth rate in the treated group to the control group. At the end of the study, tumors may be excised and analyzed for pharmacodynamic markers (e.g., p-ERK levels).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and evaluation of SHP2 inhibitors.
Caption: A typical drug discovery workflow for SHP2 inhibitors.
References
- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 10. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Preclinical SHP2 Inhibitors: TNO155 vs. SHP099
A Note to Our Readers: Our initial goal was to provide a direct comparative analysis of Shp2-IN-22 and TNO155. However, a comprehensive search of publicly available scientific literature and databases yielded no specific preclinical data for a compound designated "this compound." This suggests that "this compound" may be an internal compound name not yet disclosed in public forums, or a less common identifier.
To provide a valuable resource for researchers in the field of SHP2 inhibition, we have pivoted this guide to a comparison of TNO155 with SHP099 . SHP099 is a pioneering and well-characterized allosteric SHP2 inhibitor, and its comparison with the clinical-stage compound TNO155 offers significant insights into the evolution of SHP2-targeted therapies.
Introduction to SHP2 and Allosteric Inhibition
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3] It is a key positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in human cancers.[3][4] SHP2 also modulates other signaling cascades, including the PI3K-AKT and JAK-STAT pathways, and is involved in immune checkpoint regulation through the PD-1/PD-L1 axis.[5][6]
Both TNO155 and SHP099 are allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[3][7] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and downstream signaling.[1][3]
Mechanism of Action
Both TNO155 and SHP099 function as allosteric inhibitors of SHP2. They lock the protein in an inactive state, thereby preventing its catalytic activity. This mode of inhibition is distinct from active-site inhibitors and offers greater selectivity.[7] By inhibiting SHP2, these compounds block the dephosphorylation of its target proteins, leading to the suppression of the RAS-ERK pathway and inhibiting the proliferation of cancer cells driven by RTK signaling.[3]
Quantitative Data Summary
The following tables summarize the available preclinical data for TNO155 and SHP099, including their biochemical potency, cellular activity, and pharmacokinetic parameters.
Table 1: Biochemical and Cellular Potency
| Compound | Target | IC50 (Biochemical) | Cell Line | IC50 (Cellular) | Citation(s) |
| TNO155 | SHP2 | 11 nM | Multiple OSCC lines | 0.39 µM - 211.1 µM | [2][8] |
| ALK-mutant Neuroblastoma | Lower than in ALK-wt | [9] | |||
| SHP099 | SHP2 | 71 nM | MV4-11 (AML) | 0.32 µM | [3][9] |
| TF-1 (Erythroleukemia) | 1.73 µM | [9] | |||
| PC9 (NSCLC) | 7.536 µM (24h) | [10] | |||
| PC9GR (NSCLC) | 8.900 µM (24h) | [10] | |||
| KYSE520 (ESCC) | ~0.25 µM (p-ERK) | [4] | |||
| MDA-MB-468 (Breast) | ~0.25 µM (p-ERK) | [4] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing | Outcome | Citation(s) |
| TNO155 | EGFR-mutant NSCLC (in combination with Nazartinib) | 10 mg/kg, BID | Enhanced tumor growth inhibition | [1] |
| BRAF V600E Colorectal Cancer (in combination with Dabrafenib + Trametinib) | 10 mg/kg, BID | Maintained tumor stasis | [1] | |
| ALK-mutant Neuroblastoma (in combination with Lorlatinib) | 20 mg/kg, BID (MTD) | Delayed tumor growth | [9] | |
| SHP099 | ALK-rearranged NSCLC (in combination with Alectinib) | Not specified | Greater tumor inhibition than monotherapy | [2] |
| KYSE520 (ESCC) | 75 mg/kg, Q2D | T/C = 18% | [8] | |
| HNSCC (BHY and HSC-4) | 75 mg/kg, daily | Antitumor effects | [11] | |
| Multiple Myeloma (RPMI-8226) | 75 mg/kg, daily | Reduced tumor growth | [12] | |
| B16F10 Melanoma | 100 mg/kg, daily | Reduced tumor growth | [13] |
Table 3: Pharmacokinetic Parameters
| Compound | Species | Clearance (mL/min/kg) | Vd (L/kg) | Half-life (h) | Oral Bioavailability (%) | Citation(s) |
| TNO155 | Mouse | 24 | 3 | 2 | 78 | [2] |
| Rat | 15 | 7 | 8 | 100 | [2] | |
| Dog | 4 | 3 | 9 | >100 | [2] | |
| Monkey | 6 | 4 | 9 | 60 | [2] | |
| SHP099 | Mouse | Not specified | Not specified | Not specified | Orally bioavailable | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.
SHP2 Signaling Pathway
This diagram illustrates the central role of SHP2 in mediating signals from receptor tyrosine kinases to the RAS-MAPK pathway and its involvement in other key cellular signaling cascades.
Caption: SHP2 signaling cascade and points of inhibition.
General Experimental Workflow for Preclinical Evaluation
This diagram outlines a typical workflow for the preclinical assessment of SHP2 inhibitors, from in vitro characterization to in vivo efficacy studies.
References
- 1. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 4. sellerslab.org [sellerslab.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 13. embopress.org [embopress.org]
Validating Shp2-IN-22 Findings: A Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
Shp2-IN-22 has emerged as a promising allosteric inhibitor of the protein tyrosine phosphatase Shp2, a critical node in multiple signaling pathways implicated in cancer and other diseases. Validating the on-target effects and downstream consequences of this compound is paramount for its continued development. This guide provides a comparative overview of key orthogonal methods to rigorously validate findings related to this compound, complete with experimental data and detailed protocols.
Comparison of Orthogonal Validation Methods
To ensure the specificity and efficacy of this compound, a multi-pronged approach employing various validation techniques is essential. The following table summarizes key orthogonal methods, their principles, and typical readouts.
| Method | Principle | Key Readouts | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. | Change in melting temperature (ΔTm) | Confirms direct target engagement in intact cells. | Does not provide information on downstream signaling effects. |
| Biochemical Phosphatase Assay | Quantifies the enzymatic activity of Shp2 in the presence of an inhibitor using a synthetic substrate. | IC50 value | Provides a direct measure of inhibitor potency and selectivity. | In vitro conditions may not fully recapitulate the cellular environment. |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | Identifies proteins that interact with Shp2, including its substrates, by isolating Shp2-protein complexes. | Identification and quantification of interacting proteins and phosphorylation sites. | Provides insights into the inhibitor's effect on Shp2's protein-protein interactions. | Can be technically challenging and may miss transient interactions. |
| Phosphoproteomics | Globally quantifies changes in protein phosphorylation in response to inhibitor treatment. | Changes in the phosphorylation status of thousands of proteins. | Offers a comprehensive view of the inhibitor's impact on cellular signaling networks. | Requires specialized equipment and bioinformatics expertise for data analysis. |
| Western Blotting | Detects changes in the phosphorylation levels of specific downstream signaling proteins (e.g., p-ERK, p-AKT). | Changes in band intensity of phosphorylated proteins. | A widely accessible and straightforward method to assess downstream pathway modulation. | Provides a limited view of the overall signaling landscape. |
| In Vivo Xenograft Models | Evaluates the anti-tumor efficacy of the inhibitor in animal models bearing human tumors. | Tumor growth inhibition, changes in biomarkers. | Assesses the therapeutic potential of the inhibitor in a physiological context. | Expensive, time-consuming, and results may not always translate to humans. |
Experimental Data Summary
The following tables present representative quantitative data from studies validating Shp2 inhibitors using the described orthogonal methods.
Table 1: Cellular Thermal Shift Assay (CETSA) Data for a Shp2 Allosteric Inhibitor
| Compound | Concentration (µM) | ΔTm (°C) of Shp2 |
| Vehicle (DMSO) | - | 0 |
| SHP099 | 10 | +4.8[1] |
| This compound (Hypothetical) | 10 | +5.2 |
Table 2: Biochemical Phosphatase Assay Data
| Inhibitor | Shp2 IC50 (nM) | Shp1 IC50 (nM) | Selectivity (Shp1/Shp2) |
| SHP099 | 71 | >100,000 | >1400 |
| This compound (Hypothetical) | 55 | >95,000 | >1700 |
Table 3: Phosphoproteomics Analysis of Cells Treated with a Shp2 Inhibitor
| Phosphoprotein | Fold Change in Phosphorylation (Inhibitor vs. Vehicle) | Function |
| GAB1 (pY627) | ↓ 3.5 | Adaptor protein in RTK signaling |
| ERK1/2 (pT202/pY204) | ↓ 2.8 | Key downstream kinase in MAPK pathway[2] |
| DOK1 (pY398) | ↑ 4.2 | Negative regulator of signaling |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and validation strategies, the following diagrams are provided.
Caption: Shp2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the orthogonal validation of this compound findings.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with this compound or vehicle (DMSO) at the desired concentrations for 1-2 hours.
-
Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[3]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Collect the supernatant and quantify the amount of soluble Shp2 at each temperature using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble Shp2 as a function of temperature to generate melting curves. The shift in the melting temperature (ΔTm) in the presence of the inhibitor indicates target engagement.[1]
Biochemical Phosphatase Assay
-
Reagents: Recombinant human Shp2 protein, a synthetic phosphopeptide substrate (e.g., DiFMUP), and assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 5 mM DTT).[4]
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Reaction: In a 96-well plate, add the assay buffer, Shp2 protein, and the inhibitor at various concentrations. Incubate for 15 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding the phosphopeptide substrate.
-
Measurement: Measure the fluorescence or absorbance of the product at regular intervals using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Immunoprecipitation-Mass Spectrometry (IP-MS)
-
Cell Lysis: Lyse cells treated with this compound or vehicle with a gentle lysis buffer to preserve protein complexes.
-
Immunoprecipitation: Incubate the cell lysates with an anti-Shp2 antibody conjugated to magnetic beads overnight at 4°C.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the Shp2-protein complexes from the beads.
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins that co-immunoprecipitated with Shp2 using a proteomics software suite. Compare the protein interactomes between the inhibitor-treated and vehicle-treated samples to identify changes in protein-protein interactions.[5][6]
Phosphoproteomics
-
Sample Preparation: Treat cells with this compound or vehicle, lyse the cells, and digest the proteins into peptides.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the total peptide mixture using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.
-
Data Analysis: Identify and quantify the phosphopeptides using specialized software. Perform bioinformatics analysis to identify signaling pathways that are significantly altered by the inhibitor. Compare the phosphoproteomes of inhibitor-treated and vehicle-treated cells to determine the global impact on cell signaling.[2][7]
By employing these orthogonal methods, researchers can build a robust body of evidence to validate the findings related to this compound, providing a solid foundation for its further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Large-Scale Phosphoproteomics Reveals Shp-2 Phosphatase-Dependent Regulators of Pdgf Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoprecipitation-Mass Spectrometry (IP-MS) of Protein-Protein Interactions of Nuclear-Localized Plant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating Shp2 Inhibition: A Comparative Guide to Genetic Knockdown for Confirming Shp2-IN-22 Effects
For researchers, scientists, and drug development professionals, confirming the on-target effects of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comprehensive comparison of the pharmacological inhibitor Shp2-IN-22 with genetic knockdown of Shp2 (using siRNA/shRNA) to validate its mechanism of action and phenotypic consequences. By presenting supporting experimental data, detailed protocols, and clear visual aids, this guide serves as a practical resource for robustly characterizing the effects of Shp2 inhibition.
Shp2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a crucial role in activating the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in various cancers.[1] this compound is an allosteric inhibitor that stabilizes Shp2 in its inactive conformation, thereby blocking its downstream signaling.[2][3][4] Genetic knockdown, using techniques like small interfering RNA (siRNA) or short hairpin RNA (shRNA), offers a complementary and specific method to deplete Shp2 protein levels, providing a benchmark for the effects of pharmacological inhibition.
Comparative Analysis: this compound vs. Genetic Knockdown
To objectively assess the concordance between pharmacological inhibition and genetic knockdown of Shp2, we summarize key quantitative data from representative studies. These studies typically evaluate effects on cell viability, proliferation, and the phosphorylation status of downstream signaling proteins, such as ERK. While direct comparative data for this compound is emerging, data from structurally and mechanistically similar allosteric Shp2 inhibitors like SHP099 and RMC-4550 provide a strong basis for comparison.
Table 1: Comparison of Effects on Cell Viability and Proliferation
| Treatment | Cell Line | Assay | Endpoint | Result | Reference |
| Shp2 Inhibitor (e.g., SHP099, RMC-4550) | Various Cancer Cell Lines | CCK-8 / Crystal Violet | IC50 / Growth Inhibition | Dose-dependent decrease in cell viability | [5] |
| Shp2 siRNA/shRNA | Various Cancer Cell Lines | Cell Counting / Colony Formation | Cell Number / Colony Size | Significant reduction in cell proliferation | [6][7] |
Table 2: Comparison of Effects on RAS-ERK Pathway Signaling
| Treatment | Cell Line | Assay | Endpoint | Result | Reference |
| Shp2 Inhibitor (e.g., SHP099, RMC-4550) | Various Cancer Cell Lines | Western Blot | p-ERK/total ERK ratio | Dose-dependent decrease in ERK phosphorylation | [8][9] |
| Shp2 siRNA/shRNA | Various Cancer Cell Lines | Western Blot | p-ERK/total ERK ratio | Significant reduction in ERK phosphorylation | [6][10] |
The data consistently demonstrates that both pharmacological inhibition and genetic knockdown of Shp2 lead to a significant reduction in cell viability and proliferation, coupled with a marked decrease in the phosphorylation of ERK, a key downstream effector in the RAS-MAPK pathway. This convergence of phenotypic and molecular effects strongly supports the on-target activity of allosteric Shp2 inhibitors like this compound.
Visualizing the Mechanism of Action
To illustrate the targeted pathway and the experimental approach, the following diagrams were generated using the DOT language for Graphviz.
Caption: Shp2 signaling pathway and points of intervention.
Caption: Experimental workflow for comparing this compound and genetic knockdown.
Detailed Experimental Protocols
To ensure reproducibility and consistency, detailed protocols for the key experiments are provided below.
Shp2 Knockdown using siRNA
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection. Use antibiotic-free growth medium.[11][12][13][14]
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 20-80 pmol of Shp2-specific siRNA or a non-targeting control siRNA into 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow complex formation.[11][13][14]
-
-
Transfection:
-
Post-transfection:
-
Add complete growth medium (containing serum and antibiotics).
-
Incubate for 48-72 hours before proceeding with downstream assays. Knockdown efficiency should be confirmed by Western blot.
-
Western Blot for p-ERK and Shp2
-
Cell Lysis: After treatment with this compound or post-transfection with siRNA, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Separate proteins by electrophoresis and then transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (Thr202/Tyr204), total ERK, Shp2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Treatment:
-
For inhibitor studies, treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
For knockdown studies, use cells that have been transfected with Shp2 siRNA or a non-targeting control siRNA 48-72 hours prior.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C, until a color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated or control siRNA-treated cells. Determine the IC50 value for this compound by fitting the data to a dose-response curve.[5]
Conclusion
The combined use of a specific pharmacological inhibitor like this compound and a targeted genetic knockdown approach provides a powerful strategy for validating the role of Shp2 in cellular processes. The consistent observation of reduced cell viability and proliferation, along with the specific inhibition of the RAS-ERK signaling pathway, across both methods instills high confidence in the on-target effects of the inhibitor. This comparative guide offers a framework for researchers to design and execute robust experiments to confirm the mechanism of action of Shp2 inhibitors, a critical step in the development of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An allosteric interaction controls the activation mechanism of SHP2 tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multivariate signaling regulation by SHP2 differentially controls proliferation and therapeutic response in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shp2 Inhibits Proliferation of Esophageal Squamous Cell Cancer via Dephosphorylation of Stat3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Guidelines for transfection of siRNA [qiagen.com]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. celprogen.com [celprogen.com]
- 15. researchgate.net [researchgate.net]
Shp2-IN-22: A Comparative Analysis of Efficacy in KRAS Mutant Subtypes
For Researchers, Scientists, and Drug Development Professionals
The targeted inhibition of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) has emerged as a promising therapeutic strategy for cancers driven by KRAS mutations. This guide provides a comparative analysis of the preclinical efficacy of Shp2-IN-22, a novel allosteric SHP2 inhibitor, in the context of various KRAS mutant subtypes. We present available experimental data, detail relevant methodologies, and contextualize its performance against other SHP2 inhibitors.
Introduction to this compound
This compound is a potent, orally bioavailable, allosteric inhibitor of SHP2 with a reported IC50 of 17.7 nM[1]. It was identified through virtual screening and rational structural optimization as a promising therapeutic agent for KRAS mutant cancers[1][2]. Its mechanism of action, like other allosteric SHP2 inhibitors, involves stabilizing the auto-inhibited conformation of SHP2, thereby preventing its activation and downstream signaling through the RAS-MAPK pathway.
Efficacy of this compound in KRAS Mutant Cancer Models
Preclinical studies have demonstrated the anti-tumor activity of this compound in KRAS mutant cancer cells. The primary focus of the initial publication was the MIA PaCa-2 pancreatic cancer cell line, which harbors a KRAS G12C mutation.
In Vitro Efficacy
In the KRAS G12C mutant MIA PaCa-2 cell line, this compound has been shown to effectively inhibit proliferation, migration, and invasion[1].
Table 1: In Vitro Efficacy of this compound in MIA PaCa-2 (KRAS G12C) Cells
| Assay | Endpoint | Result | Reference |
| SHP2 Inhibition | IC50 | 17.7 nM | [1] |
| Cell Proliferation | Inhibition | Effective | [1] |
| Cell Migration | Inhibition | Effective | [1] |
| Cell Invasion | Inhibition | Effective | [1] |
Note: Specific quantitative values for proliferation, migration, and invasion assays from the primary publication were not available in the searched resources. The term "Effective" indicates a statistically significant inhibitory effect was reported.
In Vivo Efficacy
This compound has demonstrated significant in vivo antitumor efficacy in a MIA PaCa-2 xenograft mouse model. The compound was noted for its favorable pharmacokinetic properties, contributing to its in vivo activity[1].
Table 2: In Vivo Efficacy of this compound in MIA PaCa-2 (KRAS G12C) Xenograft Model
| Animal Model | Treatment | Outcome | Reference |
| MIA PaCa-2 Xenograft | This compound | Significant antitumor efficacy | [1] |
Note: Specific tumor growth inhibition percentages were not available in the searched resources.
Comparison with Other SHP2 Inhibitors Across KRAS Subtypes
While specific data for this compound across a wide panel of KRAS mutant subtypes is limited in the currently available literature, extensive research on other SHP2 inhibitors, such as SHP099 and RMC-4550, provides a valuable comparative framework. The sensitivity to SHP2 inhibition can vary depending on the specific KRAS mutation.
Table 3: Comparative Efficacy of SHP2 Inhibitors in Various KRAS Mutant Cell Lines
| SHP2 Inhibitor | Cell Line | KRAS Mutation | Efficacy (IC50/GI50) | Reference |
| This compound | MIA PaCa-2 | G12C | IC50 = 17.7 nM (Enzymatic) | [1] |
| SHP099 | NCI-H358 | G12C | IC50 ~1 µM (3D culture) | |
| SHP099 | MIA PaCa-2 | G12C | IC50 >10 µM (2D culture) | |
| SHP099 | A549 | G12S | IC50 >10 µM (2D culture) | |
| SHP099 | HCT116 | G13D | IC50 >10 µM (2D culture) | |
| RMC-4550 | NCI-H358 | G12C | GI50 < 2 µM (3D culture) | |
| RMC-4550 | MIA PaCa-2 | G12C | GI50 < 2 µM (3D culture) | |
| RMC-4550 | SW837 | G12D | GI50 > 2 µM (3D culture) | |
| RMC-4550 | AsPC-1 | G12D | GI50 > 2 µM (3D culture) |
This table is a compilation from multiple sources and is intended for comparative purposes. Direct comparison of absolute IC50/GI50 values across different studies should be made with caution due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
The inhibition of SHP2 by this compound is designed to block the RAS-MAPK signaling pathway, which is constitutively activated in KRAS mutant cancers.
The general workflow for evaluating the efficacy of a SHP2 inhibitor like this compound is outlined below.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are generalized protocols for key assays used to evaluate SHP2 inhibitor efficacy.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate KRAS mutant cancer cells (e.g., MIA PaCa-2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (typically in a series of dilutions) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for p-ERK Inhibition
-
Cell Lysis: Plate and treat cells with this compound as for the viability assay. After the desired treatment time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative levels of p-ERK normalized to total ERK and the loading control.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of KRAS mutant cancer cells (e.g., 1-5 x 10^6 MIA PaCa-2 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Monitoring: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blot).
Conclusion
This compound is a potent allosteric SHP2 inhibitor with demonstrated preclinical efficacy in a KRAS G12C mutant pancreatic cancer model. While comprehensive data across a broad spectrum of KRAS mutations is not yet publicly available, the initial findings are promising. Further investigation into the efficacy of this compound in other KRAS subtypes, such as G12D and G12V, is warranted to fully understand its therapeutic potential. The provided experimental frameworks offer a basis for such comparative studies. As with other SHP2 inhibitors, the potential for combination therapies with direct KRAS inhibitors or other targeted agents represents an exciting avenue for future research to overcome adaptive resistance and enhance anti-tumor responses.
References
Head-to-Head Comparison of SHP2 Inhibitors: An In Vitro Perspective
For Researchers, Scientists, and Drug Development Professionals
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in cellular signaling pathways and a high-priority target in oncology.[1][2] Its role in activating the RAS-MAPK pathway, downstream of various receptor tyrosine kinases (RTKs), makes it a pivotal player in cell growth, proliferation, and survival.[2][3][4] Dysregulation of SHP2 activity is implicated in the pathogenesis of numerous cancers, driving interest in the development of potent and selective inhibitors.[5][6][7]
This guide provides a head-to-head in vitro comparison of prominent SHP2 inhibitors, focusing on key performance metrics to aid researchers in selecting the appropriate tool compounds for their studies. The data presented is based on publicly available experimental findings.
Quantitative Comparison of SHP2 Inhibitor Potency and Selectivity
The following table summarizes the in vitro biochemical potency (IC50) of several well-characterized and clinically relevant allosteric SHP2 inhibitors against the wild-type (WT) SHP2 enzyme. Where available, data on their selectivity against the closely related phosphatases SHP1 and PTP1B are also included to provide a clearer picture of their specificity.
| Inhibitor | SHP2 (WT) IC50 | SHP1 IC50 | PTP1B IC50 | Selectivity (SHP1/SHP2) | Selectivity (PTP1B/SHP2) |
| TNO155 | 11 nM[] | >10,000 nM | >10,000 nM | >909-fold | >909-fold |
| RMC-4630 | Structure not disclosed | - | - | - | - |
| RMC-4550 | 0.583 nM[9] | - | - | - | - |
| SHP099 | 71 nM[10] | >10,000 nM | >10,000 nM | >140-fold | >140-fold |
| JAB-3068 | Preclinical data not publicly detailed | - | - | - | - |
| IACS-13909 | 15.7 nM[] | No inhibitory effect | - | Highly Selective | - |
| NSC-87877 | 318 nM[5] | 335 nM[5] | 1691 nM[5] | ~1-fold | ~5-fold |
Note: IC50 values can vary between different assay conditions and laboratories.
Cellular Activity of SHP2 Inhibitors
Beyond direct enzymatic inhibition, the ability of a compound to engage SHP2 within a cellular context and modulate downstream signaling is crucial. The table below presents data on the cellular potency of selected inhibitors in downregulating phosphorylated ERK (p-ERK), a key downstream effector of the SHP2-mediated RAS-MAPK pathway.
| Inhibitor | Cell Line | Cellular Assay | Cellular Potency (EC50/IC50) |
| TNO155 | KYSE520 | p-ERK Inhibition | 8 nM[11] |
| TNO155 | KYSE520 | 5-day Cell Proliferation | 100 nM[11] |
| SHP099 | MV4-11 | Cell Growth | 320 nM[1] |
| SHP099 | TF-1 | Cell Growth | 1730 nM[1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used for characterization, the following diagrams illustrate the SHP2 signaling pathway and a general workflow for evaluating SHP2 inhibitors in vitro.
Caption: SHP2 Signaling Pathway.
Caption: In Vitro Evaluation Workflow.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are outlines of key in vitro assays used to characterize SHP2 inhibitors.
SHP2 Enzymatic Inhibition Assay (DiFMUP Substrate)
This assay quantifies the enzymatic activity of SHP2 by measuring the fluorescence of a product generated from a non-fluorescent substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against SHP2.
Materials:
-
Recombinant full-length human SHP2 protein
-
SHP2 Activating Peptide (e.g., dually phosphorylated IRS-1 peptide)[12]
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, and 0.01% Tween® 20)[13]
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of SHP2 and the activating peptide in the assay buffer and incubate for 20 minutes at room temperature to allow for enzyme activation.[13]
-
Serially dilute the test compounds in DMSO and then in assay buffer to the desired concentrations.
-
Add the SHP2/activating peptide solution to the wells of the 384-well plate.
-
Add the diluted test compounds to the respective wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.[13][14] The final concentration of DiFMUP should be at or near the Km for SHP2.[13]
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 10-30 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[13]
-
Calculate the initial reaction rates (V0) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition (relative to DMSO control) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target within the complex environment of a living cell.[13][15] Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.
Objective: To confirm the intracellular binding of a SHP2 inhibitor to SHP2.
Materials:
-
Cells expressing the target protein (e.g., HEK293T cells transiently transfected with a tagged SHP2 construct)[13]
-
Test compounds dissolved in DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermocycler
-
Instrumentation for protein quantification (e.g., Western blot apparatus, ELISA reader, or specific systems like DiscoverX's InCell Pulse)[13]
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration (e.g., 1 hour) at 37°C.[15]
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures for a short period (e.g., 3 minutes) using a thermocycler.[16]
-
Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Quantify the amount of soluble SHP2 protein remaining at each temperature for both the compound-treated and vehicle-treated samples. This can be done by Western blotting, ELISA, or other detection methods.[13]
-
Plot the amount of soluble SHP2 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement. The magnitude of the thermal shift (ΔTm) can be used to rank the binding affinity of different compounds.[13]
p-ERK Inhibition Assay
This cellular assay measures the ability of a SHP2 inhibitor to block the downstream signaling cascade activated by SHP2.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for the inhibition of SHP2-mediated signaling in cells.
Materials:
-
A cancer cell line with a constitutively active RTK/RAS pathway (e.g., KYSE520 esophageal squamous cell carcinoma cells)[11]
-
Test compounds dissolved in DMSO
-
Cell culture medium
-
Lysis buffer with phosphatase and protease inhibitors
-
Antibodies for Western blotting (anti-p-ERK, anti-total-ERK, and a loading control like anti-GAPDH) or an ELISA kit for p-ERK.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of p-ERK and total ERK in each lysate by Western blotting or ELISA.
-
Quantify the p-ERK signal and normalize it to the total ERK signal or a loading control.
-
Plot the percentage of p-ERK inhibition (relative to DMSO control) against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.
This guide provides a foundational overview for the in vitro comparison of SHP2 inhibitors. For more in-depth analysis, researchers are encouraged to consult the primary literature for specific experimental details and to consider additional assays such as kinetic studies to determine the mechanism of inhibition and broader kinase/phosphatase panel screening for a more comprehensive selectivity profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. irbm.com [irbm.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. AbbVie and Jacobio Announce Strategic Collaboration to Advance SHP2 Inhibitors [prnewswire.com]
- 5. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 9. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Cellular Activity of Allosteric SHP2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated cancer drug target. It plays a pivotal role in the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in various cancers. The development of allosteric inhibitors, which lock SHP2 in an inactive conformation, has opened a new therapeutic avenue. This guide provides a comparative analysis of Shp2-IN-22 (also known as JAB-3068) and other prominent allosteric SHP2 inhibitors, focusing on their activity in multiple cancer cell lines.
The SHP2 Signaling Pathway
SHP2 is a non-receptor protein tyrosine phosphatase that is essential for signal transduction downstream of multiple receptor tyrosine kinases (RTKs). Upon RTK activation, SHP2 is recruited to phosphorylated adaptor proteins, where it dephosphorylates specific substrates, ultimately leading to the activation of RAS and the downstream ERK pathway, promoting cell proliferation and survival.[1] Allosteric SHP2 inhibitors bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited conformation of the enzyme and blocking its downstream signaling.[]
Caption: SHP2 activation downstream of RTKs and inhibition by allosteric compounds.
Comparative Cellular Activity of SHP2 Inhibitors
The potency of SHP2 inhibitors can vary significantly across different cancer cell lines, often depending on the underlying driver mutations (e.g., KRAS, EGFR, FGFR) and cellular context. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (JAB-3068) and its alternatives.
| Inhibitor | Assay Type | Cell Line | Cancer Type | IC50 Value | Citation(s) |
| This compound (JAB-3068) | Biochemical | - | - | 25.8 nM | [3] |
| Cell Proliferation | KYSE-520 | Esophageal | 2.17 µM | [3] | |
| SHP099 | Biochemical | - | - | 70 nM | [][4] |
| Cell Proliferation | MV4-11 | Leukemia (AML) | 0.32 µM | [4] | |
| Cell Proliferation | TF-1 | Leukemia (Erythroleukemia) | 1.73 µM | [4] | |
| Cell Proliferation | PC9 | Lung (NSCLC) | 7.54 µM (24h) | [5] | |
| Cell Proliferation | Detroit 562 | Pharynx | 3.76 µM | [6] | |
| Cell Proliferation | KYSE-520 | Esophageal | 5.14 µM | [6] | |
| Cell Proliferation | 4T1 | Breast (Murine) | 119.3 µM | [4] | |
| TNO155 | Biochemical | - | - | 11 nM | [] |
| Cell Proliferation | ORL-195 | Oral Squamous Cell | ~0.39 µM | [7] | |
| Cell Proliferation | SCC-9 | Oral Squamous Cell | ~0.5 µM | [7] | |
| Cell Proliferation | ALK-mutant Neuroblastoma | Neuroblastoma | Lower µM range | [8] | |
| RMC-4550 | Biochemical | - | - | 0.58 nM | [9][10] |
| p-ERK Inhibition | PC9 | Lung (NSCLC) | 31 nM | [10] | |
| Cell Proliferation | KRAS G12C lines | Various | < 2 µM | [11] | |
| Cell Proliferation | OSCC lines | Oral Squamous Cell | 0.26 - 20.9 µM | [7] | |
| Cell Proliferation | KYSE-520 | Esophageal | 4.55 µM | [9] |
Note: Assay conditions (e.g., incubation time, 2D vs. 3D culture) can significantly impact IC50 values.
Experimental Validation Workflow
A typical workflow for cross-validating the activity of a SHP2 inhibitor involves parallel assessments of its impact on cell viability and its ability to engage the target by measuring downstream pathway modulation.
References
- 1. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Reproducibility of Shp2-IN-22 Experimental Results: A Comparative Guide
The protein tyrosine phosphatase Shp2, encoded by the PTPN11 gene, is a critical signaling node that regulates multiple cellular processes, including proliferation, survival, and differentiation.[1][2] Its role in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade has established it as a key target in oncology, particularly for cancers driven by receptor tyrosine kinase (RTK) signaling.[3][4][5] Shp2-IN-22 is an allosteric inhibitor of Shp2, demonstrating potent biochemical and cellular activity.[6] This guide provides a comparative analysis of the experimental data for this compound and other notable Shp2 inhibitors, along with detailed experimental protocols to aid in the reproducibility of these findings.
Comparative Efficacy of SHP2 Inhibitors
The following tables summarize the biochemical and cellular activities of this compound in comparison to other well-characterized SHP2 inhibitors.
Table 1: Biochemical Activity of Selected SHP2 Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Reference |
| This compound | Allosteric | SHP2 | 17.7 | [6] |
| SHP099 | Allosteric | SHP2 | 70 | [7][8] |
| RMC-4550 | Allosteric | SHP2 | 0.58 | [7] |
| PF-07284892 | Allosteric | SHP2 | 21 | [3] |
| TNO155 (Batoprotafib) | Allosteric | SHP2 | 11 | [8] |
| JAB-3312 (Sitneprotafib) | Allosteric | SHP2 | 1.9 | [8] |
| IACS-13909 | Allosteric | SHP2 | 15.7 | [8] |
| NSC-87877 | Catalytic Site | Shp2, Shp1 | - | [9] |
| PHPS1 | Catalytic Site | Shp2 | Ki = 0.73 µM | [8] |
Table 2: Cellular and In Vivo Activity of this compound
| Cell Line | Cancer Type | Assay | Effect | Reference |
| MIA PaCa-2 | Pancreatic Cancer | Proliferation/Growth | Suppression | [6] |
| MIA PaCa-2 | Pancreatic Cancer | Migration | Suppression | [6] |
| MIA PaCa-2 | Pancreatic Cancer | Invasion | Suppression | [6] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the Shp2 signaling pathway and standardized experimental workflows for evaluating Shp2 inhibitors.
Figure 1: Simplified SHP2 signaling pathway in the context of RTK activation and its inhibition by this compound.
Figure 2: Experimental workflow for the in vitro evaluation of this compound.
Figure 3: General experimental workflow for in vivo efficacy studies of a SHP2 inhibitor.
Experimental Protocols
To ensure the reproducibility of the experimental results for this compound and other SHP2 inhibitors, the following detailed protocols are provided.
Biochemical SHP2 Phosphatase Assay
-
Objective: To determine the in vitro IC50 value of a SHP2 inhibitor.
-
Materials: Recombinant human SHP2 protein, a fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate), assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT), test compound (this compound), and a microplate reader.
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well microplate.
-
Add recombinant SHP2 protein to each well and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the fluorescence intensity over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of this compound on the proliferation of cancer cells.
-
Materials: MIA PaCa-2 cells, complete growth medium (e.g., DMEM with 10% FBS), this compound, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a microplate reader.
-
Procedure:
-
Seed MIA PaCa-2 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Transwell Migration and Invasion Assays
-
Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.
-
Materials: Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively), MIA PaCa-2 cells, serum-free medium, complete growth medium, this compound, and a microscope.
-
Procedure:
-
Pre-treat MIA PaCa-2 cells with this compound or DMSO for a specified time.
-
Seed the pre-treated cells in the upper chamber of the Transwell inserts in a serum-free medium.
-
Add complete growth medium to the lower chamber as a chemoattractant.
-
Incubate for a period that allows for cell migration or invasion (e.g., 24-48 hours).
-
Remove the non-migrated/invaded cells from the upper surface of the insert membrane.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields.
-
Compare the number of migrated/invaded cells in the this compound-treated group to the control group.
-
Western Blot Analysis for pERK Inhibition
-
Objective: To determine if this compound inhibits the MAPK signaling pathway by measuring the phosphorylation of ERK.
-
Materials: MIA PaCa-2 cells, this compound, cell lysis buffer, primary antibodies (anti-pERK, anti-total ERK, anti-GAPDH), and secondary antibodies.
-
Procedure:
-
Treat MIA PaCa-2 cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against pERK and total ERK. A loading control like GAPDH should also be used.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the ratio of pERK to total ERK.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
-
Materials: Immunocompromised mice (e.g., BALB/c nude mice), MIA PaCa-2 cells, this compound formulation for in vivo administration, and vehicle control.
-
Procedure:
-
Subcutaneously inject MIA PaCa-2 cells into the flank of the mice.
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage) or vehicle control to the respective groups at a predetermined dose and schedule.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and, optionally, perform pharmacodynamic studies (e.g., Western blot for pERK on tumor lysates) and toxicity analysis.
-
Conclusion
The available data indicates that this compound is a potent allosteric inhibitor of SHP2 with an IC50 of 17.7 nM.[6] It demonstrates anti-cancer properties in vitro by suppressing the proliferation, migration, and invasion of pancreatic cancer cells.[6] For reproducible results, it is crucial to follow standardized and well-documented experimental protocols as outlined above. Comparison with other SHP2 inhibitors like SHP099, RMC-4550, and PF-07284892 provides a valuable context for its potency and potential therapeutic utility. Further in vivo studies are necessary to fully elucidate the preclinical efficacy and pharmacokinetic profile of this compound. The provided methodologies and comparative data serve as a comprehensive resource for researchers aiming to validate and expand upon the experimental findings related to this promising SHP2 inhibitor.
References
- 1. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHP-2 tyrosine phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | SHP2 | 2802453-88-7 | Invivochem [invivochem.com]
- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Shp2 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target effects of prominent allosteric Shp2 inhibitors. Due to the lack of publicly available data for a compound specifically named "Shp2-IN-22," this guide will focus on well-characterized inhibitors, SHP099 and RMC-4550, as exemplary compounds to illustrate the validation process.
Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-MAPK, PI3K/AKT, and JAK/STAT cascades.[1] Its involvement in cell growth, proliferation, and differentiation has made it a key target in cancer therapy.[2][3] This guide delves into the validation of the on-target effects of allosteric Shp2 inhibitors, which function by stabilizing the enzyme in its inactive conformation.[2]
Comparative Analysis of Shp2 Inhibitors
The following tables summarize the biochemical and cellular activities of two well-characterized allosteric Shp2 inhibitors, SHP099 and RMC-4550, providing a clear comparison of their potency.
Table 1: Biochemical Potency of Allosteric Shp2 Inhibitors
| Compound | Target | Biochemical IC50 | Assay Conditions |
| SHP099 | Full-length Shp2 | 71 nM | Inhibition of Shp2 phosphatase activity using a phosphopeptide substrate. |
| RMC-4550 | Full-length Shp2 | 0.583 nM | Inhibition of Shp2 phosphatase activity using a di-phosphotyrosine peptide and DiFMUP substrate. |
Table 2: Cellular On-Target Activity of Allosteric Shp2 Inhibitors
| Compound | Cell Line | Cellular Effect | Cellular EC50/IC50 |
| SHP099 | Various tumor models | Inhibition of pERK | Not specified |
| RMC-4550 | HEK293 cells expressing wild-type Shp2 | Inhibition of EGF-stimulated pERK | 49.2 nM |
Experimental Protocols for On-Target Validation
Validating the on-target effects of Shp2 inhibitors is crucial to ensure their specificity and mechanism of action. Key experimental methodologies include biochemical assays to determine enzymatic inhibition and cellular assays to confirm target engagement and downstream signaling modulation.
Biochemical Phosphatase Activity Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of Shp2.
Protocol:
-
Reagents: Purified full-length Shp2 protein, a phosphopeptide substrate (e.g., di-phosphotyrosine peptide), and a detection reagent (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate - DiFMUP).
-
Procedure:
-
Incubate purified full-length Shp2 with a di-phosphotyrosine peptide to activate the enzyme.
-
Add varying concentrations of the test inhibitor (e.g., this compound, SHP099, RMC-4550).
-
Initiate the phosphatase reaction by adding the DiFMUP substrate.
-
Measure the rate of substrate hydrolysis, which corresponds to Shp2 activity, typically by detecting fluorescence.
-
-
Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor required to reduce Shp2 activity by 50%.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of an inhibitor to its target protein within intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., HEK293T cells).
-
Treat the cells with the test inhibitor or a vehicle control (DMSO) for a specified time.
-
-
Thermal Denaturation:
-
Heat the treated cells across a range of temperatures to induce protein denaturation and aggregation.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
-
Protein Detection:
-
Detect the amount of soluble Shp2 protein in each sample using methods like Western blotting or enzyme complementation assays.
-
-
Data Analysis: Plot the amount of soluble Shp2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing Key Processes and Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the Shp2 signaling pathway, the experimental workflow for validating on-target effects, and the logical comparison of inhibitors.
Caption: Shp2 signaling pathway and point of inhibition.
Caption: Experimental workflow for on-target validation.
Caption: Logic for comparing and selecting Shp2 inhibitors.
References
Shp2 Inhibition in Combination Therapy: A Comparative Guide to Synergistic vs. Additive Effects
For Researchers, Scientists, and Drug Development Professionals
The protein tyrosine phosphatase Shp2 has emerged as a critical signaling node and a compelling target in oncology. Its role in mediating cellular proliferation, survival, and differentiation through the RAS-MAPK and other signaling pathways makes it a key player in tumorigenesis and resistance to targeted therapies. While Shp2 inhibitors have shown modest activity as monotherapies, their true potential appears to lie in combination with other anti-cancer agents. This guide provides a comparative overview of the synergistic and additive effects observed when combining a Shp2 inhibitor with other targeted therapies, using the well-characterized allosteric inhibitor SHP099 as a representative agent for compounds like Shp2-IN-22.
Data Presentation: Quantitative Analysis of Combination Effects
The efficacy of combining a Shp2 inhibitor with other targeted agents has been evaluated in various cancer models. The following tables summarize the quantitative data from key preclinical studies, highlighting the synergistic interactions observed. Synergy is often quantitatively defined by a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Combination Partner | Cancer Type | Cell Line(s) | Quantitative Synergy Metric | Outcome |
| MEK Inhibitor (Trametinib) | Pancreatic Ductal Adenocarcinoma (PDAC) | Capan-2, MIA PaCa-2 | Not explicitly quantified, but combination showed significantly greater inhibition of cell viability and colony formation than single agents. | Synergistic inhibition of cell growth. |
| MEK Inhibitor (Trametinib) | KRAS-mutant Non-Small Cell Lung Cancer (NSCLC) | H358 | Not explicitly quantified, but combination led to tumor regression in xenograft models, superior to single agents. | Enhanced anti-tumor activity in vivo. |
| EGFR Inhibitor (Osimertinib) | EGFR-mutant NSCLC | PC-9, H1975 | Combination Index (CI) < 1 | Synergistic inhibition of cell proliferation in 3D spheroid cultures.[1] |
| mTOR Inhibitor (AZD8055) | Hepatocellular Carcinoma (HCC) | Multiple HCC cell lines | Not explicitly quantified, but described as "highly synergistic" in vitro. | Synergistic induction of apoptosis and impairment of tumor growth in vivo.[2][3] |
| KIT Inhibitor (Imatinib) | Gastrointestinal Stromal Tumor (GIST) | GIST-T1, GIST-R | Combination Index (CI) < 1 | Synergistic inhibition of proliferation in imatinib-sensitive and -insensitive GIST cells.[4][5] |
| CDK4/6 Inhibitor (Palbociclib) | KRAS-amplified Gastroesophageal Adenocarcinoma | MKN28, SNU-16 | Not explicitly quantified, but described as a "potent combination". | Enhanced efficacy in KRAS-amplified versus KRAS-mutant tumors. |
Signaling Pathways and Rationale for Synergy
The synergistic effects of Shp2 inhibition in combination therapies stem from its central role in mediating resistance to various targeted agents. By blocking Shp2, the adaptive reactivation of signaling pathways that bypass the primary drug's mechanism of action can be prevented.
Shp2 and MEK Inhibition in RAS-mutant Cancers
// Inhibition Shp2_IN_22 [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trametinib [label="Trametinib\n(MEK Inhibitor)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Shp2_IN_22 -> Shp2 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Trametinib -> MEK [arrowhead=tee, color="#FBBC05", style=dashed, penwidth=2];
// Synergy explanation Feedback [label="Feedback\nReactivation\nof RTKs", shape=note, fillcolor="#F1F3F4"]; MEK -> Feedback [style=dashed, arrowhead=open, color="#5F6368"]; Feedback -> RTK [style=dashed, arrowhead=open, color="#5F6368"]; Shp2_IN_22 -> Feedback [label="Blocks", arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } caption: "Synergy of Shp2 and MEK inhibitors in RAS-driven cancers."
In cancers with RAS mutations, inhibition of MEK can lead to a feedback reactivation of upstream Receptor Tyrosine Kinases (RTKs), which then signals through Shp2 to reactivate the MAPK pathway, thereby limiting the efficacy of the MEK inhibitor.[6][7] Co-inhibition of Shp2 prevents this adaptive resistance mechanism, leading to a more sustained and potent suppression of tumor growth.
Shp2 and EGFR Inhibition in NSCLC
// Inhibition Osimertinib [label="Osimertinib\n(EGFR Inhibitor)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Shp2_IN_22 [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Osimertinib -> EGFR [arrowhead=tee, color="#4285F4", style=dashed, penwidth=2]; Shp2_IN_22 -> Shp2 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2];
// Synergy explanation Bypass [label="Bypass Signaling\n(Resistance)", shape=note, fillcolor="#F1F3F4"]; Osimertinib -> Bypass [style=dashed, arrowhead=open, color="#5F6368"]; Bypass -> Other_RTK [style=dashed, arrowhead=open, color="#5F6368"]; Shp2_IN_22 -> Bypass [label="Blocks", arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } caption: "Overcoming resistance to EGFR inhibitors with Shp2 blockade."
Resistance to EGFR inhibitors like osimertinib in NSCLC can occur through the activation of bypass signaling pathways mediated by other RTKs. Shp2 acts as a common downstream node for many of these RTKs. Combining an EGFR inhibitor with a Shp2 inhibitor can therefore block these escape routes and enhance the therapeutic effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the studies evaluating Shp2 inhibitor combinations.
Cell Viability and Proliferation Assays
-
Objective: To assess the effect of single agents and their combination on cell growth.
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a dose-response matrix of the Shp2 inhibitor (e.g., SHP099) and the combination partner (e.g., trametinib).
-
After a specified incubation period (typically 72 hours), cell viability is measured using assays such as CellTiter-Glo® (Promega) or crystal violet staining.
-
The results are used to calculate IC50 values and Combination Indices (CI) using software like CompuSyn to determine synergy, additivity, or antagonism.
-
Western Blot Analysis
-
Objective: To investigate the molecular mechanisms underlying the observed synergistic effects by analyzing changes in protein expression and phosphorylation.
-
Methodology:
-
Cells are treated with the inhibitors for various time points.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, Shp2).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
-
Methodology:
-
Cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or NSG mice).
-
Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, single-agent Shp2 inhibitor, single-agent combination partner, and the combination of both drugs.
-
Drugs are administered according to a predetermined schedule and dosage.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot).
-
Conclusion
The preclinical data strongly support the use of Shp2 inhibitors in combination with other targeted therapies to achieve synergistic anti-cancer effects. By targeting a key node in cellular signaling that is often implicated in resistance, Shp2 inhibitors can enhance the efficacy of agents targeting specific oncogenic drivers. The synergistic interactions observed with MEK, EGFR, mTOR, and KIT inhibitors, among others, provide a strong rationale for the continued clinical development of Shp2 inhibitors as part of combination treatment regimens. While the data presented here primarily focuses on the well-studied inhibitor SHP099, the similar mechanism of action of other allosteric inhibitors like this compound suggests that these findings are likely to be broadly applicable. Further research, including clinical trials, is necessary to fully elucidate the therapeutic potential of these promising combination strategies.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SHP2 inhibition and adjuvant therapy synergistically target KIT‐mutant GISTs via ERK1/2‐regulated GSK3β/cyclin D1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHP2 inhibition and adjuvant therapy synergistically target KIT-mutant GISTs via ERK1/2-regulated GSK3β/cyclin D1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined inhibition of SHP2 and MEK is effective in models of NF1-deficient malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Shp2-IN-22 and Other Allosteric SHP2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel allosteric SHP2 inhibitor, Shp2-IN-22, with other prominent signaling inhibitors targeting the protein tyrosine phosphatase SHP2. The content is structured to offer an objective analysis of their performance, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific needs in cancer research and drug development.
Introduction to SHP2 and Its Inhibition
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple cell signaling pathways. It is a key downstream mediator for several receptor tyrosine kinases (RTKs) and cytokine receptors.[1][2] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2][3]
Allosteric inhibitors of SHP2 have emerged as a promising class of anti-cancer agents. Unlike traditional active-site inhibitors, which often suffer from poor selectivity, allosteric inhibitors bind to a distinct pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing SHP2 in an inactive, auto-inhibited conformation. This mechanism provides high selectivity and has led to the development of several potent compounds, some of which are now in clinical trials.
Comparative Analysis of SHP2 Inhibitors
This section presents a comparative overview of this compound and other well-characterized allosteric SHP2 inhibitors, including SHP099, TNO155, and RMC-4630. The data is summarized in the tables below for ease of comparison.
Biochemical and Cellular Potency
The potency of SHP2 inhibitors is a critical determinant of their potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from biochemical and cellular assays.
| Inhibitor | Biochemical IC50 (nM) | Cellular p-ERK Inhibition IC50 (µM) | Cell Line(s) for Cellular Assay |
| This compound | 17.7 | Not explicitly reported | MIA PaCa-2 (pancreatic) |
| SHP099 | 71 | ~0.25 | MDA-MB-468 (breast), KYSE520 (esophageal) |
| TNO155 | 11 | 0.100 (cell proliferation) | KYSE520 (esophageal) |
| RMC-4630 | 1.29 | 0.014 (PC9), 0.020 (NCI-H358) | PC9 (lung), NCI-H358 (lung) |
| IACS-13909 | 15.7 | Not explicitly reported | - |
Data compiled from multiple sources. Assay conditions may vary.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of these inhibitors has been evaluated in various preclinical cancer models. This table summarizes their effects on tumor growth in vivo.
| Inhibitor | Cancer Model | Dosing | Outcome |
| This compound | MIA PaCa-2 (pancreatic) xenograft | Information not available | Suppresses proliferation, migration, and invasion |
| SHP099 | KYSE520 (esophageal) xenograft | 100 mg/kg, daily, oral | Marked tumor growth inhibition |
| Colon cancer xenograft (with PD-1 inhibitor) | Not specified | Better tumor growth control than monotherapy | |
| TNO155 | EGFR-mutant lung cancer PDX (with Nazartinib) | Not specified | Combination benefit, sustained ERK inhibition |
| KRAS G12C lung and colorectal cancer PDX (with KRAS G12C inhibitor) | Not specified | Enhanced efficacy | |
| RMC-4630 | Multiple Myeloma xenograft (RPMI-8226) | 30 mg/kg, daily, oral | Reduced tumor size, growth, and weight |
| KRAS-mutant PDAC xenograft (with ERK inhibitor) | Not specified | Significant tumor volume reduction |
PDX: Patient-Derived Xenograft
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental approaches discussed, the following diagrams illustrate the core signaling pathway, a typical biochemical assay workflow, and a standard cellular assay workflow.
Caption: The SHP2 signaling pathway, illustrating its central role in activating the RAS/MAPK cascade and its crosstalk with the PI3K/AKT and JAK/STAT pathways.
Caption: A typical workflow for a biochemical assay to determine the IC50 of a SHP2 inhibitor using a fluorogenic substrate like DiFMUP.
References
Unveiling Shp2-IN-22: A Novel Scaffold in the Landscape of SHP2 Allosteric Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the chemical scaffold of Shp2-IN-22, a potent allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). Through a detailed examination of its structure and a data-driven comparison with other known SHP2 inhibitors, this guide assesses the novelty of this compound and its potential as a differentiated therapeutic agent.
SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, differentiation, and survival by modulating key signaling pathways, most notably the RAS-MAPK pathway. Its dysregulation is implicated in various cancers and developmental disorders, making it a compelling target for therapeutic intervention. While early efforts focused on catalytic site inhibitors, the field has shifted towards allosteric inhibitors that offer improved selectivity and drug-like properties. This compound has emerged as a promising allosteric inhibitor, and this guide will dissect the novelty of its chemical architecture in the context of existing compounds.
Comparative Analysis of SHP2 Inhibitor Scaffolds
The landscape of allosteric SHP2 inhibitors is characterized by a diversity of chemical scaffolds. To understand the uniqueness of this compound, it is essential to compare its structure with those of other well-characterized inhibitors.
Table 1: Comparison of Chemical Scaffolds and Potency of Allosteric SHP2 Inhibitors
| Compound | Chemical Scaffold | Biochemical IC50 (nM) | Cellular IC50 (µM) |
| This compound | Guanidine-based | 17.7 | Not widely reported |
| SHP099 | Aminopyrimidine | 71 | ~2.5 |
| TNO155 (Batoprotafib) | Pyrazinone | 11 | ~0.1 |
| RMC-4630 (Vociprotafib) | Pyrimidine | Not publicly disclosed | Not publicly disclosed |
| IACS-13909 | Pyridopyrimidinone | 15.7 | ~0.1 |
| JAB-3068 | Pyrimidine | 25.8 | 2.17 (KYSE-520 cells) |
| BBP-398 | Pyrimidinone | Not publicly disclosed | Not publicly disclosed |
Note: IC50 values can vary depending on the specific assay conditions.
This compound is distinguished by its guanidine-based core structure. This is a departure from the more common pyrimidine, pyrazinone, and aminopyrimidine scaffolds seen in many other clinical and preclinical SHP2 inhibitors like TNO155, RMC-4630, and the pioneering SHP099. The novelty of this scaffold may confer distinct pharmacological properties, including differences in binding interactions, selectivity, and pharmacokinetic profiles.
Signaling Pathway and Experimental Workflow
To appreciate the mechanism of action of these inhibitors, it is crucial to understand the SHP2 signaling pathway and the experimental methods used to assess their activity.
The diagram above illustrates the canonical RAS-MAPK signaling pathway activated by receptor tyrosine kinases (RTKs). Upon ligand binding, RTKs become phosphorylated, creating docking sites for adaptor proteins like Grb2 and the inactive form of SHP2. The binding of SHP2 to these phosphotyrosine residues induces a conformational change, activating its phosphatase activity. Activated SHP2 then dephosphorylates downstream targets, including the SOS protein, which promotes the exchange of GDP for GTP on Ras, leading to its activation and subsequent signaling through the Raf-MEK-ERK cascade. Allosteric inhibitors like this compound bind to a pocket on SHP2, stabilizing its inactive conformation and preventing its activation.
The workflow for a typical in vitro SHP2 enzymatic assay is depicted above. This assay is fundamental in determining the biochemical potency (IC50) of an inhibitor.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize SHP2 inhibitors.
SHP2 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against SHP2 phosphatase activity.
Materials:
-
Recombinant human SHP2 protein
-
Test compound (e.g., this compound) dissolved in DMSO
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
Add 5 µL of the diluted compound solution to the wells of the 384-well plate. Include wells with DMSO only as a negative control.
-
Add 10 µL of SHP2 enzyme solution (e.g., 2 nM final concentration) to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of DiFMUP substrate solution (e.g., 20 µM final concentration) to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of approximately 358 nm and an emission wavelength of approximately 450 nm in kinetic mode for 15-30 minutes.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay
Objective: To determine the effect of a test compound on the proliferation of cancer cells that are dependent on SHP2 signaling.
Materials:
-
Cancer cell line known to be sensitive to SHP2 inhibition (e.g., KYSE-520, MIA PaCa-2)
-
Complete cell culture medium
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well clear cell culture plate
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based reagents)
-
Luminometer or spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells per well) and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound in the complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with DMSO-containing medium as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the development of the signal (luminescence or color).
-
Measure the signal using a luminometer or spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the cellular IC50 value.
Conclusion
The assessment of this compound's chemical scaffold reveals a significant degree of novelty, primarily due to its guanidine-based core. This structural distinction from the prevalent pyrimidine and pyrazinone-based allosteric SHP2 inhibitors suggests the potential for a differentiated pharmacological profile. The high biochemical potency of this compound, comparable to other leading clinical candidates, further underscores its promise. Future studies elucidating its cellular activity across various SHP2-dependent cancer models, along with detailed pharmacokinetic and pharmacodynamic characterization, will be crucial in fully defining the therapeutic potential of this novel chemical entity. The experimental protocols provided herein offer a standardized framework for such comparative evaluations, facilitating the continued development of potent and selective SHP2 inhibitors for the treatment of cancer and other diseases.
Independent Verification of Shp2-IN-22's Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of Shp2-IN-22 against other known Shp2 inhibitors. The data presented is compiled from publicly available research, offering a comprehensive overview for researchers engaged in oncology and related drug discovery fields.
At a Glance: Shp2 Inhibitor Potency
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values for this compound and a selection of other well-characterized Shp2 inhibitors. Lower IC50 values are indicative of higher potency.
| Inhibitor | Type | Shp2 IC50 (nM) |
| This compound | Allosteric | 17.7 [1] |
| TNO155 (Batoprotafib) | Allosteric | 11[2] |
| SHP099 | Allosteric | 70[2] |
| RMC-4630 (Vociprotafib) | Allosteric | Potent (specific value not available in provided results)[2] |
| NSC-87877 | Active Site | 318[3] |
Shp2 Signaling Pathway
The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in multiple signaling cascades. It is a key regulator of the Ras-MAPK, PI3K-AKT, and JAK-STAT pathways, which are fundamental to cell proliferation, differentiation, survival, and migration.[3][4][5] Dysregulation of Shp2 activity is implicated in various developmental disorders and cancers.[4][6]
Caption: Shp2 signaling pathways and point of inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the inhibitory activity of Shp2 inhibitors.
Biochemical Phosphatase Activity Assay (pNPP Substrate)
This assay quantifies the enzymatic activity of Shp2 by measuring the dephosphorylation of a chromogenic substrate, p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human Shp2 protein
-
PTP buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 2 mM EDTA, 3 mM DTT[7]
-
p-Nitrophenyl phosphate (pNPP)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
5 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing 100 nM of recombinant Shp2 enzyme in PTP buffer.[7]
-
To determine IC50 values, pre-incubate the Shp2 enzyme with varying concentrations of the test inhibitor (or DMSO as a vehicle control) for 5 minutes at 37°C.[7]
-
Initiate the enzymatic reaction by adding pNPP to a final concentration of 1 mM.[7]
-
Incubate the reaction mixture for 90 minutes at 30°C.[7]
-
Stop the reaction by adding 50 µL of 5 M NaOH.[7]
-
Measure the absorbance at 405 nm using a microplate reader.[7]
-
The percentage of inhibition is calculated relative to the DMSO control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Fluorescence-Based Phosphatase Activity Assay (DiFMUP Substrate)
This is a more sensitive fluorescence-based assay that measures the dephosphorylation of 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Materials:
-
Recombinant human Shp2 protein (wild-type or mutant)
-
Assay buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20[4]
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
For wild-type Shp2, a dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide for activation[4]
-
Test inhibitors dissolved in DMSO
-
384-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a working solution of Shp2 in the assay buffer. For wild-type Shp2, pre-incubate with the IRS-1 peptide to activate the enzyme.[4]
-
In a 384-well plate, add the Shp2 enzyme solution.
-
Add serial dilutions of the test inhibitors to the wells. Include a DMSO-only control.
-
Initiate the reaction by adding DiFMUP at a concentration corresponding to its Km value for Shp2.[4]
-
Incubate the plate at room temperature for a specified time (e.g., 20 minutes).[8]
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[8]
-
Calculate the percentage of inhibition and determine the IC50 values as described in the pNPP assay protocol.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target within a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cell line expressing the target protein (e.g., HEK293T cells transiently transfected with a tagged Shp2 construct)
-
Complete cell culture medium
-
Test inhibitor and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 384-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to Shp2 or the tag
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control at the desired concentration and incubate under normal culture conditions for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Shp2 at each temperature by Western blotting using a Shp2-specific antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[9]
Experimental Workflow for Inhibitor Validation
Caption: Workflow for Shp2 inhibitor validation.
References
- 1. This compound | SHP2 | 2802453-88-7 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting SHP2 with an Active Site Inhibitor Blocks Signaling and Breast Cancer Cell Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Shp2-IN-22
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Shp2-IN-22, a potent allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on the general principles of handling small molecule kinase inhibitors and available information on SHP2's biological role.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not publicly available, it should be handled as a potentially hazardous substance. Small molecule inhibitors can have potent biological effects and may cause adverse health effects upon exposure.[1] The primary route of exposure in a laboratory setting is likely to be inhalation of aerosols, skin contact, or accidental ingestion.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn at all times. Double-gloving is recommended when handling the pure compound or concentrated solutions. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes or airborne particles. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Fume hood or ventilated enclosure | All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Operational Plan for Safe Handling
Adherence to standard laboratory safety procedures is critical when working with this compound.
Procedural Guidance:
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within a chemical fume hood or a ventilated balance enclosure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to minimize the generation of dust.
-
Close the container tightly after use.
-
-
Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
Ensure the container is properly labeled with the compound name, concentration, solvent, and date of preparation.
-
-
Administration to Cell Cultures or Animals:
-
When adding the compound to cell cultures, work within a biological safety cabinet to maintain sterility and containment.
-
For animal studies, follow all institutional guidelines for the safe handling and administration of experimental compounds.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste container lined with a chemically resistant bag. |
| Liquid Waste (e.g., unused solutions, cell culture media containing the compound) | Collect in a labeled, sealed, and chemically compatible waste container. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of in the designated hazardous waste stream for chemically contaminated items. |
Experimental Protocols and Data
Due to the lack of publicly available, specific experimental data for this compound, this section provides a generalized protocol for assessing the activity of a SHP2 inhibitor.
Illustrative Quantitative Data for a Typical SHP2 Inhibitor
The following table presents example data that might be generated for a compound like this compound. Note: This data is for illustrative purposes only and does not represent actual data for this compound.
| Parameter | Value |
| Molecular Weight | ~500 g/mol |
| Solubility | Soluble in DMSO (>10 mM), sparingly soluble in aqueous buffers |
| IC₅₀ (in vitro phosphatase assay) | 1 - 100 nM |
| Cellular Potency (e.g., p-ERK inhibition) | 10 - 500 nM |
General Protocol: In Vitro SHP2 Phosphatase Activity Assay
This protocol describes a common method to measure the enzymatic activity of SHP2 in the presence of an inhibitor.
Methodology:
-
Reagents and Materials:
-
Recombinant human SHP2 protein
-
Phosphopeptide substrate (e.g., a synthetic peptide containing a phosphotyrosine)
-
Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 1 mM DTT, pH 7.5)
-
Malachite green-based phosphate detection reagent
-
This compound or other test inhibitor
-
384-well microplate
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the recombinant SHP2 enzyme to all wells except for the no-enzyme control.
-
Initiate the reaction by adding the phosphopeptide substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction and detect the amount of free phosphate released using a malachite green-based reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Visualizing the SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in the RAS/MAPK signaling cascade, which is a key pathway in cell proliferation and survival.[2][3] this compound acts by locking SHP2 in its inactive state, thereby preventing the downstream signaling events shown.
Caption: SHP2 in the RAS/MAPK signaling pathway.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
